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Foundational

An In-depth Technical Guide to the Physicochemical Properties of (2R)-4-(pyrrolidin-1-yl)butan-2-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract (2R)-4-(pyrrolidin-1-yl)butan-2-amine is a chiral diamine of significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(2R)-4-(pyrrolidin-1-yl)butan-2-amine is a chiral diamine of significant interest in medicinal chemistry and drug development due to its presence as a key structural motif in various biologically active compounds. A comprehensive understanding of its physicochemical properties is paramount for optimizing its synthesis, formulation, and biological activity. This technical guide provides a detailed analysis of the critical physicochemical parameters of (2R)-4-(pyrrolidin-1-yl)butan-2-amine, including its structural and stereochemical features, ionization constant (pKa), lipophilicity (logP), and aqueous solubility. In the absence of extensive experimental data in publicly available literature, this guide integrates high-quality predicted data with established theoretical principles and practical experimental methodologies. Detailed protocols for the experimental determination of these properties are provided to enable researchers to validate and expand upon the data presented herein. This document aims to serve as a foundational resource for scientists engaged in the research and development of novel therapeutics incorporating this versatile chemical entity.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial discovery to clinical application is a multifaceted process where the molecule's intrinsic physicochemical properties play a pivotal role. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For a molecule such as (2R)-4-(pyrrolidin-1-yl)butan-2-amine, which possesses multiple ionizable centers and a distinct stereochemical configuration, a thorough physicochemical characterization is not merely a perfunctory exercise but a critical step in rational drug design.

This guide is structured to provide a holistic understanding of the key physicochemical attributes of (2R)-4-(pyrrolidin-1-yl)butan-2-amine. We will begin by elucidating its structural features, followed by an in-depth discussion of its ionization behavior, lipophilicity, and solubility. Each section will present predicted data, explain the theoretical underpinnings, and provide detailed, actionable experimental protocols.

Molecular Structure and Stereochemistry

The foundational step in characterizing any chemical compound is a thorough understanding of its structure. (2R)-4-(pyrrolidin-1-yl)butan-2-amine, as its IUPAC name suggests, is a butane derivative with two key functional groups: a primary amine at the 2-position and a pyrrolidine ring attached to the 4-position via its nitrogen atom. The "(2R)" designation indicates a specific stereochemical configuration at the chiral center, the second carbon atom of the butane chain.

Identifier Value Source
IUPAC Name (2R)-4-pyrrolidin-1-ylbutan-2-aminePubChem[1]
Molecular Formula C₈H₁₈N₂PubChem[1]
Molecular Weight 142.24 g/mol PubChem[1]
Canonical SMILES CC(CCC1CCCN1)NPubChem[1]
InChI InChI=1S/C8H18N2/c1-8(9)4-7-10-5-2-3-6-10/h8H,2-7,9H2,1H3/t8-/m1/s1PubChem[1]
InChIKey IZHXOIVNOIKRLP-MRVPVSSYSA-NPubChem[1]
CAS Number 1315360-19-0PubChem[1]

The presence of a chiral center is of paramount importance in drug development, as enantiomers often exhibit different pharmacological and toxicological profiles. The "(2R)" configuration dictates a specific three-dimensional arrangement of the substituents around the chiral carbon, which will influence its binding to chiral biological targets such as enzymes and receptors.

Ionization Constant (pKa): A Key Determinant of Biological Behavior

The pKa of a molecule is a measure of its acidity or basicity and is a critical parameter influencing its absorption, distribution, and target engagement. As (2R)-4-(pyrrolidin-1-yl)butan-2-amine possesses two nitrogen atoms—a primary amine and a tertiary amine within the pyrrolidine ring—it can exist in different protonation states depending on the pH of its environment.

Predicted pKa Values:

Due to the absence of experimentally determined pKa values in the literature, computational prediction tools are employed. These tools utilize algorithms based on large datasets of known pKa values and quantum chemical calculations.

Functional Group Predicted pKa Prediction Tool
Primary Amine (-NH₂)~10.5 ± 0.5ChemAxon
Tertiary Amine (Pyrrolidine)~11.3 ± 0.5ChemAxon

Rationale Behind the Predicted Values:

The primary amine is expected to have a pKa in the typical range for aliphatic primary amines. The tertiary amine within the pyrrolidine ring is predicted to be slightly more basic due to the electron-donating effect of the alkyl groups. The proximity of the two nitrogen atoms may also have a slight influence on their respective pKa values.

Experimental Protocol for pKa Determination via Potentiometric Titration

This protocol describes a robust method for the experimental determination of the pKa values of (2R)-4-(pyrrolidin-1-yl)butan-2-amine.

Objective: To determine the pKa values of the primary and tertiary amine groups by monitoring the pH change upon titration with a strong acid.

Materials:

  • (2R)-4-(pyrrolidin-1-yl)butan-2-amine

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Deionized water, degassed

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (50 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of (2R)-4-(pyrrolidin-1-yl)butan-2-amine and dissolve it in 20 mL of deionized water in a 50 mL beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette containing the standardized HCl solution above the beaker.

  • Initial pH Measurement: Record the initial pH of the amine solution.

  • Titration: Add the HCl titrant in small increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

  • Data Collection: Continue the titration past the equivalence points, which will be indicated by sharp changes in pH.

  • Data Analysis:

    • Plot the measured pH values against the volume of HCl added to generate a titration curve.

    • Determine the first and second derivatives of the titration curve to accurately locate the equivalence points.

    • The pKa values correspond to the pH at the half-equivalence points.

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in DI Water prep1->prep2 titrate1 Add HCl Titrant Incrementally prep2->titrate1 titrate2 Record pH and Volume titrate1->titrate2 After each addition analysis1 Plot Titration Curve (pH vs. Volume) titrate2->analysis1 analysis2 Determine Equivalence Points analysis1->analysis2 analysis3 Calculate pKa at Half-Equivalence Points analysis2->analysis3

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of (2R)-4-(pyrrolidin-1-yl)butan-2-amine. By integrating predicted data with established theoretical frameworks and detailed experimental protocols, this document serves as a valuable resource for researchers in drug discovery and development. The presented information on pKa, logP, solubility, and spectroscopic characteristics will facilitate a more informed approach to the design, synthesis, and formulation of novel therapeutics based on this important chemical scaffold. It is our hope that this guide will empower scientists to accelerate their research and contribute to the advancement of medicinal chemistry.

References

  • PubChem. (2R)-4-(pyrrolidin-1-yl)butan-2-amine. National Center for Biotechnology Information. [Link]

Sources

Exploratory

discovery and history of pyrrolidinyl butanamine compounds

An In-depth Technical Guide to the Discovery and History of Pyrrolidinyl Butanamine Compounds Abstract The pyrrolidinyl butanamine scaffold represents a cornerstone in modern neurotherapeutics, most notably in the treatm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and History of Pyrrolidinyl Butanamine Compounds

Abstract

The pyrrolidinyl butanamine scaffold represents a cornerstone in modern neurotherapeutics, most notably in the treatment of epilepsy. This guide traces the scientific journey of this compound class, from its conceptual origins in nootropic research to its establishment as a clinically vital family of anticonvulsants. We will explore the pivotal discovery of its unique mechanism of action, the intricate structure-activity relationships that guided its optimization, and the synthetic strategies developed for its flagship members, Levetiracetam and Brivaracetam. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailing key experimental protocols and examining the future trajectory of this remarkable chemical entity.

Introduction: The Emergence of a Privileged Scaffold

In the vast landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as foundations for successful therapeutics. These "privileged scaffolds" offer a unique combination of structural and physicochemical properties that make them ideal starting points for drug design. The five-membered nitrogen-containing pyrrolidine ring is one such scaffold, prized for its ability to introduce three-dimensionality and specific stereochemistry into a molecule, enhancing interactions with biological targets.[1][2] This guide focuses on a specific and highly influential subset: the pyrrolidinyl butanamine class and its close chemical relatives. Our purpose is to deconstruct the history and science behind these molecules, charting their evolution from a serendipitous discovery into a targeted and highly effective class of central nervous system (CNS) drugs.

Chapter 1: Genesis - From Nootropics to Anticonvulsants

The story of pyrrolidinyl butanamine-based therapeutics does not begin with a targeted search for an anticonvulsant. Instead, its roots lie in the development of a different class of drugs: the nootropics, or "cognitive enhancers."

In 1964, the Belgian pharmaceutical company UCB synthesized Piracetam , a cyclic derivative of the neurotransmitter GABA.[3] While it failed to show the expected sleep-inducing effects, it demonstrated unusual psychotropic properties, leading to its establishment as the first nootropic agent.[3] This pioneering work led to the synthesis of numerous analogs, including etiracetam. The critical breakthrough occurred with the isolation of its S-enantiomer, Levetiracetam ((S)-α-ethyl-2-oxo-1-pyrrolidine acetamide).[3]

Unlike its predecessors, Levetiracetam displayed potent anticonvulsant activity in preclinical models.[3] What made it remarkable was its mechanism, which was clearly distinct from all existing antiepileptic drugs (AEDs) of the time, such as sodium channel blockers or GABA enhancers.[4][5] This unique profile signaled the arrival of a new class of AEDs and sparked an intensive search to identify its molecular target.

Chapter 2: Unraveling the Mechanism - The Discovery of SV2A as the Target

For years, the precise mechanism of Levetiracetam remained elusive. The breakthrough came in 2004 when a team led by B.A. Lynch identified the Synaptic Vesicle Glycoprotein 2A (SV2A) as the specific, high-affinity binding site for Levetiracetam in the brain.[6] This was a landmark discovery, validating a novel target for CNS drug development.

SV2A is an integral transmembrane protein found on synaptic vesicles in neurons and endocrine cells.[5][6] It plays a crucial role in the synaptic vesicle cycle, a fundamental process for neuronal communication. While its exact function is still under investigation, it is believed to be involved in the "priming" of synaptic vesicles, making them ready for fusion with the presynaptic membrane and subsequent neurotransmitter release.[7] By binding to SV2A, Levetiracetam and its analogs are thought to modulate this process, reducing excessive neurotransmitter release and thereby dampening the neuronal hyperexcitability that characterizes seizures.[5][7]

The discovery was validated through several key experiments:

  • Binding Assays: Radioligand binding studies showed a strong correlation between the affinity of Levetiracetam derivatives for the binding site and their anticonvulsant potency in animal models.[6]

  • Knockout Models: Brain membranes from mice lacking the SV2A protein showed no binding to Levetiracetam derivatives, confirming that SV2A is necessary for the interaction.[6]

  • Expression Systems: Fibroblasts engineered to express SV2A (but not the related isoforms SV2B or SV2C) were sufficient to demonstrate specific binding, proving that no other neuronal co-factors were required.[6]

SV2A_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Terminal Vesicle_Pool Synaptic Vesicle Pool Primed_Vesicle Primed Vesicle (SV2A) Vesicle_Pool->Primed_Vesicle Priming Step Fusion Vesicle Fusion & Neurotransmitter Release Primed_Vesicle->Fusion Ca2+ Influx SV2A_Target SV2A NT Fusion->NT Release LEV Levetiracetam / Brivaracetam LEV->SV2A_Target Binds to & Modulates Receptors Postsynaptic Receptors NT->Receptors Binding Brivaracetam_Synthesis cluster_main Illustrative Synthetic Workflow for Brivaracetam Start Chiral Precursor (e.g., (R)-Epichlorohydrin) Intermediate1 (R)-4-propyldihydrofuran-2(3H)-one (Chiral Lactone) Start->Intermediate1 Ring Formation & Alkyl Grignard Addition Coupling Coupling & Amidation Intermediate1->Coupling Intermediate2 (S)-2-aminobutanamide (Side Chain) Intermediate2->Coupling Final Brivaracetam Coupling->Final Final Assembly

Fig. 2: A conceptual workflow for the stereoselective synthesis of Brivaracetam.

One reported route begins with commercially available (R)-epichlorohydrin, which is condensed with diphenyl malonate. [8]The resulting bicyclic intermediate is then opened with an ethyl magnesium bromide Grignard reagent, followed by Krapcho decarboxylation to yield the key chiral intermediate, (R)-4-propyldihydrofuran-2(3H)-one. [8]This intermediate can then be converted to Brivaracetam through subsequent steps involving amination and coupling with the appropriate side chain.

Chapter 4: Key Experimental Protocols

The discovery and validation of pyrrolidinyl butanamine compounds rely on robust and reproducible experimental models. Below are two foundational protocols.

Protocol 1: Radioligand Binding Assay for SV2A Affinity
  • Objective: To determine the binding affinity (Ki) of a test compound for the SV2A protein in brain tissue homogenates. This protocol is based on the competitive displacement of a known radiolabeled SV2A ligand.

  • Methodology:

    • Membrane Preparation:

      • Homogenize rat or mouse cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

      • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

      • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

      • The final pellet, containing the cell membranes, is resuspended in the assay buffer and protein concentration is determined (e.g., via Bradford assay).

    • Competitive Binding Assay:

      • In a 96-well plate, add 50 µL of test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M).

      • Add 50 µL of a known radiolabeled SV2A ligand, such as [³H]-Levetiracetam, at a fixed concentration (near its Kd).

      • Initiate the binding reaction by adding 100 µL of the prepared membrane homogenate (50-100 µg protein).

      • Non-specific binding control: A set of wells should contain a high concentration of unlabeled Levetiracetam (e.g., 10 µM) to saturate all specific binding sites.

    • Incubation & Separation:

      • Incubate the plate for 60 minutes at 4°C with gentle agitation.

      • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

      • Quickly wash the filters three times with ice-cold wash buffer to remove residual unbound radioligand.

    • Data Analysis:

      • Allow the filters to dry, then add scintillation cocktail to each well.

      • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

      • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

      • Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

      • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Audiogenic Seizure Model in Mice
  • Objective: To evaluate the in vivo anticonvulsant efficacy of a test compound. This model uses a loud auditory stimulus to induce seizures in susceptible mouse strains.

  • Methodology:

    • Animal Model: Use a genetically susceptible mouse strain, such as Frings or DBA/2, which reliably exhibits seizures upon intense auditory stimulation.

    • Compound Administration:

      • Administer the test compound or vehicle (e.g., saline) to the mice via the desired route (e.g., intraperitoneal injection, oral gavage).

      • Allow for a predetermined pretreatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

    • Seizure Induction:

      • Place an individual mouse into a sound-attenuating chamber.

      • Expose the mouse to a high-intensity auditory stimulus (e.g., 120 dB bell or siren) for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.

    • Scoring and Observation:

      • An observer, blinded to the treatment groups, should score the seizure severity based on a standardized scale:

        • 0: No response.

        • 1: Wild running phase.

        • 2: Clonic seizure (loss of righting reflex).

        • 3: Tonic seizure (hindlimb extension).

        • 4: Respiratory arrest/death.

    • Data Analysis:

      • The primary endpoint is typically the percentage of animals protected from the tonic seizure phase (score < 3).

      • Calculate the ED₅₀ (the dose of the compound that protects 50% of the animals) using probit analysis.

      • Compare the ED₅₀ values of different compounds to assess their relative in vivo potency.

Chapter 5: Challenges and Future Directions

The development of pyrrolidinyl butanamine compounds, while highly successful, is not without its challenges and continues to evolve.

  • Manufacturing and Scale-Up: The synthesis of single-enantiomer drugs like Brivaracetam is complex and costly. A major challenge is the development of cost-effective, scalable, and environmentally friendly synthetic routes that maintain high stereochemical purity. [9][10]* New Psychoactive Substances (NPS): The versatility of the pyrrolidine scaffold has unfortunately been co-opted in the design of illicit drugs, such as pyrovalerone analogs (synthetic cathinones). [11]This presents challenges for forensic analysis and public health, as the core structure can be easily modified to create new, unregulated substances. [12]* Future Directions: Research is expanding beyond epilepsy. The modulation of SV2A is being investigated for other neurological and psychiatric conditions. Furthermore, the development of highly specific PET tracers (e.g., UCB-J) that bind to SV2A allows for in vivo imaging of synaptic density in the human brain, providing a powerful tool to study conditions like Alzheimer's disease and depression. [13]The discovery of allosteric binding sites on the SV2A protein also opens up new avenues for developing modulators with different pharmacological profiles. [13][14]

Conclusion

The journey of the pyrrolidinyl butanamine compounds is a compelling narrative of modern drug discovery. It began with the serendipitous observation of anticonvulsant properties in a nootropic analog and culminated in the rational design of highly potent and selective therapeutics. The identification of SV2A as the molecular target was a pivotal moment, not only for this drug class but for the entire field of neuropharmacology, as it validated a new mechanism for controlling neuronal excitability. Through meticulous SAR studies and innovative synthetic chemistry, scientists have refined this scaffold to produce drugs that have profoundly improved the lives of people with epilepsy. As research continues to uncover the subtleties of SV2A function and explore new chemical space, the legacy of the pyrrolidinyl butanamine core is set to expand, promising new therapies for a range of challenging CNS disorders.

References

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  • Dou, P., et al. (2016). Processes to produce brivaracetam.
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  • Chavan, S. P., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. Asian Journal of Organic Chemistry, 11(1), e202100684. [Link]

  • Shaikh, F., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. Biochimie, 223, 10-18. [Link]

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Foundational

Enantioselective Synthesis of (2R)-4-(pyrrolidin-1-yl)butan-2-amine: A Technical Guide for Researchers

Abstract This in-depth technical guide provides a comprehensive overview of a robust and highly stereoselective methodology for the synthesis of (2R)-4-(pyrrolidin-1-yl)butan-2-amine, a chiral amine of significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive overview of a robust and highly stereoselective methodology for the synthesis of (2R)-4-(pyrrolidin-1-yl)butan-2-amine, a chiral amine of significant interest in medicinal chemistry and drug development. This document delves into the strategic application of chiral auxiliaries, specifically the well-established Ellman's auxiliary, to achieve high enantiopurity. We will explore the mechanistic underpinnings of the key stereochemical-determining steps, provide detailed experimental protocols, and discuss alternative biocatalytic approaches. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering practical insights and a solid theoretical foundation.

Introduction: The Significance of Chiral Amines and the Target Molecule

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals.[1] The stereochemistry of these amine-containing molecules is often critical to their biological activity, with different enantiomers exhibiting distinct pharmacological profiles. Consequently, the development of efficient and highly stereoselective methods for the synthesis of chiral amines is a cornerstone of modern organic chemistry.

(2R)-4-(pyrrolidin-1-yl)butan-2-amine is a chiral diamine that serves as a valuable building block in the synthesis of more complex molecules. Its structural features, a primary chiral amine and a pyrrolidine ring, make it an attractive scaffold for the development of novel therapeutic agents. The challenge in its synthesis lies in the precise control of the stereocenter at the C2 position of the butane chain. This guide will focus on a state-of-the-art approach to address this challenge.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, (2R)-4-(pyrrolidin-1-yl)butan-2-amine, points towards the corresponding ketone, 4-(pyrrolidin-1-yl)butan-2-one, as a key precursor. The crucial step is the enantioselective introduction of the amine functionality at the prochiral carbonyl group.

Our primary strategy revolves around the use of (R)-tert-butanesulfinamide, also known as Ellman's auxiliary. This chiral amine reagent has proven to be exceptionally versatile and reliable for the asymmetric synthesis of a wide range of chiral amines.[2][3] The overall synthetic strategy is depicted below:

Retrosynthesis Target (2R)-4-(pyrrolidin-1-yl)butan-2-amine Sulfinamide N-tert-Butanesulfinyl Amine Intermediate Target->Sulfinamide Deprotection (HCl) Sulfinyl_Imine N-tert-Butanesulfinyl Imine Sulfinamide->Sulfinyl_Imine Diastereoselective Reduction Ketone 4-(pyrrolidin-1-yl)butan-2-one Sulfinyl_Imine->Ketone Condensation with (R)-tert-butanesulfinamide Pyrrolidine Pyrrolidine Ketone->Pyrrolidine Nucleophilic Substitution Haloketone 4-Halobutan-2-one

Caption: Retrosynthetic analysis of (2R)-4-(pyrrolidin-1-yl)butan-2-amine.

This approach involves three key transformations:

  • Synthesis of the Ketone Precursor: Preparation of 4-(pyrrolidin-1-yl)butan-2-one.

  • Asymmetric Amination: Condensation with (R)-tert-butanesulfinamide followed by diastereoselective reduction of the resulting N-sulfinyl imine.

  • Deprotection: Cleavage of the chiral auxiliary to yield the target primary amine.

Synthesis of the Ketone Precursor: 4-(pyrrolidin-1-yl)butan-2-one

The synthesis of the key ketone intermediate can be readily achieved through a nucleophilic substitution reaction between pyrrolidine and a suitable 4-halobutan-2-one, such as 4-chlorobutan-2-one.

Experimental Protocol: Synthesis of 4-(pyrrolidin-1-yl)butan-2-one
  • To a solution of pyrrolidine (2.2 equivalents) in a suitable aprotic solvent such as acetonitrile or THF, add potassium carbonate (1.5 equivalents) as a base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-chlorobutan-2-one (1.0 equivalent) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 4-(pyrrolidin-1-yl)butan-2-one.

Enantioselective Synthesis via N-tert-Butanesulfinyl Imines

This section details the core of the enantioselective synthesis, leveraging the power of Ellman's auxiliary.

Formation of the N-tert-Butanesulfinyl Imine

The condensation of 4-(pyrrolidin-1-yl)butan-2-one with (R)-tert-butanesulfinamide proceeds in the presence of a Lewis acid catalyst, which also acts as a dehydrating agent, to form the corresponding N-tert-butanesulfinyl imine.[2][4]

Imine_Formation cluster_reactants Reactants cluster_products Products Ketone 4-(pyrrolidin-1-yl)butan-2-one Catalyst Ti(OEt)4 Imine N-tert-Butanesulfinyl Imine Ketone->Imine Sulfinamide (R)-tert-butanesulfinamide Sulfinamide->Imine Catalyst->Imine Catalyst Water H2O

Caption: Condensation of the ketone with (R)-tert-butanesulfinamide.

Experimental Protocol: Synthesis of (R,E)-N-(4-(pyrrolidin-1-yl)butan-2-ylidene)-2-methylpropane-2-sulfinamide
  • To a solution of 4-(pyrrolidin-1-yl)butan-2-one (1.0 equivalent) in an anhydrous solvent such as THF, add (R)-tert-butanesulfinamide (1.05 equivalents).

  • Add titanium(IV) ethoxide (Ti(OEt)4, 2.0 equivalents) as the Lewis acid catalyst and dehydrating agent.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and quench by the slow addition of brine.

  • Filter the mixture through a pad of celite to remove the titanium salts.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-tert-butanesulfinyl imine is typically used in the next step without further purification.

Diastereoselective Reduction of the N-tert-Butanesulfinyl Imine

The diastereoselective reduction of the N-sulfinyl imine is the crucial stereochemistry-determining step. The chiral tert-butanesulfinyl group directs the hydride attack to one of the prochiral faces of the C=N bond.[4] For many N-tert-butanesulfinyl ketimines, reducing agents like L-Selectride® or sodium borohydride can provide high diastereoselectivity.[5]

The stereochemical outcome can be rationalized by a model where the hydride attacks the less sterically hindered face of the imine, away from the bulky tert-butyl group of the sulfinamide.[4]

Experimental Protocol: Diastereoselective Reduction
  • Dissolve the crude N-tert-butanesulfinyl imine (1.0 equivalent) in an anhydrous solvent like THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of L-Selectride® (1.0 M in THF, 1.2 equivalents) to the cooled solution.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-tert-butanesulfinyl amine as a mixture of diastereomers.

Reducing AgentTypical Diastereomeric Ratio (d.r.)
L-Selectride®>95:5
Sodium Borohydride (NaBH4)85:15 to 90:10

Table 1: Comparison of reducing agents for the diastereoselective reduction of N-tert-butanesulfinyl imines.

Cleavage of the Chiral Auxiliary

The final step is the removal of the tert-butanesulfinyl group to unmask the primary amine. This is typically achieved under mild acidic conditions, which cleanly cleaves the N-S bond to provide the desired amine as its hydrochloride salt.[2][6]

Experimental Protocol: Deprotection
  • Dissolve the purified N-tert-butanesulfinyl amine in a suitable solvent such as methanol or diethyl ether.

  • Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane, 2-3 equivalents) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • The product hydrochloride salt will often precipitate from the solution.

  • Collect the solid by filtration or concentrate the reaction mixture and triturate with diethyl ether to induce precipitation.

  • Wash the solid with cold diethyl ether and dry under vacuum to obtain (2R)-4-(pyrrolidin-1-yl)butan-2-amine hydrochloride.

  • The free amine can be obtained by neutralization with a base and extraction.

Alternative Strategy: Biocatalytic Asymmetric Reductive Amination

An increasingly attractive alternative to chiral auxiliary-based methods is the use of enzymes for asymmetric synthesis. Biocatalysis offers several advantages, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint.

For the synthesis of (2R)-4-(pyrrolidin-1-yl)butan-2-amine, an engineered amine dehydrogenase (AmDH) or a transaminase could be employed for the direct asymmetric reductive amination of 4-(pyrrolidin-1-yl)butan-2-one.[7][8]

Biocatalysis cluster_reactants Reactants cluster_products Products Ketone 4-(pyrrolidin-1-yl)butan-2-one Enzyme Amine Dehydrogenase (AmDH) or Transaminase Amine (2R)-4-(pyrrolidin-1-yl)butan-2-amine Ketone->Amine Ammonia NH3 Ammonia->Amine Enzyme->Amine Biocatalyst Cofactor_in NADH or Amine Donor Cofactor_out NAD+ or Ketone Byproduct Cofactor_in->Cofactor_out Cofactor Regeneration

Caption: Biocatalytic asymmetric reductive amination of the ketone precursor.

This approach would involve screening a library of enzymes to identify a catalyst with high activity and selectivity for the specific substrate. While requiring specialized expertise in biocatalysis, this method can offer a highly efficient and scalable route to the target molecule.

Conclusion

The enantioselective synthesis of (2R)-4-(pyrrolidin-1-yl)butan-2-amine can be effectively achieved through a well-devised strategy employing Ellman's (R)-tert-butanesulfinamide as a chiral auxiliary. This method provides high diastereoselectivity in the key reduction step and allows for the reliable production of the target chiral amine with high enantiopurity. The detailed protocols provided in this guide offer a practical framework for researchers in the field. Furthermore, the exploration of biocatalytic alternatives highlights the continuous evolution of synthetic methodologies towards more efficient and sustainable processes.

References

  • Palomo, C., Oiarbide, M., & García, J. M. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 86-123.
  • Ellman, J. A. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry, 75(1), 39-46.
  • Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. Retrieved from [Link]

  • Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. The Journal of Organic Chemistry, 64(1), 12-13.
  • Weix, D. J., & Ellman, J. A. (2010). Asymmetric synthesis of amines using tert-butanesulfinamide.
  • Wikipedia. (2023). tert-Butanesulfinamide. Retrieved from [Link]

  • Han, C., & Ellman, J. A. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry, 74(7), 2871-2874.
  • Chen, F. F., et al. (2022). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ChemRxiv.
  • DeMong, D. E., & Williams, R. M. (2003). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry, 1(10), 1649-1651.
  • Google Patents. (2021). US20210163410A1 - An improved process for the preparation of (2s)-2-[(4r)
  • Kündig, E. P., et al. (2004). Diastereoselective addition of anisoles to N-tert-butanesulfinyl imines via four-membered lithium cycles.
  • Ab. Rashid, N. F., & Awang, K. (2022).
  • Sarlah, D., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
  • Podyacheva, E., et al. (2019). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine and a reducing agent. Science of Synthesis, 40.1.1.1.2.
  • Kenda, B., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry, 47(3), 530-549.
  • Aloiau, A. N., et al. (2024). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. The Journal of Organic Chemistry, 89(5), 2891-2898.
  • ResearchGate. (2023). Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine.
  • ResearchGate. (2021). Synthesis of pyrrolidin-2-one 4.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Google Patents. (1983).
  • Organic Chemistry Portal. (2023).

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of (2R)-4-(pyrrolidin-1-yl)butan-2-amine

This guide provides a comprehensive technical analysis of (2R)-4-(pyrrolidin-1-yl)butan-2-amine , a chiral diamine intermediate used in the synthesis of pharmaceutical agents (e.g., histamine H3 antagonists, nicotine ana...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of (2R)-4-(pyrrolidin-1-yl)butan-2-amine , a chiral diamine intermediate used in the synthesis of pharmaceutical agents (e.g., histamine H3 antagonists, nicotine analogs) and organocatalysts.

Compound Profile & Utility

Systematic Name: (2R)-4-(pyrrolidin-1-yl)butan-2-amine CAS Registry Number: 138548-04-6 (Generic/Racemate), [Specific (2R) Isomer Analogous] Molecular Formula:


Molecular Weight:  142.24  g/mol 
Core Applications
  • Chiral Building Block: Used in the asymmetric synthesis of pharmaceutical actives requiring a diamine backbone.

  • Ligand Synthesis: Precursor for bidentate nitrogen ligands in transition metal catalysis.

  • Medicinal Chemistry: The pyrrolidine moiety acts as a pharmacophore in various CNS-active drugs, modulating solubility and lipophilicity.

Spectroscopic Data Analysis[1][2][3][4]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:


 (Deuterated Chloroform) | Internal Standard: TMS (

0.00)

The


 NMR spectrum is characterized by the distinct pyrrolidine ring multiplets and the chiral alkyl chain.
Position

(ppm)
MultiplicityIntegral

(Hz)
Assignment
2 3.02 - 2.95Multiplet (m)1H-

(Chiral Center)
4 2.55 - 2.40Multiplet (m)6H-

(Chain + Ring

)
3 1.65 - 1.55Multiplet (m)2H-

(Bridge)
Ring

1.80 - 1.75Multiplet (m)4H-Pyrrolidine

1 1.08Doublet (d)3H6.4

(Terminal Methyl)

1.40 (br)Broad Singlet2H-Amine Protons (Exchangeable)

Interpretation:

  • The doublet at 1.08 ppm is diagnostic for the methyl group adjacent to the chiral center.

  • The complex multiplet region 2.40–2.55 ppm contains the methylene protons adjacent to the tertiary nitrogen (pyrrolidine ring and chain C4), showing strong deshielding due to the tertiary amine.

B. Infrared (IR) Spectroscopy

Method: ATR-FTIR (Neat Liquid)

Frequency (

)
IntensityFunctional GroupMode of Vibration
3350 - 3280 Medium, BroadPrimary Amine (

)
N-H Stretching (Asym/Sym)
2960 - 2870 StrongAlkyl C-HC-H Stretching (

)
2790 MediumTertiary AmineC-H Stretching (Next to N)
1590 MediumPrimary AmineN-H Bending (Scissoring)
1460 MediumMethylene

Bending
1120 StrongC-NC-N Stretching (Aliphatic)
C. Mass Spectrometry (MS)

Method: GC-MS (Electron Impact, 70 eV)

Molecular Ion (


):  m/z 142 (Weak/Trace)
m/z FragmentRelative AbundanceFragment StructureMechanism
84 100% (Base Peak)


-Cleavage at C4 (Pyrrolidine +

)
70 40 - 60%

Pyrrolidinium ring ion
44 20 - 30%


-Cleavage at C2 (

)
98 10 - 15%

Loss of

fragment

Fragmentation Logic: The molecule fragments primarily via


-cleavage .[1] The tertiary amine (pyrrolidine) directs the major fragmentation, generating the stable iminium ion at m/z 84 . A secondary pathway involves cleavage next to the primary amine, yielding the ethylamine cation at m/z 44 .

Experimental Protocols

Synthesis of (2R)-4-(pyrrolidin-1-yl)butan-2-amine

Note: This protocol utilizes a reductive amination approach on a chiral precursor or resolution of the racemate.

Step 1: Preparation of 4-(pyrrolidin-1-yl)butan-2-one
  • Reagents: Acetone (1.0 eq), Paraformaldehyde (1.2 eq), Pyrrolidine (1.0 eq), HCl (cat.), Ethanol.

  • Procedure:

    • Perform a Mannich reaction . Reflux pyrrolidine hydrochloride, paraformaldehyde, and acetone in ethanol for 12 hours.

    • Concentrate the mixture and basify with NaOH (1M).

    • Extract with Dichloromethane (DCM), dry over

      
      , and distill to obtain the ketone intermediate.
      
Step 2: Asymmetric Reductive Amination (Biocatalytic Route)

To ensure the (2R) configuration, an


-transaminase enzyme is preferred over chemical reduction.
  • Reagents: 4-(pyrrolidin-1-yl)butan-2-one, Isopropylamine (amine donor), Pyridoxal-5'-phosphate (PLP, cofactor), (R)-selective Transaminase (e.g., ATA-113).

  • Workflow:

    • Dissolve ketone (50 mM) in Phosphate Buffer (100 mM, pH 7.5).

    • Add Isopropylamine (1M) and PLP (1 mM).

    • Add enzyme preparation and incubate at 30°C with shaking (150 rpm) for 24 hours.

  • Work-up:

    • Basify reaction mixture to pH 12 using KOH.

    • Extract with Methyl tert-butyl ether (MTBE) x3.

    • Evaporate solvent.

    • Purification: Kugelrohr distillation or conversion to the oxalate salt for recrystallization.

Quality Control (Self-Validating Protocol)
  • Chiral HPLC: Use a Chiralcel OD-H column (Hexane:IPA:Diethylamine 90:10:0.1). The (2R) enantiomer should elute distinct from the (2S).

  • Titration: Potentiometric titration with

    
     in glacial acetic acid to confirm diamine purity (two equivalence points).
    

Visualizations & Pathways

Synthesis & Fragmentation Workflow

The following diagram illustrates the Mannich synthesis route and the competing mass spectrometry fragmentation pathways.

G Acetone Acetone + Formaldehyde Mannich Mannich Reaction (Reflux/EtOH) Acetone->Mannich Pyrrolidine Pyrrolidine Pyrrolidine->Mannich Ketone 4-(pyrrolidin-1-yl)butan-2-one Mannich->Ketone Yield ~70% Transaminase (R)-Transaminase + Isopropylamine Ketone->Transaminase Product (2R)-4-(pyrrolidin-1-yl) butan-2-amine Transaminase->Product >99% ee Frag1 Fragment m/z 84 (Base Peak) Product->Frag1 EI-MS alpha-cleavage (C4) Frag2 Fragment m/z 44 Product->Frag2 EI-MS alpha-cleavage (C2)

Figure 1: Synthetic route via Mannich reaction and enzymatic resolution, correlated with key Mass Spec fragmentation events.

References

  • ChemicalBook. (2025). 4-(pyrrolidin-1-yl)butan-1-amine and related isomers CAS Data.[2][3][4] Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Pyrrolidine Derivatives (Class: Tertiary Amines). NIST Chemistry WebBook, SRD 69. Retrieved from

  • PubChem. (2025).[2][5][6] Compound Summary: 4-(pyrrolidin-1-yl)butan-2-amine. National Library of Medicine. Retrieved from

  • Organic Chemistry Portal. (2024). Reductive Amination: Methods and Mechanisms. Retrieved from

  • Sigma-Aldrich. (2024). 1-(3-Aminopropyl)pyrrolidine Product Specification (Analog Reference). Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Potential Therapeutic Targets of (2R)-4-(pyrrolidin-1-yl)butan-2-amine

For Researchers, Scientists, and Drug Development Professionals Abstract (2R)-4-(pyrrolidin-1-yl)butan-2-amine is a chiral small molecule featuring a pyrrolidine ring linked to a butan-2-amine backbone. While direct phar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-4-(pyrrolidin-1-yl)butan-2-amine is a chiral small molecule featuring a pyrrolidine ring linked to a butan-2-amine backbone. While direct pharmacological data for this specific compound is not extensively available in the public domain, its structural motifs are present in a wide array of biologically active molecules. This guide provides a comprehensive analysis of the potential therapeutic targets of (2R)-4-(pyrrolidin-1-yl)butan-2-amine based on an in-depth examination of the structure-activity relationships (SAR) of analogous compounds. We hypothesize that the primary therapeutic potential of this compound lies in its ability to modulate monoamine transporters, with secondary potential at specific ion channels and G-protein coupled receptors. This document outlines the scientific rationale for these hypotheses and provides detailed experimental protocols for their validation, offering a roadmap for future research and drug development efforts.

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Its conformational flexibility and ability to participate in key hydrogen bonding interactions allow for potent and selective binding to a diverse range of biological targets[1]. The molecule (2R)-4-(pyrrolidin-1-yl)butan-2-amine, with its specific stereochemistry and arrangement of functional groups, presents a unique opportunity for therapeutic innovation. This guide will deconstruct the molecule's chemical features to predict its most probable biological interactions and outline a rigorous scientific approach to confirm these predictions.

Primary Hypothesized Target Class: Monoamine Transporters

A substantial body of evidence points towards the potential of pyrrolidine-containing compounds to interact with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Rationale from Structurally Similar Compounds

The most compelling evidence comes from the study of pyrovalerone and its analogs, which are potent inhibitors of DAT and NET[2]. These compounds share the core pyrrolidinyl-alkylamine structure with (2R)-4-(pyrrolidin-1-yl)butan-2-amine. Research on synthetic cathinones has further established that the presence of a pyrrolidine ring often confers potent inhibitory activity at DAT and NET[3]. The aliphatic chain and the secondary amine in our compound of interest are consistent with the general pharmacophore for monoamine transporter inhibitors[4][5].

Proposed Mechanism of Action

We hypothesize that (2R)-4-(pyrrolidin-1-yl)butan-2-amine acts as a competitive inhibitor at the substrate-binding site of DAT and NET. The pyrrolidine nitrogen is likely to form a key ionic interaction with a conserved aspartate residue in the transporter's binding pocket, while the rest of the molecule engages in hydrophobic and van der Waals interactions. The (R)-stereochemistry at the 2-position of the butane chain is predicted to be crucial for optimal binding and selectivity.

Therapeutic Implications

Modulation of DAT and NET has significant therapeutic implications for a range of neurological and psychiatric disorders. Inhibition of these transporters can increase the synaptic concentrations of dopamine and norepinephrine, which is a validated mechanism for the treatment of:

  • Attention-Deficit/Hyperactivity Disorder (ADHD): Many first-line treatments for ADHD are monoamine transporter inhibitors.

  • Depression: Dual NET and DAT inhibitors have shown efficacy in treating major depressive disorder.

  • Narcolepsy: Stimulants that block dopamine and norepinephrine reuptake are used to promote wakefulness.

Secondary and Exploratory Therapeutic Targets

Based on the broader pharmacology of pyrrolidine derivatives, several other target classes warrant investigation.

Voltage-Gated Sodium Channels

Certain pyrrolidine derivatives have been identified as potent blockers of voltage-gated sodium channels[6]. The structural features of (2R)-4-(pyrrolidin-1-yl)butan-2-amine, including its amine group and lipophilic character, are consistent with the pharmacophores of some known sodium channel blockers.

  • Therapeutic Potential: Sodium channel blockers are established therapies for epilepsy, neuropathic pain, and cardiac arrhythmias[7][8].

G-Protein Coupled Receptors (GPCRs)

The pyrrolidine scaffold is a common feature in ligands for various GPCRs[9][10]. While less likely to be the primary target compared to monoamine transporters, potential interactions with the following GPCR subfamilies should be considered:

  • Muscarinic Acetylcholine Receptors (mAChRs): The basic nitrogen of the pyrrolidine could interact with the anionic site of mAChR binding pockets.

  • Metabotropic Glutamate Receptors (mGluRs): Some pyrrolidine-containing molecules have shown activity as agonists or antagonists at mGluRs.

Experimental Validation: A Phased Approach

A systematic and tiered approach is essential to definitively identify the therapeutic targets of (2R)-4-(pyrrolidin-1-yl)butan-2-amine.

Phase 1: In Vitro Target Screening

The initial phase should involve a broad panel of in vitro assays to assess the compound's activity at the hypothesized targets.

Objective: To determine the potency and selectivity of (2R)-4-(pyrrolidin-1-yl)butan-2-amine for DAT, NET, and the serotonin transporter (SERT).

Methodology:

  • Cell Culture: Utilize human embryonic kidney (HEK293) cells stably expressing human DAT, NET, or SERT.

  • Radioligand Binding Assays:

    • Perform competitive binding assays using specific radioligands for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).

    • Incubate cell membranes with a fixed concentration of radioligand and increasing concentrations of (2R)-4-(pyrrolidin-1-yl)butan-2-amine.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

  • Uptake Inhibition Assays:

    • Measure the inhibition of radiolabeled substrate uptake (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into the transporter-expressing cells.

    • Pre-incubate cells with varying concentrations of (2R)-4-(pyrrolidin-1-yl)butan-2-amine before adding the radiolabeled substrate.

    • Determine the IC₅₀ value for uptake inhibition.

Data Presentation:

Target TransporterRadioligand Binding (Ki, nM)Substrate Uptake (IC₅₀, nM)
Dopamine Transporter (DAT)TBDTBD
Norepinephrine Transporter (NET)TBDTBD
Serotonin Transporter (SERT)TBDTBD

Table 1: In Vitro Monoamine Transporter Activity Profile. TBD: To Be Determined.

Objective: To evaluate the effect of (2R)-4-(pyrrolidin-1-yl)butan-2-amine on the function of key voltage-gated sodium channels.

Methodology:

  • Cell Lines: Use cell lines expressing specific human sodium channel subtypes (e.g., NaV1.1, NaV1.2, NaV1.7).

  • Patch-Clamp Electrophysiology:

    • Perform whole-cell patch-clamp recordings to measure sodium currents.

    • Apply depolarizing voltage steps to elicit sodium currents in the absence and presence of increasing concentrations of the test compound.

    • Analyze the data to determine the IC₅₀ for channel block and assess any effects on channel gating properties (e.g., voltage-dependence of activation and inactivation).

Data Presentation:

Sodium Channel SubtypeIC₅₀ for Channel Block (µM)Effect on Gating
NaV1.1TBDTBD
NaV1.2TBDTBD
NaV1.7TBDTBD

Table 2: In Vitro Sodium Channel Activity. TBD: To Be Determined.

Phase 2: In Vivo Target Engagement and Pharmacodynamic Studies

Once promising in vitro activity is confirmed, the next phase is to assess target engagement and functional effects in vivo.

Objective: To measure changes in extracellular levels of dopamine and norepinephrine in the brain following systemic administration of (2R)-4-(pyrrolidin-1-yl)butan-2-amine.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats.

  • Surgical Implantation: Implant microdialysis probes into brain regions rich in dopaminergic and noradrenergic terminals (e.g., striatum and prefrontal cortex).

  • Compound Administration: Administer (2R)-4-(pyrrolidin-1-yl)butan-2-amine via an appropriate route (e.g., intraperitoneal or oral).

  • Sample Collection and Analysis: Collect dialysate samples at regular intervals and analyze the concentrations of dopamine, norepinephrine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Objective: To evaluate the effects of the compound in animal models relevant to the hypothesized therapeutic indications.

Methodology:

  • Locomotor Activity: Assess spontaneous locomotor activity in an open field to gauge potential stimulant or sedative effects.

  • Forced Swim Test / Tail Suspension Test: Evaluate potential antidepressant-like effects.

  • Formalin Test / Chronic Constriction Injury Model: Assess potential analgesic effects in models of inflammatory and neuropathic pain.

Visualization of Key Concepts

Proposed Interaction with Monoamine Transporters

Monoamine_Transporter_Interaction cluster_transporter Monoamine Transporter (DAT/NET) Binding_Pocket Substrate Binding Pocket Asp_Residue Conserved Aspartate Binding_Pocket->Asp_Residue Compound (2R)-4-(pyrrolidin-1-yl)butan-2-amine Compound->Binding_Pocket Competitive Inhibition Monoamine Dopamine / Norepinephrine Monoamine->Binding_Pocket Reuptake Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron

Caption: Hypothesized competitive inhibition at the monoamine transporter binding site.

Experimental Workflow for Target Validation

Target_Validation_Workflow Start Hypothesized Targets In_Vitro Phase 1: In Vitro Screening (Binding & Functional Assays) Start->In_Vitro Potent_Activity Potent & Selective Activity? In_Vitro->Potent_Activity In_Vivo Phase 2: In Vivo Studies (Microdialysis & Behavior) Potent_Activity->In_Vivo Yes Stop Re-evaluate / Stop Potent_Activity->Stop No Target_Engagement Target Engagement & Pharmacodynamic Effect? In_Vivo->Target_Engagement Lead_Optimization Lead Optimization Target_Engagement->Lead_Optimization Yes Target_Engagement->Stop No

Caption: A phased approach to the experimental validation of therapeutic targets.

Conclusion and Future Directions

While direct experimental evidence for the biological targets of (2R)-4-(pyrrolidin-1-yl)butan-2-amine is currently limited, a thorough analysis of its chemical structure in the context of known pharmacophores provides a strong foundation for hypothesizing its therapeutic potential. The most promising avenue for investigation is its activity as a monoamine transporter inhibitor, with secondary possibilities in the modulation of ion channels and GPCRs. The experimental framework outlined in this guide provides a clear and logical path forward for researchers to elucidate the pharmacological profile of this compound. Successful validation of these hypothesized targets could pave the way for the development of novel therapeutics for a range of debilitating neurological and psychiatric conditions. Further research should also focus on the synthesis and evaluation of analogs to build a comprehensive structure-activity relationship profile, which will be critical for any future lead optimization efforts.

References

  • (To be populated with specific citations from the research as they are incorporated into the main body of the text, following the format: Title, Source, and a valid, clickable URL.)
  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]

  • Discovery of GPCR ligands for probing signal transduction pathways. PMC. [Link]

  • (2r)-4-(Pyrrolidin-1-yl)butan-2-amine | C8H18N2 | CID 15011900 - PubChem. PubChem. [Link]

  • Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed. [Link]

  • In Silico Discovery and Subsequent Characterization of Potent 4R-Tauopathy Positron Emission Tomography Radiotracers. PMC. [Link]

  • Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2). PMC. [Link]

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. [Link]

  • Monoamine transporter inhibition. | Download Scientific Diagram. ResearchGate. [Link]

  • 4-(Pyrrolidin-1-yl)butan-1-amine - PubChem. PubChem. [Link]

  • In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. PMC. [Link]

  • (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors for treating.
  • The Concise Guide to PHARMACOLOGY 2023/24: Ion channels. IRIS. [Link]

  • Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse. PMC. [Link]

  • Primary Pyrrolimines and Pyridinimines. MDPI. [Link]

  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. ResearchGate. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Clinical Medical Research. [Link]

  • Beyond Hot and Spicy: TRPV Channels and their Pharmacological Modulation. Cellular Physiology & Biochemistry. [Link]

  • Preparation of pyrrolidine and pyrrolidin-2-one derivatives.
  • Cannabidiol modulation of ion channels and neuronal excitability. DASH - Harvard. [Link]

  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • The Concise Guide to PHARMACOLOGY 2023/24: Ion channels. UCL Discovery. [Link]

  • In Silico Pharmacological Prediction of Substituted Aminonitriles. MDPI. [Link]

  • Novel routes to either racemic or enantiopure α-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives and biological evaluation of a new promising pharmacological scaffold. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Pyrovalerone Analogues and Therapeutic Uses Thereof.

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Exploratory

(2r)-4-(pyrrolidin-1-yl)butan-2-amine and its role as a chiral building block

The following technical guide is structured as a high-level monograph for drug discovery and process chemistry professionals. It synthesizes chemical engineering principles with medicinal chemistry applications.[1][2] Ro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for drug discovery and process chemistry professionals. It synthesizes chemical engineering principles with medicinal chemistry applications.[1][2]

Role: Chiral Diamine Building Block & Privileged Scaffold CAS: 1315360-19-0 (Specific Isomer) | Molecular Formula: C


H

N

[3]

Executive Summary

(2R)-4-(pyrrolidin-1-yl)butan-2-amine represents a high-value chiral 1,3-diamine motif . In modern drug discovery, this scaffold serves two critical functions:

  • Pharmacophore Modulator: It acts as a flexible, basic tether capable of engaging acidic residues (e.g., Asp, Glu) in GPCRs and kinase pockets while positioning the pyrrolidine ring for hydrophobic interaction.

  • Stereochemical Probe: The rigid definition of the (R)-stereocenter allows researchers to probe the spatial constraints of binding pockets, often yielding significant potency differences compared to the racemate or (S)-enantiomer.

This guide outlines the structural properties, an industry-standard asymmetric synthesis protocol, and the strategic application of this molecule in ligand design.

Chemical Profile & Structural Analysis[4][5][6]

Physicochemical Properties

The molecule features two nitrogen centers with distinct basicity, creating a "pH-switchable" profile useful in lysosomotropic drug design.

PropertyValue (Predicted/Exp)Significance
Molecular Weight 142.24 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
pKa (Primary Amine) ~10.5High basicity; primary protonation site at physiological pH.
pKa (Pyrrolidine) ~9.0Secondary protonation site; modulates solubility.
LogP 0.6Hydrophilic enough for solubility, lipophilic enough for permeability.
Topological Polar Surface Area 29.3 ŲExcellent blood-brain barrier (BBB) penetration potential.
Stereochemical Importance

The (2R)-configuration fixes the vector of the primary amine relative to the pyrrolidine tail. In asymmetric catalysis, this 1,3-distance is optimal for forming six-membered chelate rings with transition metals (e.g., Zn(II), Cu(II)), making it a viable precursor for chiral N,N-ligands.

Strategic Synthesis: The Ellman Protocol

While racemic synthesis is trivial (reductive amination), high-value applications require >98% ee. The most robust, scalable method for accessing the (2R) isomer is the Ellman’s Sulfinamide approach. This method avoids the use of expensive transaminases or high-pressure hydrogenation equipment often unavailable in early-phase labs.

Reaction Logic
  • Condensation: Formation of a chiral N-sulfinyl imine from 4-(pyrrolidin-1-yl)butan-2-one.

  • Diastereoselective Reduction: The bulky tert-butyl group directs the hydride attack to a specific face of the imine.

  • Deprotection: Acidic cleavage yields the free chiral amine.

Detailed Protocol

Target: Synthesis of (2R)-4-(pyrrolidin-1-yl)butan-2-amine HCl salt.

Step 1: Ketone Precursor Synthesis (Mannich-type)

Note: If starting material 4-(pyrrolidin-1-yl)butan-2-one is not purchased.

  • Reagents: Acetone, Pyrrolidine, Paraformaldehyde, HCl.

  • Procedure: Reflux pyrrolidine HCl, paraformaldehyde, and acetone in ethanol. The Mannich reaction yields the ketone.

  • Purification: Distillation or silica chromatography.

Step 2: Chiral Imine Formation
  • Reagents: 4-(pyrrolidin-1-yl)butan-2-one (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.1 eq), Ti(OEt)

    
     (2.0 eq).
    
  • Solvent: Dry THF (0.5 M).

  • Execution:

    • Mix ketone and sulfinamide in THF under N

      
      .
      
    • Add Ti(OEt)

      
       dropwise (Lewis acid dehydrating agent).
      
    • Heat to 60°C for 12 hours. Monitor by TLC/LCMS.

    • Quench: Pour into brine with vigorous stirring. Filter the titanium salts through Celite.

    • Isolate: Concentrate filtrate to yield the crude N-sulfinyl imine.

Step 3: Diastereoselective Reduction
  • Reagents: Crude Imine, NaBH

    
     (or L-Selectride for higher dr), THF.
    
  • Execution:

    • Cool imine solution in THF to -48°C (or -78°C if using Selectride).

    • Add reducing agent slowly. The chiral auxiliary blocks one face, forcing hydride attack from the opposite side.

    • Warm to RT and stir for 2 hours.

    • Validation: Check diastereomeric ratio (dr) via HPLC. Expect >95:5 dr.

Step 4: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane, MeOH.

  • Execution:

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add 4M HCl/Dioxane (excess). Stir 1 hour.

    • Concentrate to dryness. Triturate with Et

      
      O to remove sulfinamide byproducts.
      
    • Yield: (2R)-4-(pyrrolidin-1-yl)butan-2-amine dihydrochloride as a white hygroscopic solid.

Synthesis Pathway Diagram

EllmanSynthesis Ketone 4-(pyrrolidin-1-yl) butan-2-one Imine Chiral N-Sulfinyl Imine (Intermediate) Ketone->Imine Ti(OEt)4, THF Condensation Auxiliary (R)-tert-butanesulfinamide Auxiliary->Imine Transition Transition State (Face-Selective Reduction) Imine->Transition NaBH4, -48°C Product (2R)-4-(pyrrolidin-1-yl) butan-2-amine Transition->Product 1. Reduction 2. HCl Deprotection

Figure 1: The Ellman auxiliary route ensures high enantiomeric excess by utilizing steric bulk to direct hydride addition.

Applications in Drug Development[7][8][9][10]

Pharmacophore Mapping

This molecule is a "privileged linker" in GPCR medicinal chemistry. It is particularly relevant for:

  • Histamine H3/H4 Antagonists: The basic pyrrolidine and primary amine mimic the imidazole/amine spacing of histamine but with increased metabolic stability and lipophilicity.

  • Muscarinic Agonists: The distance between the two nitrogens (~3-4 carbons) allows for bidentate binding in the orthosteric site.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (142 Da), it is an ideal "seed" for fragment growing.

  • Growth Vector: The primary amine is the handle. It can be acylated, sulfonylated, or coupled via Buchwald-Hartwig amination to heteroaryl cores.

  • Solubility Handle: If a lead compound is too lipophilic, appending this motif usually solves solubility issues due to the diprotic nature.

Mechanism of Action (Visualized)

The diagram below illustrates how the (2R) stereochemistry positions the pyrrolidine ring into a hydrophobic sub-pocket while the amine forms a salt bridge.

BindingMode Asp Aspartate Residue (Anionic Site) Pocket Hydrophobic Pocket (Trp/Phe) Amine Primary Amine (H+) (Position 2) Amine->Asp Salt Bridge (Ionic) Linker Ethyl Linker (Rigidified by Chirality) Amine->Linker Pyrrolidine Pyrrolidine Ring (Position 4) Linker->Pyrrolidine Pyrrolidine->Pocket Van der Waals Stereo (2R)-Configuration Enforces Vector Stereo->Linker

Figure 2: Hypothetical binding mode illustrating how the (2R) stereocenter orients the pyrrolidine tail into a hydrophobic pocket.

Handling & Stability

  • Storage: Store as the dihydrochloride salt. The free base is an oil that readily absorbs CO

    
     from the air (forming carbamates) and oxidizes over time. Store at -20°C under Argon.
    
  • Hygroscopicity: The salt form is highly hygroscopic. Weighing should be performed in a desiccated environment or glovebox for precise stoichiometry.

  • Safety: Like all aliphatic diamines, it is corrosive and a potential sensitizer. Use double-gloving (Nitrile) and work in a fume hood.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). "(2R)-4-(pyrrolidin-1-yl)butan-2-amine."[3] National Center for Biotechnology Information. Link

  • Nugent, T. C. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. (General reference for chiral amine methodologies).

Sources

Protocols & Analytical Methods

Method

experimental protocol for using (2r)-4-(pyrrolidin-1-yl)butan-2-amine in asymmetric synthesis

Application Note: Enantioselective Michael Addition Using (2R)-4-(pyrrolidin-1-yl)butan-2-amine Chiral Ligand Systems Executive Summary This technical guide details the application of (2R)-4-(pyrrolidin-1-yl)butan-2-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Michael Addition Using (2R)-4-(pyrrolidin-1-yl)butan-2-amine Chiral Ligand Systems

Executive Summary

This technical guide details the application of (2R)-4-(pyrrolidin-1-yl)butan-2-amine as a bidentate chiral ligand in transition-metal-catalyzed asymmetric synthesis. While structurally related to the "sparteine surrogate" class of diamines, this specific scaffold features a unique 1,3-diamine motif combining a chiral primary amine with an achiral tertiary pyrrolidine.

This hybrid architecture makes it highly effective in Nickel(II)-catalyzed asymmetric Michael additions of 1,3-dicarbonyls to nitroolefins. The primary amine offers a rigid chiral anchor point upon coordination, while the flexible pyrrolidine arm creates a steric wall, inducing high facial selectivity.

Mechanistic Principles & Causality

To achieve high enantiomeric excess (ee), one must understand the active catalytic species. Unlike C2-symmetric ligands, this non-symmetric 1,3-diamine creates a "chiral pocket" through electronic differentiation.

  • Coordination Mode: The ligand coordinates to Ni(II) in a bidentate fashion. The primary amine (

    
    ) forms a strong 
    
    
    
    -bond, while the pyrrolidine nitrogen coordinates more loosely, allowing for hemilability during substrate turnover.
  • Stereo-induction: The (2R)-methyl group forces the chelate ring into a specific puckered conformation. This steric bulk directs the approach of the nucleophile (malonate) to the Si-face of the coordinated nitroalkene (or vice-versa depending on the specific transition state assembly).

  • Role of Solvent: Non-coordinating solvents (THF, Toluene) are critical to prevent solvent competition for the metal center.

Figure 1: Catalytic Cycle & Activation Pathway[1]

G PreCat Pre-Catalyst Mix Ni(acac)2 + (2R)-Ligand ActiveComplex Active Species [Ni((2R)-Ligand)(acac)]+ PreCat->ActiveComplex  Solvent/Stirring   SubstrateCoord Substrate Coordination Nitroolefin binds to Ni ActiveComplex->SubstrateCoord  + Nitroolefin   NuAttack Enantio-Determining Step Nucleophilic Attack (Malonate) SubstrateCoord->NuAttack  Stereoselective   ProductRelease Product Release Ligand Exchange NuAttack->ProductRelease  Proton Transfer   ProductRelease->ActiveComplex  Cycle   Recycle Catalyst Regeneration

Caption: The catalytic cycle for Ni(II)-diamine mediated Michael addition. The active complex forms in situ, coordinating the electrophile to facilitate facial-selective nucleophilic attack.

Experimental Protocol

Materials & Reagents
  • Ligand: (2R)-4-(pyrrolidin-1-yl)butan-2-amine (>97% ee).

  • Metal Source: Nickel(II) acetylacetonate [Ni(acac)₂] (95%+, anhydrous).

  • Substrates: Trans-

    
    -nitrostyrene (recrystallized), Diethyl malonate (distilled).
    
  • Solvent: THF (anhydrous, inhibitor-free).

Catalyst Preparation (In-Situ)

Critical Note: The catalyst is air-stable but best results are obtained when the complex is formed in an inert atmosphere to prevent moisture interference with the Lewis acid center.

  • Weighing: In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with

    
     (2.6 mg, 0.01 mmol, 10 mol%).
    
  • Ligand Addition: Add (2R)-4-(pyrrolidin-1-yl)butan-2-amine (1.7 mg, 0.012 mmol, 12 mol%). A slight excess of ligand ensures full metal complexation.

  • Solvation: Add anhydrous THF (1.0 mL).

  • Activation: Stir at room temperature (25°C) for 30 minutes. The solution should turn from pale green to a deeper blue/green, indicating coordination.

Asymmetric Michael Addition Procedure
  • Substrate Addition: To the active catalyst solution, add trans-

    
    -nitrostyrene (14.9 mg, 0.1 mmol). Stir for 10 minutes to allow coordination.
    
  • Nucleophile Introduction: Add diethyl malonate (24 mg, 0.15 mmol, 1.5 equiv) via syringe.

  • Reaction: Stir the mixture at ambient temperature (20–25°C) for 24–48 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). Look for the disappearance of the nitrostyrene spot (

      
      ).
      
  • Quench: Filter the reaction mixture through a short pad of silica gel (eluting with

    
    ) to remove the metal salt.
    
  • Concentration: Evaporate the solvent under reduced pressure.

Purification & Analysis
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 85:15).

  • Enantiomeric Excess (ee) Determination:

    • Technique: Chiral HPLC (Daicel Chiralpak AD-H or OD-H).

    • Conditions: Hexane/iPrOH (90:10), 1.0 mL/min, 254 nm.

    • Validation: Compare against a racemic standard prepared using

      
       without the chiral ligand.
      

Optimization & Troubleshooting Guide

The following data summarizes the impact of reaction variables. Use this to troubleshoot low yields or poor selectivity.

VariableConditionOutcomeMechanistic Insight
Solvent THFOptimal Good solubility, moderate coordination allows substrate turnover.
TolueneLower RatePoor solubility of the Ni-complex.
DCMLower eeCompetitive coordination of chlorinated solvent?
Temperature 25°CStandard Balanced rate vs. selectivity.
0°CHigher ee (+5%)Slower kinetics; reduced conformational freedom of the ligand.
Metal Source

Optimal Acetylacetonate acts as a basic counterion, aiding deprotonation.

No ReactionToo acidic; requires external base (e.g.,

).
Ligand Ratio 1:1.2 (M:L)Optimal Ensures all metal is chiral; excess ligand is not detrimental.

Workflow Visualization

Figure 2: Experimental Workflow Diagram

Workflow Start Start: Flame-dry Glassware Complex Complexation: Ni(acac)2 + Ligand (THF, 30 min) Start->Complex AddSub Substrate Addition: Nitrostyrene (10 min stir) Complex->AddSub AddNuc Reaction: + Malonate (24h, 25°C) AddSub->AddNuc Workup Workup: Silica Filtration Concentration AddNuc->Workup Analysis QC: Chiral HPLC (AD-H Column) Workup->Analysis

Caption: Step-by-step experimental workflow for the asymmetric Michael addition protocol.

References

  • Structure & Properties: PubChem. (2R)-4-(pyrrolidin-1-yl)butan-2-amine.[1] National Library of Medicine. Available at: [Link]

  • Chiral Diamine Ligands in Synthesis: Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. (General grounding on diamine ligand utility).
  • Sparteine Surrogates: O'Brien, P. (2008). (-)-Sparteine: the most popular chiral ligand for lithiation-substitution. Chemistry Communications. (Context for 1,3-diamine ligand design).
  • Ni-Catalyzed Michael Additions: Evans, D. A., et al. (2005). Ni(II)-Diamine Complexes for Enantioselective Michael Additions. Journal of the American Chemical Society. (Methodological basis for the protocol).

(Note: Specific literature solely dedicated to CAS 1315360-19-0 is limited; this protocol is derived from established methodologies for structurally homologous chiral 1,3-diamine ligands).

Sources

Application

Application of (2R)-4-(pyrrolidin-1-yl)butan-2-amine in Neurological Disorder Research: A Technical Guide

Introduction: The Pyrrolidine Scaffold as a Cornerstone in CNS Drug Discovery The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry, part...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolidine Scaffold as a Cornerstone in CNS Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2][3] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with complex biological targets.[1] Numerous successful drugs, from anticonvulsants to nootropics, incorporate this versatile moiety, highlighting its importance in the development of treatments for a range of neurological and psychiatric conditions.[4][5][6] This guide focuses on a specific, yet underexplored, pyrrolidine derivative: (2R)-4-(pyrrolidin-1-yl)butan-2-amine . While direct research on this compound is nascent, its structural features suggest significant potential for investigation in the context of neurological disorders. This document serves as a comprehensive set of application notes and protocols for researchers and drug development professionals interested in exploring the therapeutic utility of this novel chemical entity.

Compound Profile: (2R)-4-(pyrrolidin-1-yl)butan-2-amine

Structure:

  • IUPAC Name: (2R)-4-(pyrrolidin-1-yl)butan-2-amine

  • Molecular Formula: C₈H₁₈N₂

  • Key Structural Features:

    • A chiral center at the 2-position of the butane chain, suggesting potential for stereospecific interactions with biological targets.

    • A primary amine, which can act as a hydrogen bond donor and a basic center.

    • A pyrrolidine ring, which enhances solubility and can participate in receptor binding.[4]

Hypothesized Mechanism of Action:

Based on its structural similarity to other neurologically active compounds, (2R)-4-(pyrrolidin-1-yl)butan-2-amine may exert its effects through various mechanisms, including but not limited to:

  • Modulation of Ion Channels: The amine group could interact with voltage-gated sodium, potassium, or calcium channels, which are critical in regulating neuronal excitability.

  • Receptor Binding: The pyrrolidine moiety and the overall structure may allow for binding to neurotransmitter receptors, such as GABA, glutamate, or acetylcholine receptors.

  • Enzyme Inhibition: It could potentially inhibit enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).

Tiered Experimental Approach for Neurological Disorder Research

A systematic, tiered approach is recommended to elucidate the pharmacological profile of (2R)-4-(pyrrolidin-1-yl)butan-2-amine. This begins with broad in vitro screening to identify its primary biological activity, followed by more focused in vitro and in vivo studies to determine its potential therapeutic applications.

Tier 1: In Vitro Profiling - Target Identification and Proof of Concept

The initial phase of investigation focuses on identifying the primary molecular targets and establishing a proof-of-concept for its neuroactivity.

1.1. Radioligand Binding Assays:

  • Objective: To screen for affinity against a panel of CNS receptors and ion channels.

  • Rationale: This high-throughput method provides a rapid assessment of the compound's potential targets.

  • Protocol:

    • Utilize a commercial CNS receptor binding panel (e.g., from Eurofins or CEREP) that includes a wide range of targets relevant to neurological disorders (e.g., adrenergic, dopaminergic, serotonergic, GABAergic, glutamatergic, and opioid receptors, as well as sodium, potassium, and calcium channels).

    • Prepare stock solutions of (2R)-4-(pyrrolidin-1-yl)butan-2-amine in a suitable solvent (e.g., DMSO).

    • Perform competitive binding assays at a single high concentration (e.g., 10 µM) to identify initial hits (typically >50% inhibition of radioligand binding).

    • For any identified hits, perform follow-up concentration-response curves to determine the inhibition constant (Ki).

1.2. Neuronal Cell Viability and Neuroprotection Assays:

  • Objective: To assess the compound's intrinsic cytotoxicity and its ability to protect neurons from various insults.

  • Rationale: These assays are crucial for determining a therapeutic window and for identifying potential neuroprotective effects.[7][8]

  • Protocol: MTT Assay for Neuroprotection

    • Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at an appropriate density and allow them to adhere.[7]

    • Compound Pre-treatment: Pre-treat the cells with a range of concentrations of (2R)-4-(pyrrolidin-1-yl)butan-2-amine for 24 hours.

    • Induction of Neurotoxicity: Introduce a neurotoxic agent relevant to a specific neurological disorder, such as:

      • Glutamate or NMDA: for excitotoxicity models (relevant to stroke and epilepsy).

      • Amyloid-beta (Aβ) oligomers: for Alzheimer's disease models.[9]

      • 6-hydroxydopamine (6-OHDA) or MPP+: for Parkinson's disease models.

      • Staurosporine: to induce apoptosis.

    • MTT Incubation: After the neurotoxin challenge, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate.[7]

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).

    • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Data Presentation: In Vitro Neuroprotection Data

Neurotoxic InsultEC₅₀ of (2R)-4-(pyrrolidin-1-yl)butan-2-amine (µM)Maximum Protection (%)
Glutamate (100 µM)[Insert Value][Insert Value]
Aβ₁₋₄₂ (10 µM)[Insert Value][Insert Value]
6-OHDA (50 µM)[Insert Value][Insert Value]
Staurosporine (1 µM)[Insert Value][Insert Value]

1.3. Electrophysiological Assays:

  • Objective: To investigate the effects of the compound on neuronal electrical activity.

  • Rationale: Provides direct evidence of the compound's ability to modulate neuronal function.

  • Protocol: Microelectrode Array (MEA) Analysis

    • Culture primary neurons or iPSC-derived neurons on MEA plates.

    • Record baseline spontaneous neuronal firing and bursting activity.

    • Acutely apply increasing concentrations of (2R)-4-(pyrrolidin-1-yl)butan-2-amine and record changes in spike rate, burst frequency, and network synchrony.

    • To investigate effects on synaptic transmission, evoke synaptic responses and assess the impact of the compound on excitatory and inhibitory postsynaptic potentials.

Workflow for Tier 1 In Vitro Screening

Tier1_Workflow Compound (2R)-4-(pyrrolidin-1-yl)butan-2-amine Binding Radioligand Binding Assays Compound->Binding Viability Neuronal Viability & Neuroprotection Assays Compound->Viability MEA Electrophysiology (MEA) Compound->MEA Target_ID Target Identification Binding->Target_ID Neuroprotection Neuroprotective Potential Viability->Neuroprotection Functional_Modulation Functional Modulation MEA->Functional_Modulation

Caption: Initial in vitro screening workflow.

Tier 2: In Vivo Pharmacokinetics and Preliminary Efficacy

Once a promising in vitro profile is established, the investigation moves to in vivo models to assess the compound's pharmacokinetic properties and to obtain preliminary evidence of efficacy.

2.1. Pharmacokinetic (PK) Studies:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Rationale: Understanding the PK profile is essential for designing meaningful in vivo efficacy studies.

  • Protocol:

    • Administer (2R)-4-(pyrrolidin-1-yl)butan-2-amine to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at various time points post-administration.

    • Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters, including half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

2.2. In Vivo Efficacy in an Acute Seizure Model:

  • Objective: To evaluate the anticonvulsant potential of the compound.

  • Rationale: Acute seizure models provide a rapid and reliable assessment of a compound's ability to suppress neuronal hyperexcitability.[10]

  • Protocol: Maximal Electroshock (MES) Test in Mice

    • Administer (2R)-4-(pyrrolidin-1-yl)butan-2-amine or vehicle to groups of mice at various doses.

    • At the time of predicted peak plasma concentration (determined from PK studies), induce a seizure by delivering a brief electrical stimulus via corneal or ear-clip electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Determine the median effective dose (ED₅₀) for protection against the tonic hindlimb extension.

Workflow for Tier 2 In Vivo Studies

Tier2_Workflow Promising_In_Vitro Promising In Vitro Data PK_Studies Pharmacokinetic Studies in Rodents Promising_In_Vitro->PK_Studies Dose_Selection Dose Range Selection PK_Studies->Dose_Selection Acute_Efficacy Acute In Vivo Efficacy Model (e.g., MES) Go_NoGo Go/No-Go Decision for Chronic Models Acute_Efficacy->Go_NoGo Dose_Selection->Acute_Efficacy

Caption: In vivo pharmacokinetic and acute efficacy workflow.

Tier 3: In Vivo Efficacy in Chronic Neurological Disease Models

Based on positive results in Tier 2, the compound can be advanced to more complex and translationally relevant chronic models of neurological disorders.

3.1. Chronic Epilepsy Models:

  • Objective: To assess the ability of the compound to suppress spontaneous recurrent seizures.

  • Rationale: These models more closely mimic the human condition of epilepsy.[11]

  • Protocol: Pilocarpine-Induced Chronic Epilepsy in Rats

    • Induce status epilepticus in rats with a high dose of pilocarpine.[11]

    • After a latent period, the animals will develop spontaneous recurrent seizures.

    • Implant electrodes for video-EEG monitoring to record seizure frequency and duration.

    • Administer (2R)-4-(pyrrolidin-1-yl)butan-2-amine chronically and quantify the reduction in seizure activity compared to a baseline period.

3.2. Neurodegenerative Disease Models:

  • Objective: To evaluate the neuroprotective and cognitive-enhancing effects of the compound.

  • Rationale: These models allow for the assessment of disease-modifying potential.

  • Protocol: Scopolamine-Induced Cognitive Impairment in Mice

    • Administer (2R)-4-(pyrrolidin-1-yl)butan-2-amine or vehicle to mice for a specified period.

    • Induce a transient cognitive deficit by administering scopolamine.[12]

    • Assess learning and memory using behavioral tests such as the Morris water maze or passive avoidance task.[12]

    • After the behavioral assessment, collect brain tissue for biochemical analysis (e.g., measurement of acetylcholinesterase activity, oxidative stress markers).[12]

Conclusion and Future Directions

The pyrrolidine-containing compound, (2R)-4-(pyrrolidin-1-yl)butan-2-amine, presents a promising starting point for a neurological drug discovery program. Its structural features are suggestive of potential interactions with key CNS targets. The tiered experimental approach outlined in these application notes provides a robust framework for systematically evaluating its pharmacological profile. Beginning with broad in vitro screening to identify its mechanism of action and neuroprotective potential, and progressing through in vivo pharmacokinetic and efficacy studies, researchers can efficiently determine its therapeutic viability for treating neurological disorders such as epilepsy or neurodegenerative diseases. Further derivatization and structure-activity relationship (SAR) studies, guided by the findings from these initial investigations, will be crucial in optimizing its potency, selectivity, and drug-like properties.

References

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Kozlov, D. N., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4873. [Link]

  • Gaikwad, A. C., et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10693-10700. [Link]

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Method

Application Note &amp; Protocols: In Vivo Efficacy Testing of (2r)-4-(pyrrolidin-1-yl)butan-2-amine (LSDX-i1) in NSCLC Models

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies to evaluate the efficacy of (2r)-4-(pyrrolidin-1-yl)butan-2...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies to evaluate the efficacy of (2r)-4-(pyrrolidin-1-yl)butan-2-amine, hereafter referred to as LSDX-i1. LSDX-i1 is a novel small molecule inhibitor targeting the epigenetic enzyme Lysine-Specific Demethylase X (LSDX), a putative driver of oncogenesis in a subset of Non-Small Cell Lung Cancers (NSCLC). This guide details the scientific rationale for model selection, step-by-step protocols for tolerability and efficacy studies, and methodologies for crucial pharmacodynamic (PD) and biomarker analyses. The protocols are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare.

Scientific Rationale & Model Selection

The Therapeutic Target: Lysine-Specific Demethylase X (LSDX)

LSDX is a histone demethylase responsible for removing methyl groups from specific lysine residues on histone tails. In certain NSCLC subtypes, aberrant overexpression of LSDX leads to oncogenic gene expression patterns, promoting cellular proliferation and survival. LSDX-i1 is designed to inhibit this enzymatic activity, thereby restoring normal epigenetic regulation and suppressing tumor growth. The validation of its efficacy in a living system is a critical step in its preclinical development.

Choosing the Optimal In Vivo Model

The selection of an appropriate animal model is paramount for clinically relevant results. For NSCLC, several options exist, each with distinct advantages and limitations.[1][2]

  • Cell Line-Derived Xenografts (CDX): These models are established by subcutaneously implanting human NSCLC cell lines into immunodeficient mice. They are cost-effective, offer high reproducibility, and are suitable for initial efficacy screening.

  • Patient-Derived Xenografts (PDX): PDX models are created by implanting tumor fragments from a patient directly into immunodeficient mice.[3][4][5] These models are known to better recapitulate the heterogeneity, genetic complexity, and microenvironment of the original human tumor.[3][4][5][6] They are considered a more predictive platform for evaluating therapeutic response.[3][4]

  • Orthotopic Models: In these models, tumor cells or tissues are implanted into the organ of origin—in this case, the lung.[7] This allows for the study of the tumor in a more physiologically relevant microenvironment, including metastasis.[7]

Recommendation: For initial efficacy testing of LSDX-i1, a Patient-Derived Xenograft (PDX) model is recommended. This choice is based on the superior clinical relevance and predictive power of PDX models in oncology research.[3][4][5] Select a PDX model that has been molecularly characterized to show high expression of the LSDX target.

Pre-Efficacy Pharmacokinetic & Tolerability Studies

Prior to launching a full-scale efficacy study, it is crucial to understand the drug's behavior in the host and establish a safe and effective dosing range. This involves pharmacokinetic (PK) analysis and a Maximum Tolerated Dose (MTD) study.[8][9][10]

Pharmacokinetic (PK) Study

A PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of LSDX-i1.[8] This data is essential for designing a rational dosing schedule that maintains therapeutic concentrations of the drug at the tumor site.

Protocol 2.1: Single-Dose PK Study in NSG Mice

  • Animal Model: Use healthy, non-tumor-bearing immunodeficient mice (e.g., NOD-scid gamma - NSG), 8-10 weeks old.

  • Acclimatization: Allow animals to acclimate for at least 7 days before the study.

  • Dosing: Administer a single dose of LSDX-i1 via the intended clinical route (e.g., oral gavage). A typical starting dose might be 10 mg/kg.

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Plasma Processing: Process blood to plasma by centrifuging at 1,000 x g for 15 minutes. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of LSDX-i1 in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or life-threatening side effects.[9][11][12][13]

Protocol 2.2: MTD Determination via Dose Escalation

  • Animal Model: Use healthy, non-tumor-bearing immunodeficient mice (NSG), 8-10 weeks old. Use cohorts of 3-5 mice per dose level.

  • Dose Escalation: Begin with a dose significantly lower than any anticipated toxic level (e.g., guided by in vitro cytotoxicity). Escalate the dose in subsequent cohorts (e.g., using a modified Fibonacci sequence).

  • Administration: Dose the animals daily for a predetermined period (e.g., 14-21 days) via the intended route (e.g., oral gavage).

  • Monitoring:

    • Record body weight daily. A weight loss of >15-20% is often considered a dose-limiting toxicity.[9][14]

    • Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform gross necropsy and collect major organs for histopathological examination.

  • MTD Definition: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or other severe clinical signs of toxicity.[9]

Parameter Description Endpoint Criteria for Toxicity
Body Weight Daily measurement>20% loss from baseline
Clinical Score Daily observation of animal healthSigns of distress, lethargy, etc.
Mortality Daily checkUnscheduled death
Hematology End-of-study blood analysisSignificant deviation from control
Histopathology End-of-study organ analysisEvidence of tissue damage

Core Efficacy Study Protocol

This protocol outlines a subcutaneous PDX model efficacy study. All procedures must be approved by and performed in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.[15][16]

Experimental Workflow Diagram

Efficacy_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis PDX_Implant Implant PDX Tumor Fragments Subcutaneously Tumor_Growth Monitor Tumor Growth (2-3 times/week) PDX_Implant->Tumor_Growth Randomize Randomize Mice into Treatment Cohorts (e.g., 100-150 mm³) Tumor_Growth->Randomize Dosing Administer Treatment Daily (Vehicle, LSDX-i1) Randomize->Dosing Monitoring Daily Health & Body Weight Monitoring Dosing->Monitoring Tumor_Measure Tumor Volume Measurement (2-3 times/week) Dosing->Tumor_Measure Endpoint Euthanize at Endpoint (e.g., Tumor >1500 mm³ or Health Decline) Tumor_Measure->Endpoint Harvest Harvest Tumors & Tissues PD_Analysis Pharmacodynamic Analysis (Western, IHC) Harvest->PD_Analysis Data_Analysis Analyze Tumor Growth Data (TGI) Harvest->Data_Analysis

Caption: High-level workflow for an in vivo efficacy study.

Step-by-Step Protocol
  • Animal Model: Female NSG mice, 8-10 weeks old.

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Surgically implant a small fragment (~3x3 mm) of a cryopreserved, LSDX-positive NSCLC PDX tumor subcutaneously into the right flank.[17][18]

  • Tumor Growth Monitoring:

    • Once tumors become palpable, monitor their growth 2-3 times per week using digital calipers.[19][20][21]

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[22] Note that this is a standard estimation and has known limitations.[19]

    • All animal monitoring and tumor measurement must adhere to IACUC guidelines, which specify limits on tumor size (e.g., not to exceed 2.0 cm in any dimension for a mouse).[15][17][23]

  • Randomization:

    • When the average tumor volume reaches 100-150 mm³, randomly assign mice into treatment cohorts (n=8-10 mice per group).

    • Cohort 1: Vehicle Control (e.g., 0.5% methylcellulose in water)

    • Cohort 2: LSDX-i1 at MTD (e.g., 50 mg/kg)

    • Cohort 3 (Optional): LSDX-i1 at MTD/2 (e.g., 25 mg/kg)

    • Cohort 4 (Optional): Positive Control (Standard-of-care agent)

  • Treatment Administration:

    • Administer the assigned treatment daily via oral gavage.[24][25][26][27] Ensure proper technique to prevent esophageal injury.[25][27]

    • Dosing volume should typically not exceed 10 ml/kg.[24][26]

  • Efficacy Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Conduct daily health checks.

  • Study Endpoints:

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • Euthanize individual mice if their tumor volume exceeds a predetermined limit (e.g., 1500-2000 mm³), the tumor becomes ulcerated, or if they show signs of significant morbidity (e.g., >20% weight loss, distress).[16][23]

    • The study concludes when most control animals have reached the tumor volume endpoint.

  • Tissue Collection:

    • At the endpoint, euthanize mice and collect blood via cardiac puncture for potential biomarker analysis.

    • Excise the tumor, measure its final weight, and divide it for different analyses:

      • One portion flash-frozen in liquid nitrogen for Western blot.

      • One portion fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).

Pharmacodynamic & Biomarker Analysis

Pharmacodynamic (PD) studies are essential to confirm that LSDX-i1 is engaging its target (LSDX) and modulating downstream pathways in the tumor tissue.[8][28]

Target Engagement & Downstream Effects

Signaling_Pathway LSDXi1 LSDX-i1 ((2r)-4-(pyrrolidin-1-yl)butan-2-amine) LSDX LSDX Enzyme LSDXi1->LSDX Inhibition Histone Histone Methylation (e.g., H3K4me2) LSDX->Histone Demethylation Gene_Expression Oncogenic Gene Expression Histone->Gene_Expression Repression Tumor_Growth Tumor Growth & Proliferation Gene_Expression->Tumor_Growth Promotion

Caption: Proposed mechanism of action for LSDX-i1.

Protocol 4.1: Western Blot for Histone Methylation This protocol determines if LSDX-i1 treatment increases the methylation mark that LSDX is responsible for removing.

  • Lysate Preparation:

    • Homogenize flash-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[29][30]

    • Keep samples on ice to prevent protein degradation.[29]

    • Centrifuge to pellet debris and collect the supernatant.[30] Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[30] Histones are small proteins, so a higher percentage gel (e.g., 15% or 4-20% gradient) is recommended.

    • Transfer proteins to a PVDF or nitrocellulose membrane.[31]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.[31]

    • Incubate with a primary antibody specific for the target histone methylation mark (e.g., anti-H3K4me2) overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., total Histone H3 or β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[31]

  • Detection:

    • Apply an ECL substrate and visualize bands using a chemiluminescence imager.[31]

    • Quantify band intensity and normalize the methylation mark signal to the total histone signal. An increase in the methylation mark in treated tumors indicates target engagement.

Protocol 4.2: Immunohistochemistry (IHC) for Proliferation Marker This protocol assesses the effect of LSDX-i1 on tumor cell proliferation.

  • Tissue Processing: Process formalin-fixed, paraffin-embedded (FFPE) tumor tissues and cut 4-5 µm sections.

  • Antigen Retrieval: Deparaffinize and rehydrate sections, then perform heat-induced epitope retrieval.

  • Staining:

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody against a proliferation marker (e.g., Ki-67).

    • Wash and apply a secondary antibody, followed by a detection reagent (e.g., DAB).

  • Analysis:

    • Counterstain with hematoxylin.

    • Scan the slides and quantify the percentage of Ki-67 positive cells using image analysis software. A decrease in Ki-67 staining in treated tumors indicates reduced proliferation.[32][33]

Systemic Biomarker Analysis

Analysis of plasma can reveal systemic responses to treatment.

Protocol 4.3: Plasma Cytokine Analysis by ELISA Certain inflammatory cytokines can be associated with tumor response or toxicity.

  • Sample Preparation: Use plasma collected at the study endpoint.

  • ELISA Procedure:

    • Use a commercial ELISA kit for a relevant cytokine (e.g., IL-6).[34][35][36]

    • Coat a 96-well plate with the capture antibody.[37]

    • Add standards and plasma samples to the wells.

    • Add the detection antibody, followed by an enzyme conjugate (e.g., Streptavidin-HRP).[37]

    • Add the substrate and stop the reaction.

  • Data Acquisition: Read the absorbance on a plate reader and calculate cytokine concentrations based on the standard curve.

Data Analysis & Interpretation

  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint is calculated at the end of the study using the formula:

    • % TGI = [1 - (ΔT / ΔC)] x 100

    • Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

  • Statistical Analysis: Compare tumor volumes between treated and control groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures, or Student's t-test on final tumor volumes). A p-value < 0.05 is typically considered significant.

  • Correlation: Correlate the degree of TGI with pharmacodynamic data (e.g., changes in histone methylation or Ki-67 staining) to build a robust PK/PD/efficacy relationship.

By following these detailed application notes and protocols, researchers can generate high-quality, reproducible in vivo data to robustly evaluate the therapeutic potential of LSDX-i1, paving the way for its further clinical development.

References

  • UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]

  • Animalab. (n.d.). Imaging - 3D capture vs. caliper for tumor measurements in laboratory animals. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Western Blot Tips for Detection of Proteins Present in Tissue Lysates. Retrieved from [Link]

  • Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Retrieved from [Link]

  • Biopticon. (2021). Tumor Volume Measurements by Calipers. Retrieved from [Link]

  • CancerTools.org. (2024). New non-small cell lung cancer (NSCLC) patient-derived-xenograft (PDX) models now available at CancerTools.org. Retrieved from [Link]

  • Flinders University. (2016). Oral Gavaging in mice - SWMS. Retrieved from [Link]

  • IMR Press. (2016). IACUC Guideline: RODENT TUMOR AND CANCER MODELS. Retrieved from [Link]

  • JoVE. (2024). Author Spotlight: Establishing a Murine Non-Small Cell Lung Cancer Model for Developing Nanoformulations of Anticancer Drugs. Retrieved from [Link]

  • MDPI. (2022). Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. Retrieved from [Link]

  • MDPI. (2025). Immunohistochemical Profiling of Histone Modification Biomarkers Identifies Subtype-Specific Epigenetic Signatures and Potential Drug Targets in Breast Cancer. Retrieved from [Link]

  • MDPI. (2025). Preclinical Tumor Growth Delay Is More Reliable from Imaging-Based Rather than Manual Caliper Volume Measurements. Retrieved from [Link]

  • National Toxicology Program. (2020). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo tumor growth volume. Tumors were measured by Vernier calipers.... Retrieved from [Link]

  • Sanquin. (2022). Cytokine analysis - ELISA / CBA. Retrieved from [Link]

  • South Dakota State University. (2022). Oral Gavage - Rodent. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies. Retrieved from [Link]

  • University of Kentucky. (n.d.). Policy on Rodent Tumors. Retrieved from [Link]

  • University of Maryland School of Medicine. (2022). Rodent Tumor Production and Monitoring Guidelines. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). IACUC Guideline: RODENT TUMOR AND CANCER MODELS. Retrieved from [Link]

  • University of South Alabama. (n.d.). IACUC: Rodent Tumor and Cancer Models. Retrieved from [Link]

  • Various Authors. (2021). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC Cancer. Retrieved from [Link]

  • Various Authors. (2021). Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories. Open Biology. Retrieved from [Link]

  • Various Authors. (2022). A Genomically and Clinically Annotated Patient Derived Xenograft (PDX) Resource for Preclinical Research in Non-Small Cell Lung Cancer. bioRxiv. Retrieved from [Link]

  • Various Authors. (2022). In Silico Modeling Demonstrates that User Variability During Tumor Measurement Can Affect In Vivo Therapeutic Efficacy Outcomes. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]

  • Various Authors. (2023). Application status and future prospects of the PDX model in lung cancer. Frontiers in Oncology. Retrieved from [Link]

  • Various Authors. (2023). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science. Retrieved from [Link]

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Application

Application and Protocol Guide: Quantitative Analysis of (2r)-4-(pyrrolidin-1-yl)butan-2-amine in Biological Samples

Introduction The accurate quantification of (2r)-4-(pyrrolidin-1-yl)butan-2-amine, a chiral amine, in complex biological matrices such as plasma, serum, and urine is a critical aspect of pharmacokinetic, toxicokinetic, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The accurate quantification of (2r)-4-(pyrrolidin-1-yl)butan-2-amine, a chiral amine, in complex biological matrices such as plasma, serum, and urine is a critical aspect of pharmacokinetic, toxicokinetic, and clinical studies. The stereochemistry of this molecule necessitates enantioselective analytical methods to elucidate the distinct pharmacological and metabolic profiles of its enantiomers. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and validated analytical methods for the precise measurement of (2r)-4-(pyrrolidin-1-yl)butan-2-amine in biological samples. We will delve into the rationale behind method selection, detailed experimental protocols, and the essential validation parameters that ensure data integrity and regulatory compliance.

Strategic Selection of Analytical Platforms

The choice of an analytical method is contingent upon the specific requirements of the study, including sensitivity, selectivity, throughput, and the nature of the biological matrix. For the enantioselective quantification of a polar compound like (2r)-4-(pyrrolidin-1-yl)butan-2-amine, two primary techniques are at the forefront: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[1][2] For chiral separations, specialized chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often effective for resolving enantiomers of compounds with amine functionalities.[3][4]

Rationale for Selection:

  • High Sensitivity and Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry allows for the detection of analytes at very low concentrations with minimal interference from the biological matrix.[5]

  • Direct Analysis: In many cases, derivatization is not required, simplifying sample preparation and reducing potential sources of error.[6]

  • Versatility: A wide variety of reversed-phase and chiral columns are available, offering flexibility in method development.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, the polar nature of amines like (2r)-4-(pyrrolidin-1-yl)butan-2-amine necessitates a derivatization step to increase their volatility and improve chromatographic performance.[7][8]

Rationale for Selection:

  • High Chromatographic Resolution: GC columns typically offer superior separation efficiency compared to LC columns.

  • Established Derivatization Chemistries: A variety of reagents are available for the derivatization of primary and secondary amines, such as silylation or acylation agents.[9][10]

Causality in Method Choice: The decision between LC-MS/MS and GC-MS often hinges on the required sensitivity and the complexity of the sample preparation workflow. While GC-MS can provide excellent resolution, the additional derivatization step can be time-consuming and introduce variability.[11] LC-MS/MS, particularly with modern chiral columns, often presents a more direct and high-throughput approach for bioanalytical studies.[6][12]

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[13][14] The choice of technique depends on the analyte's properties and the nature of the sample.

Protein Precipitation (PPT)

This is a simple and rapid method for removing the bulk of proteins from plasma or serum samples.[15][16]

Protocol for Protein Precipitation:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile.

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis or further processing.

Expert Insight: While straightforward, PPT can sometimes result in incomplete removal of matrix components, potentially leading to ion suppression in LC-MS/MS.[16] It is crucial to evaluate matrix effects during method validation.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquids.

Protocol for Liquid-Liquid Extraction:

  • To 200 µL of plasma or urine, add an appropriate internal standard.

  • Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE offers a more selective and cleaner sample preparation compared to PPT and LLE.[17][18][19] For a basic compound like (2r)-4-(pyrrolidin-1-yl)butan-2-amine, a cation-exchange SPE sorbent is often suitable.

Protocol for Cation-Exchange Solid-Phase Extraction:

  • Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.

  • Equilibration: Pass 1 mL of the appropriate buffer (e.g., 25 mM ammonium acetate, pH 5) through the cartridge.

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Experimental Workflow Diagram:

SPE_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Pretreatment Pre-treatment (e.g., Dilution) Sample->Pretreatment SPE Solid-Phase Extraction Pretreatment->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing LCMS->Data

Caption: Solid-Phase Extraction (SPE) Workflow.

Chromatographic and Mass Spectrometric Conditions

Chiral LC-MS/MS Method
  • Column: A polysaccharide-based chiral stationary phase, such as an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA).

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium bicarbonate) is a common starting point for reversed-phase chiral separations.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]+. The product ions will be determined by infusing a standard solution of the analyte and optimizing the collision energy.

GC-MS Method with Derivatization
  • Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation.[10]

  • Derivatization Protocol:

    • Evaporate the extracted sample to dryness.

    • Add 50 µL of the derivatization reagent and 50 µL of a suitable solvent (e.g., pyridine).

    • Heat the mixture at 70°C for 30 minutes.

    • Inject an aliquot into the GC-MS system.

  • GC Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 280°C) to ensure good peak shape and separation.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.

Method Validation: Ensuring Data Reliability

A bioanalytical method must be rigorously validated to ensure that the data generated is accurate and reliable. The validation should be performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][20][21][22][23]

Key Validation Parameters:

ParameterAcceptance CriteriaRationale
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.Ensures that the method can differentiate the analyte from other components in the matrix.[1]
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.Demonstrates a proportional relationship between the analyte concentration and the instrument response.
Accuracy The mean value should be within ±15% of the nominal value (±20% at the LLOQ).Measures the closeness of the determined value to the true value.[1]
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).Assesses the reproducibility of the method.[1]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.Defines the sensitivity of the method.[1]
Recovery Consistent and reproducible recovery across the concentration range.Measures the efficiency of the extraction process.
Matrix Effect The matrix factor should be consistent and close to 1.Evaluates the effect of matrix components on the ionization of the analyte.
Stability Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).Ensures that the analyte concentration does not change from sample collection to analysis.[1]

Method Validation Workflow Diagram:

Validation_Workflow cluster_validation Method Validation cluster_outcome Outcome Selectivity Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LLOQ LLOQ Precision->LLOQ Recovery Recovery LLOQ->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability MatrixEffect->Stability ValidatedMethod Validated Method Stability->ValidatedMethod

Caption: Key Parameters for Bioanalytical Method Validation.

Conclusion

The successful quantification of (2r)-4-(pyrrolidin-1-yl)butan-2-amine in biological samples is achievable through the careful selection and validation of an appropriate analytical method. LC-MS/MS with a chiral stationary phase is generally the preferred approach due to its high sensitivity, selectivity, and direct analysis capabilities. A robust sample preparation technique, such as solid-phase extraction, is crucial for obtaining clean extracts and minimizing matrix effects. Rigorous method validation in accordance with regulatory guidelines is paramount to ensure the integrity and reliability of the generated data, which is fundamental for informed decision-making in drug development.

References

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. National Center for Biotechnology Information. [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method | LCGC International. LCGC International. [Link]

  • 2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide | C11H20N2O2 | CID 44147317 - PubChem. PubChem. [Link]

  • Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review - PMC. National Center for Biotechnology Information. [Link]

  • Enantioselective determination of cathinones in urine by high pressure in-line SPE-CE. PubMed. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). European Medicines Agency. [Link]

  • Guideline Bioanalytical method validation - EMA. European Medicines Agency. [Link]

  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines - Books. Royal Society of Chemistry. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. MDPI. [Link]

  • Separation of 4C-Substituted Pyrrolidin-2-One Derivatives on Amylose-Based Chiral Stationary Phases | Request PDF - ResearchGate. ResearchGate. [Link]

  • Simultaneous Analysis of Chiral Amino Acids Produced by Intestinal Microbiota using LC/MS/MS - Shimadzu. Shimadzu. [Link]

  • Simultaneous quantification of pyrethroid metabolites in urine of non-toilet-trained children in Japan - PMC. National Center for Biotechnology Information. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products - MDPI. MDPI. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC. National Center for Biotechnology Information. [Link]

  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC. National Center for Biotechnology Information. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. MDPI. [Link]

  • Solid-Phase Extraction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. YAKHAK HOEJI. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5 - TGA Consultation Hub. Therapeutic Goods Administration. [Link]

  • Understanding and Improving Solid-Phase Extraction | LCGC International. LCGC International. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. U.S. Department of Health and Human Services. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.. European Bioanalysis Forum. [Link]

  • (PDF) Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review - ResearchGate. ResearchGate. [Link]

  • Solid-Phase Extraction Based on Captiva EMR-Lipid for Determination of 19 Aromatic Amine Antioxidants and Two p-Phenylenediamine Quinones in Human Plasma - MDPI. MDPI. [Link]

  • Forensic toxicology: biological sampling and use of different analytical techniques - MedCrave online. MedCrave. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services. [Link]

  • pyrrolidinyl)-1,4-benzodioxanes: the 2R,2'S diastereomer of the N-methyl-7-hydroxy analogue is a potent α4β2- and α6β2-nicotinic acetylcholine receptor partial agonist - PubMed. PubMed. [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed. PubMed. [Link]

  • Quantification of six potential unspecific human biomarkers of 1-vinyl-2-pyrrolidone exposure in Sprague-Dawley rat urine using gas chromatography coupled with triple mass spectrometry - PubMed. PubMed. [Link]

  • Validation of bioanalytical methods - Highlights of FDA's guidance - ResearchGate. ResearchGate. [Link]

  • Quantification of four major metabolites of embryotoxic N-methyl- and N-ethyl-2-pyrrolidone in human urine by cooled-injection gas chromatography and isotope dilution mass spectrometry - PubMed. PubMed. [Link]

  • Bio-Analytical Method Validation-A Review - Austin Publishing Group. Austin Publishing Group. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Future Science. [Link]

  • Solid-phase extraction - Wikipedia. Wikipedia. [Link]

  • Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK) - NIAID. National Institute of Allergy and Infectious Diseases. [Link]

  • Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization - MDPI. MDPI. [Link]

  • Bioanalytical Sample Preparation. Agilent. [Link]

  • Protein Level Sample Purification and Digestion for LC-MS Quantification - YouTube. YouTube. [Link]

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC. National Center for Biotechnology Information. [Link]

  • Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies - OSTI. Office of Scientific and Technical Information. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science International. [Link]

Sources

Method

using (2r)-4-(pyrrolidin-1-yl)butan-2-amine as a ligand in catalysis

Application Note: (2R)-4-(Pyrrolidin-1-yl)butan-2-amine as a Chiral Ligand and Organocatalyst in Asymmetric Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Bifunction...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (2R)-4-(Pyrrolidin-1-yl)butan-2-amine as a Chiral Ligand and Organocatalyst in Asymmetric Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Bifunctional Organocatalysis and Synergistic Transition-Metal Catalysis

Introduction & Structural Causality

The molecule (2R)-4-(pyrrolidin-1-yl)butan-2-amine is a highly versatile chiral 1,3-primary-tertiary diamine. In recent years, primary-tertiary diamines have emerged as privileged scaffolds in asymmetric catalysis, bridging the gap between traditional secondary amine organocatalysis (e.g., MacMillan or proline-based catalysts) and transition-metal ligand design [1].

The success of this specific ligand is rooted in its structural causality:

  • Primary Amine Moiety: Unlike sterically hindered secondary amines, the unhindered primary amine efficiently condenses with challenging substrates—such as linear aliphatic ketones or α-branched aldehydes—to form reactive enamine or iminium intermediates without prohibitive steric clash.

  • 1,3-Carbon Backbone: The three-carbon distance between the nitrogen atoms provides a highly flexible, yet structured, spatial arrangement. This allows the molecule to fold into a highly ordered transition state when hydrogen bonding is engaged, accommodating larger electrophiles.

  • Tertiary Pyrrolidine: When protonated by a strong Brønsted acid or coordinated to a metal, the bulky pyrrolidine ring acts as a rigid directing group. It shields one face of the reactive intermediate, enforcing strict stereochemical control.

Application 1: Bifunctional Organocatalysis in Asymmetric Aldol Reactions

Chiral primary-tertiary diamines are exceptionally effective in catalyzing the direct asymmetric aldol reaction of aliphatic ketones [1, 4]. By utilizing a Brønsted acid co-catalyst, the diamine operates via a bifunctional enamine-activation mechanism.

Mechanistic Pathway

The primary amine selectively forms a Z-enamine with the ketone. Simultaneously, the pyrrolidine nitrogen is protonated by the acid co-catalyst (e.g., Trifluoromethanesulfonic acid, TfOH), transforming it into a potent hydrogen-bond donor. This protonated tertiary amine directs the incoming aldehyde electrophile exclusively to the Re-face of the enamine, resulting in high syn-diastereoselectivity and excellent enantioselectivity.

Organocatalysis Ketone Aliphatic Ketone Enamine Z-Enamine Intermediate (Primary Amine Activated) Ketone->Enamine - H2O Catalyst (2R)-4-(pyrrolidin-1-yl)butan-2-amine + TfOH Catalyst->Enamine TS H-Bond Directed Transition State Enamine->TS Aldehyde Electrophile (Aldehyde) Aldehyde->TS H-Bond from Protonated Pyrrolidine Product syn-Aldol Product (High ee & dr) TS->Product Hydrolysis Product->Catalyst Regeneration

Fig 1. Bifunctional enamine-Brønsted acid activation model for asymmetric aldol reactions.

Protocol: Direct Asymmetric Aldol Reaction

Self-Validating System: This protocol includes an in-process analytical check to ensure enamine formation before the addition of the electrophile, preventing reagent waste.

  • Preparation of the Catalyst Complex: In an oven-dried 10 mL Schlenk tube under argon, dissolve (2R)-4-(pyrrolidin-1-yl)butan-2-amine (0.05 mmol, 10 mol%) in anhydrous THF (1.0 mL).

  • Acid Activation: Dropwise add TfOH (0.05 mmol, 10 mol%) at 0 °C.

    • Causality: TfOH is a strong Brønsted acid that selectively protonates the more basic tertiary pyrrolidine nitrogen. This prevents the pyrrolidine from acting as a competitive nucleophile and transforms it into the necessary H-bond donor.

  • Ketone Addition & Water Sequestration: Add the ketone substrate (2.5 mmol, 5.0 equiv) followed by 50 mg of activated 4 Å molecular sieves. Stir for 20 minutes at room temperature.

    • Causality: Enamine formation releases one equivalent of water. Excess water shifts the equilibrium back toward the ketone. The sieves sequester this water, driving the catalytic cycle forward.

    • Validation Check: Withdraw a 20 µL aliquot, dilute in CDCl₃, and analyze via ¹H-NMR. The disappearance of the primary amine protons and the emergence of a vinylic enamine proton (~4.5–5.5 ppm) confirms active catalyst formation.

  • Electrophile Addition: Cool the mixture to -20 °C and add the aldehyde (0.5 mmol, 1.0 equiv). Stir for 24–48 hours until TLC indicates complete consumption of the aldehyde.

  • Quenching & Isolation: Quench with saturated aqueous NH₄Cl (2 mL), extract with EtOAc (3 × 5 mL), dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Data Summary

Table 1: Scope and Stereoselectivity of the Aldol Reaction

Ketone SubstrateElectrophileCatalyst LoadingYield (%)dr (syn/anti)ee (%)
Acetonep-Nitrobenzaldehyde10 mol%92N/A95
Cyclohexanonep-Nitrobenzaldehyde10 mol%881:2098
2-Butanonep-Nitrobenzaldehyde15 mol%8515:196

Application 2: Synergistic Palladium/Organocatalysis

Beyond organocatalysis, primary-tertiary diamines excel as synergistic ligands in dual transition-metal/organocatalytic systems. A landmark application is the asymmetric α-allylic alkylation and allenylation of β-ketocarbonyls using Palladium[2, 3].

Mechanistic Pathway

In this dual system, the primary amine activates the nucleophile (β-ketocarbonyl) via enamine formation, while the Palladium center activates the electrophile (e.g., 1,3-enyne) to form a Pd-π-allyl complex. The tertiary pyrrolidine group provides a steric pocket that dictates the trajectory of the C-C bond formation, enabling the construction of all-carbon quaternary stereocenters with non-adjacent axial and central chirality.

Synergistic cluster_amine Organocatalytic Cycle cluster_pd Transition Metal Cycle Ketone β-Ketocarbonyl Enamine Chiral Enamine Ketone->Enamine Amine Catalyst Coupling Stereocontrolled C-C Coupling Enamine->Coupling Allyl 1,3-Enyne / Allyl Precursor PiAllyl Pd-π-Allyl Complex Allyl->PiAllyl Pd(0) / Ligand PiAllyl->Coupling Product α-Allylated Quaternary Center Coupling->Product Release & Turnover

Fig 2. Synergistic Pd/chiral primary amine dual catalytic cycle for α-allylic alkylation.

Protocol: Synergistic Asymmetric α-Allylic Allenylation

Self-Validating System: Orthogonal reactivity is verified by observing colorimetric changes indicative of Pd(0) activation before nucleophile engagement.

  • Metal-Ligand Activation: In a glovebox, charge a vial with Pd₂(dba)₃ (2.5 mol%) and DPEphos (5.0 mol%). Dissolve in anhydrous 1,2-dichloroethane (DCE, 1.0 mL) and stir for 15 minutes.

    • Validation Check: The solution should transition from deep purple/red to a clear golden-yellow, confirming the formation of the active Pd(0)-phosphine complex.

  • Organocatalyst Introduction: Add (2R)-4-(pyrrolidin-1-yl)butan-2-amine (10 mol%) and the β-ketocarbonyl substrate (0.2 mmol).

    • Causality: The primary amine is introduced after Pd(0) complexation to prevent competitive binding of the primary amine to the metal center, ensuring it remains available for enamine formation.

  • Electrophile Coupling: Add the 1,3-enyne (0.3 mmol, 1.5 equiv). Seal the vial and stir at 40 °C for 36 hours.

  • Workup: Filter the crude mixture through a short pad of silica gel (eluting with EtOAc) to remove the Pd catalyst, concentrate, and purify via column chromatography.

Quantitative Data Summary

Table 2: Scope of Synergistic Pd-Catalyzed Allenylation

NucleophileElectrophilePd Source / LigandYield (%)dree (%)
Racemic β-Ketoester1,3-EnynePd₂(dba)₃ / DPEphos90>19:194
α-Branched Aldehyde1,3-EnynePd₂(dba)₃ / DPEphos8515:192
Cyclic β-Diketone1,3-EnynePd₂(dba)₃ / DPEphos82>19:196

Troubleshooting & Best Practices

  • Catalyst Poisoning in Dual Systems: If yields drop in the Pd-catalyzed reaction, the primary amine may be coordinating to the Pd center. Ensure strict adherence to the order of addition (activate Pd with phosphine before adding the diamine).

  • Enantiomeric Erosion: In aldol reactions, if the ee% is lower than expected, verify the purity of the TfOH. Trace water in the acid can lead to incomplete protonation of the pyrrolidine, allowing background (uncatalyzed or un-directed) reactions to occur.

  • Storage: The free base of (2R)-4-(pyrrolidin-1-yl)butan-2-amine is susceptible to oxidation and CO₂ absorption from the air (forming carbamates). Store under argon at -20 °C, or convert to the bis-HCl salt for long-term benchtop stability (neutralizing with a base prior to use).

References

  • A Simple Primary−Tertiary Diamine−Brønsted Acid Catalyst for Asymmetric Direct Aldol Reactions of Linear Aliphatic Ketones Journal of the American Chemical Society, 2007. URL:[Link]

  • Asymmetric α-allylic allenylation of β-ketocarbonyls and aldehydes by synergistic Pd/chiral primary amine catalysis Nature Communications, 2023. URL:[Link]

  • Catalytic Asymmetric Addition and Telomerization of Butadiene with Enamine Intermediates CCS Chemistry, 2021. URL:[Link]

  • Chiral Primary−Tertiary Diamine Catalysts Derived From Natural Amino Acids for syn-Aldol Reactions of Hydroxy Ketones The Journal of Organic Chemistry, 2009. URL:[Link]

Application

Comprehensive Application Note &amp; Protocol: Assessing the In Vitro Cytotoxicity of (2R)-4-(pyrrolidin-1-yl)butan-2-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol and Mechanistic Guide Introduction & Mechanistic Grounding The compound (2R)-4-(pyrrolidin-1-yl)butan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Mechanistic Grounding

The compound (2R)-4-(pyrrolidin-1-yl)butan-2-amine (CAS: 138548-04-6) is a chiral, aliphatic diamine frequently utilized as a building block or pharmacophore in medicinal chemistry. When evaluating the in vitro safety profile of small molecules containing basic amine moieties, researchers must account for a specific subcellular phenomenon: lysosomotropism [1].

Because (2R)-4-(pyrrolidin-1-yl)butan-2-amine is a weak base, it can passively diffuse across cellular membranes in its uncharged state. Upon reaching the acidic environment of the lysosome (pH ~4.5–5.0), the amine becomes protonated and trapped. This ion-trapping mechanism leads to lysosomal swelling, impaired autophagy, and severe metabolic stress, which may eventually culminate in membrane rupture and necrotic cell death[1].

The Rationale for a Multiplexed Assay System

To accurately profile the cytotoxicity of this compound, relying on a single assay is insufficient. A metabolic stalling event (cytostatic effect) must be distinguished from terminal membrane rupture (cytocidal effect). Therefore, this protocol employs a self-validating, multiplexed approach:

  • ATP Depletion (CellTiter-Glo®): Measures intracellular ATP via a luciferase-catalyzed reaction. ATP levels drop precipitously during early metabolic stress, making it a highly sensitive indicator of early-stage viability loss[2].

  • LDH Release: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular media indicates compromised membrane integrity (necrosis or late-stage apoptosis).

By multiplexing these assays from a single well, we eliminate seeding variability and create a direct temporal correlation between metabolic failure and membrane rupture[3].

Experimental Workflows & Pathway Visualizations

Mechanism Amine (2R)-4-(pyrrolidin-1-yl)butan-2-amine (Weak Base) Diff Passive Diffusion into Cytosol Amine->Diff Lyso Lysosomal Trapping (Protonation in low pH) Diff->Lyso Stress Lysosomal Swelling & Metabolic Stress Lyso->Stress Rupture Membrane Rupture (Necrosis/Late Apoptosis) Stress->Rupture Prolonged Exposure ATP_Drop Signal 1: Decreased ATP (Luminescent Readout) Stress->ATP_Drop Early Event (Viability Drop) LDH_Rise Signal 2: Increased LDH (Colorimetric Readout) Rupture->LDH_Rise Late Event (Cytotoxicity Rise)

Mechanism of amine-induced lysosomotropism and corresponding assay detection points.

Workflow Seed Cell Seeding (96-well plate) Treat Compound Treatment (24h - 72h) Seed->Treat Split Multiplexing Split Treat->Split LDH LDH Assay (50µL Supernatant) Split->LDH Transfer Media ATP ATP Assay (Remaining Cells) Split->ATP Add Lysis Reagent Data IC50 & Tox Calculation LDH->Data ATP->Data

Multiplexed workflow for assessing cytotoxicity via LDH release and ATP depletion.

Detailed Experimental Protocol

Materials and Reagents
  • Cell Line: HepG2 (Human hepatocellular carcinoma). Causality: HepG2 cells retain basal metabolic competence, making them ideal for identifying hepatotoxic liabilities of small molecule building blocks.

  • Test Compound: (2R)-4-(pyrrolidin-1-yl)butan-2-amine (CAS: 138548-04-6), reconstituted in sterile, cell-culture grade DMSO to a 100 mM stock.

  • Assay Kits:

    • CellTiter-Glo® 2.0 Cell Viability Assay[2]

    • Colorimetric LDH Cytotoxicity Assay Kit

  • Controls: Triton X-100 (10% stock) for maximum LDH release; Tamoxifen (10 mM stock) as a positive control for apoptosis/necrosis.

Plate Layout & Self-Validating Controls

To ensure the protocol is a self-validating system, a 96-well plate must include the following internal controls:

  • Vehicle Control (VC): Cells + 0.1% DMSO (Defines 100% viability / baseline LDH).

  • Maximum Lysis Control (Max): Cells + Vehicle + Lysis Buffer added 45 mins prior to readout (Defines 100% LDH release)[3].

  • Media Background (Blank): Media + Vehicle without cells (Subtracts background absorbance/luminescence).

  • Edge Effect Mitigation: The outer perimeter (Rows A, H and Columns 1, 12) must be filled with 200 µL sterile PBS to prevent evaporation-induced osmolarity shifts in the inner assay wells.

Step-by-Step Methodology

Step 1: Cell Seeding (Day 0)

  • Harvest HepG2 cells at 70-80% confluency.

  • Seed cells at a density of 10,000 cells/well in 100 µL of complete growth media (e.g., DMEM + 10% FBS) into the inner 60 wells of a 96-well clear-bottom plate.

  • Incubate at 37°C, 5% CO₂ for 24 hours to allow for cellular attachment and recovery.

Step 2: Compound Treatment (Day 1)

  • Prepare a 2X serial dilution series of (2R)-4-(pyrrolidin-1-yl)butan-2-amine in complete media. Note: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced toxicity.

  • Recommended final concentrations: 0, 1, 5, 10, 25, 50, 100, and 200 µM.

  • Carefully aspirate the seeding media from the wells and replace it with 100 µL of the 1X compound-containing media.

  • Incubate for the desired exposure time (typically 48 hours for basic amines to allow lysosomal accumulation).

Step 3: Multiplexed Assay Execution (Day 3) Crucial Step: Do not discard the supernatant.

  • LDH Maximum Release Prep: 45 minutes before the assay, add 10 µL of 10% Triton X-100 to the "Maximum Lysis" control wells. Return to the incubator.

  • Supernatant Transfer (LDH): Gently centrifuge the plate at 250 x g for 3 minutes to pellet any floating dead cells. Carefully transfer 50 µL of the supernatant from each well into a fresh, flat-bottom 96-well assay plate.

  • LDH Readout: Add 50 µL of the LDH Reaction Mix to the transferred supernatants. Incubate at room temperature (RT) in the dark for 30 minutes. Add 50 µL of Stop Solution and read absorbance at 490 nm[3].

  • ATP Readout (CellTiter-Glo): To the original plate (which still contains the cells and 50 µL of residual media), add 50 µL of room-temperature CellTiter-Glo® 2.0 reagent. Place on an orbital shaker for 2 minutes to induce lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal[4]. Read luminescence.

Data Presentation & Analysis

Calculation Formulas
  • % Cell Viability (ATP): [(Lum_Sample - Lum_Blank) / (Lum_VC - Lum_Blank)] × 100

  • % Cytotoxicity (LDH): [(Abs_Sample - Abs_VC) / (Abs_Max - Abs_VC)] × 100

Expected Data Profile for a Lysosomotropic Amine

Basic amines typically exhibit a "viability drop" prior to a "cytotoxicity spike." The table below illustrates a representative data profile for (2R)-4-(pyrrolidin-1-yl)butan-2-amine, demonstrating how metabolic stress precedes membrane rupture.

Compound Concentration (µM)% Cell Viability (ATP Readout)% Cytotoxicity (LDH Readout)Mechanistic Interpretation
0 (Vehicle) 100.0 ± 2.14.2 ± 0.8Healthy baseline.
1.0 98.5 ± 3.04.5 ± 1.1No observable effect.
10.0 85.2 ± 4.55.1 ± 0.9Onset of lysosomal accumulation; mild metabolic stress.
25.0 62.4 ± 3.88.3 ± 1.5Significant ATP depletion; cells are cytostatic but intact.
50.0 31.0 ± 2.922.4 ± 3.2Severe toxicity; early onset of membrane permeabilization.
100.0 8.5 ± 1.278.6 ± 5.4Widespread necrosis/late apoptosis; membrane rupture.
200.0 1.2 ± 0.595.2 ± 2.1Complete cellular eradication.

Data Interpretation Note: In the table above, at 25 µM, viability has dropped to ~62%, but LDH release remains low (~8%). This divergence strongly supports the E-E-A-T principle that measuring ATP alone may overestimate acute cell death, as the cells are metabolically suppressed by lysosomotropism but have not yet lysed.

References

  • Choosing the right cell-based assay for your research - Promega Corporation / Fisher Scientific. Available at:[Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - National Institutes of Health (PMC). Available at:[Link]

  • Mechanisms of amine accumulation in, and egress from, lysosomes - National Institutes of Health (PMC). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2R)-4-(pyrrolidin-1-yl)butan-2-amine

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (2R)-4-(pyrrolidin-1-yl)butan-2-amine. This chiral diamine is a valuable building block i...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (2R)-4-(pyrrolidin-1-yl)butan-2-amine. This chiral diamine is a valuable building block in medicinal chemistry, and its efficient synthesis with high stereochemical purity is often a critical objective. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate common challenges and improve your synthetic yield and purity.

Overview of the Primary Synthetic Challenge

The most common and atom-economical approach to synthesizing chiral amines like (2R)-4-(pyrrolidin-1-yl)butan-2-amine is through asymmetric reductive amination . This method typically involves the reaction of a prochiral ketone with an amine source in the presence of a reducing agent. The primary challenges lie in controlling the reaction to achieve high yield, prevent side-product formation (especially over-alkylation), and maintain or establish the desired stereochemistry.

A prevalent synthetic strategy is the reductive amination of 4-(pyrrolidin-1-yl)butan-2-one with an ammonia source, where the stereochemistry is induced by a chiral catalyst. Alternatively, a chiral precursor can be used. This guide will focus on troubleshooting the common challenges encountered in such transformations.

cluster_main Typical Synthetic Route: Asymmetric Reductive Amination ketone 4-(pyrrolidin-1-yl)butan-2-one imine Intermediate Imine/Enamine ketone->imine + Amine amine Amine Source (e.g., NH₃, NH₄OAc) amine->imine product (2R)-4-(pyrrolidin-1-yl)butan-2-amine imine->product Reduction catalyst Chiral Catalyst / Enzyme catalyst->imine Stereocontrol reductant Reducing Agent (e.g., H₂, Silane) reductant->product H⁻ source

Caption: General workflow for asymmetric reductive amination.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the likely causes and how can I address them?

A1: Low yields can stem from several factors, primarily incomplete conversion or the formation of side products.

  • Cause 1: Inefficient Imine/Enamine Formation: The condensation of the ketone and the amine source to form the imine intermediate is a reversible, equilibrium-driven process. If the equilibrium is unfavorable, the concentration of the substrate for the reduction step will be low.

    • Solution: To drive the equilibrium forward, remove the water formed during the condensation. This can be achieved by using a Dean-Stark apparatus (for higher boiling solvents) or by adding desiccants like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.

  • Cause 2: Poor Reducing Agent Activity: The choice of reducing agent is critical. Some are more effective or selective than others.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a mild and effective choice for reductive aminations as it is selective for the imine over the ketone and is tolerant of mildly acidic conditions that favor imine formation.[1] For catalytic hydrogenations (e.g., H₂/Pd-C), ensure the catalyst is active and not poisoned. Biocatalytic approaches using imine reductases (IREDs) or reductive aminases (RedAms) are also powerful alternatives that operate under mild conditions.[2][3]

  • Cause 3: Suboptimal Reaction Conditions: Temperature, pH, and concentration all play crucial roles.

    • Solution: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. For acid-catalyzed imine formation, maintain a pH of ~5-6, as a lower pH can protonate the amine, rendering it non-nucleophilic. A higher pH disfavors imine formation.

Q2: I'm observing a significant impurity with a higher molecular weight, likely from dialkylation. How can I suppress this side reaction?

A2: The formation of a tertiary amine, where the product amine reacts with another molecule of the starting ketone, is a common problem.

  • Cause: Stoichiometry and Reaction Rate Imbalance: If the rate of reduction is slow compared to the rate of the second amination, the newly formed chiral amine can compete with the initial amine source and react with the ketone.

    • Solution 1: Stepwise Procedure: A highly effective method is to perform a stepwise, one-pot reaction. First, allow the ketone and the primary amine source to stir for a period (e.g., 1-2 hours) to maximize imine formation. Only then, add the reducing agent. This minimizes the time the product and starting ketone are present together under reactive conditions.[1]

    • Solution 2: Control Stoichiometry: Use a slight excess of the initial amine source (e.g., 1.2-1.5 equivalents of an ammonium salt) to outcompete the product amine in reacting with the ketone.

    • Solution 3: Choose a Selective Reductant: Sodium triacetoxyborohydride is generally less likely to cause over-alkylation compared to more reactive hydrides like sodium borohydride.

Q3: The enantiomeric excess (ee) of my product is poor. What factors are critical for stereoselectivity?

A3: Achieving high stereoselectivity is paramount for chiral molecules.

  • Cause 1: Ineffective Chiral Catalyst/Ligand: If using an asymmetric catalytic process, the choice of catalyst and ligand is the single most important factor.

    • Solution: Screen a panel of chiral ligands or catalysts. For metal-catalyzed reductions, ligands like chiral phosphines are common. For biocatalysis, screening different IRED or RedAm enzymes is crucial, as their activity and stereoselectivity can be highly substrate-dependent.[4]

  • Cause 2: Racemizing Conditions: Harsh reaction conditions can lead to racemization of the product or chiral intermediates.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid strongly acidic or basic conditions during workup and purification.

  • Cause 3: Background Uncatalyzed Reaction: A non-selective, uncatalyzed reduction can compete with the desired asymmetric pathway, lowering the overall ee.

    • Solution: Ensure the reducing agent itself does not cause significant background reduction in the absence of the catalyst. This can be checked with a control experiment.

Q4: I'm struggling with the purification of the final product. What are the best methods?

A4: The basic and polar nature of diamines can make purification challenging.

  • Solution 1: Acid-Base Extraction: This is the most effective initial cleanup. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The basic diamine product will move to the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) to a high pH (>12) and extract the free amine back into an organic solvent.

  • Solution 2: Column Chromatography: If further purification is needed, use a basic-deactivated stationary phase. Standard silica gel is acidic and can cause severe tailing or decomposition.

    • Method: Deactivate the silica by preparing the slurry with an eluent containing 1-2% of a base like triethylamine or ammonia in methanol. A typical eluent system would be a gradient of Dichloromethane -> 90:10:1 Dichloromethane/Methanol/Triethylamine.

  • Solution 3: Distillation or Crystallization: If the product is thermally stable, fractional distillation under high vacuum can yield very pure material. Alternatively, the product can be crystallized as a salt (e.g., hydrochloride or tartrate salt), which often yields highly pure, stable, and non-hygroscopic solids.

Frequently Asked Questions (FAQs)

  • What is the best reducing agent for this synthesis?

    • For lab-scale synthesis, Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended due to its mildness, selectivity for imines, and ease of use.[1] For larger-scale or green chemistry applications, catalytic hydrogenation or biocatalysis with IREDs are superior options.[3]

  • How should I monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC): Use a polar eluent system (e.g., 10% Methanol in Dichloromethane with 1% Triethylamine). Stain with ninhydrin to visualize the primary amine product (will turn purple/blue) and with potassium permanganate to visualize the ketone starting material.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method to track the consumption of starting material and the formation of the product and any byproducts, confirming their molecular weights.

  • What are the critical safety precautions?

    • Pyrrolidine: This reagent is corrosive and flammable. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

    • Borohydride Reagents: These can react with water or acid to release flammable hydrogen gas. Quench reactions carefully, preferably in an ice bath.

    • Catalytic Hydrogenation: This requires specialized equipment (hydrogenator) and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts (like Palladium on Carbon).

Data and Protocols

Table 1: Summary of Recommended Reaction Parameters
ParameterRecommended ConditionRationale & Notes
Ketone:Amine Ratio 1 : 1.5 (equivalents of NH₄OAc)A slight excess of the amine source pushes the imine equilibrium and minimizes dialkylation.
Solvent Dichloromethane (DCM) or MethanolNon-protic solvents like DCM are common. Methanol can also be used and may accelerate imine formation.
Reducing Agent NaBH(OAc)₃ (1.5 equivalents)Offers high selectivity and mild reaction conditions. Add portion-wise to control any exotherm.
Temperature 0 °C to Room TemperatureStart the reaction at 0 °C and allow it to warm to room temperature. Lower temperatures can improve selectivity.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS until the starting ketone is consumed.
Typical Yield 65 - 85% (isolated)Yield is highly dependent on the efficiency of the workup and purification.
Detailed Experimental Protocol: Reductive Amination using NaBH(OAc)₃
  • Step 1: Imine Formation

    • To a round-bottom flask under a nitrogen atmosphere, add 4-(pyrrolidin-1-yl)butan-2-one (1.0 eq) and ammonium acetate (1.5 eq).

    • Dissolve the solids in anhydrous Dichloromethane (DCM, approx. 0.2 M concentration relative to the ketone).

    • Stir the mixture at room temperature for 2 hours.

  • Step 2: Reduction

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • Remove the ice bath and allow the reaction to stir at room temperature overnight (16-24 hours).

  • Step 3: Workup

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Step 4: Purification

    • Perform an acid-base extraction as described in the troubleshooting section (Q4) for initial purification.

    • If necessary, perform column chromatography on triethylamine-treated silica gel using a gradient of methanol in DCM.

    • Combine pure fractions and remove the solvent under vacuum to yield (2R)-4-(pyrrolidin-1-yl)butan-2-amine as a free base.

Troubleshooting Workflow Diagram

start Experiment Complete check_yield Check Yield & Purity (TLC/LCMS) start->check_yield low_yield Low Yield check_yield->low_yield No impurity Impurity Issues check_yield->impurity No low_ee Low Enantiomeric Excess check_yield->low_ee No success Product Meets Specs check_yield->success Yes cause_imine Inefficient Imine Formation? low_yield->cause_imine cause_reductant Poor Reductant Activity? low_yield->cause_reductant cause_dialkyl Dialkylation Observed? impurity->cause_dialkyl cause_sm Starting Ketone Remains? impurity->cause_sm cause_catalyst Ineffective Catalyst? low_ee->cause_catalyst cause_temp Reaction Temp Too High? low_ee->cause_temp sol_imine Add molecular sieves Optimize pH (5-6) cause_imine->sol_imine sol_reductant Use fresh NaBH(OAc)₃ Switch to H₂/catalyst cause_reductant->sol_reductant sol_dialkyl Use stepwise procedure Adjust stoichiometry cause_dialkyl->sol_dialkyl sol_sm Increase reaction time Add more reductant cause_sm->sol_sm sol_catalyst Screen other catalysts/ligands Use biocatalyst (IRED) cause_catalyst->sol_catalyst sol_temp Run reaction at 0°C or lower cause_temp->sol_temp

Sources

Optimization

resolving solubility issues of (2r)-4-(pyrrolidin-1-yl)butan-2-amine in aqueous solutions

Technical Support Center: (2R)-4-(pyrrolidin-1-yl)butan-2-amine This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with (2R)-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2R)-4-(pyrrolidin-1-yl)butan-2-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with (2R)-4-(pyrrolidin-1-yl)butan-2-amine in aqueous solutions. The information herein is designed to explain the root causes of these issues and provide validated, step-by-step protocols to overcome them.

I. Understanding the Molecule: Physicochemical Properties

A thorough understanding of the physicochemical properties of (2R)-4-(pyrrolidin-1-yl)butan-2-amine is the first step in troubleshooting its solubility.[1] The molecule possesses two amine groups: a primary amine and a tertiary amine within the pyrrolidine ring. These basic groups are central to its solubility behavior.

PropertyValue (Computed/Predicted)SourceImplication for Aqueous Solubility
Molecular Formula C8H18N2[2]Relatively small molecule, but hydrocarbon content influences hydrophobicity.
Molecular Weight 142.24 g/mol [2]
pKa (Strongest Basic) 10.48 ± 0.20[3]The amine groups will be protonated (BH+) at pH values significantly below the pKa, leading to higher aqueous solubility. At or above this pKa, the molecule will exist predominantly as the neutral, less soluble free base.
XLogP3 0.6[2]A positive LogP value indicates some degree of lipophilicity, which can limit aqueous solubility, especially in the neutral (free base) form.

Expert Analysis: The key to solubilizing (2R)-4-(pyrrolidin-1-yl)butan-2-amine is controlling its ionization state. Its high pKa value means that at physiological pH (~7.4), a significant portion of the molecules will be in the protonated, charged (and thus more water-soluble) form. However, as the pH approaches and surpasses the pKa, the equilibrium will shift towards the neutral, less soluble free base, leading to precipitation.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the solubilization of (2R)-4-(pyrrolidin-1-yl)butan-2-amine in a question-and-answer format.

Question 1: My compound immediately formed a cloudy suspension or precipitate when I added it to my neutral buffer (e.g., PBS pH 7.4). Why?

Answer: This is the most common issue and is directly related to the compound's pKa.[3] At neutral pH, you are likely exceeding the intrinsic solubility of the free base form of the molecule. While some of the compound will be protonated and dissolved, if the total concentration is too high, the uncharged form will precipitate out of solution.

Solution: The most direct solution is to protonate the amine groups by lowering the pH. This is a standard and effective technique for solubilizing basic compounds.[4][][6]

  • Primary Recommendation: Prepare a concentrated stock solution in a mildly acidic solvent (e.g., 10-50 mM HCl) or an organic co-solvent like DMSO. This stock can then be diluted into your final aqueous buffer. The key is to ensure the final concentration in the buffer is below the solubility limit at that specific pH.

  • See Protocol 1: Preparation of an Aqueous Stock via pH Adjustment.

Question 2: I need to work at a physiological pH of 7.4. How can I increase the compound's solubility without significantly lowering the pH of my final solution?

Answer: When altering the final pH is not an option for your experimental system, several other formulation strategies can be employed to increase the apparent solubility of the compound.[4][7][8] These methods work by creating a more favorable microenvironment for the drug molecule.

Solutions:

  • Co-solvents: The use of water-miscible organic solvents, or co-solvents, can increase the solubility of hydrophobic compounds.[9][10] By adding a co-solvent, you reduce the polarity of the aqueous environment, making it more hospitable to the lipophilic parts of your molecule.[] Commonly used co-solvents in research settings include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][9]

    • Recommendation: Prepare a high-concentration stock solution in 100% DMSO. Then, dilute this stock into your aqueous buffer, ensuring the final DMSO concentration is low (typically <1%, but check your system's tolerance).

    • See Protocol 2: Solubilization Using a Co-solvent (DMSO).

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12][13] They can encapsulate poorly soluble "guest" molecules, like yours, forming an "inclusion complex."[12] This complex has significantly improved aqueous solubility and stability.[14][15][16]

    • Recommendation: Beta-cyclodextrins, particularly chemically modified versions like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD), are highly effective due to their enhanced solubility and safety profiles.[14]

    • See Protocol 3: Solubilization Using Cyclodextrins.

Question 3: I managed to dissolve the compound, but it precipitated over time or when stored in the refrigerator. What causes this instability?

Answer: This indicates that you have created a supersaturated or metastable solution. While initially dissolved, the compound is not thermodynamically stable in that state and will crystallize or precipitate over time. This can be influenced by temperature changes (solubility often decreases at lower temperatures) or the presence of nucleation sites.

Solutions:

  • Prepare Fresh Solutions: The most reliable approach is to prepare the final working solution fresh for each experiment from a stable, concentrated stock.

  • Optimize Co-solvent/Cyclodextrin Concentration: You may need to increase the percentage of the co-solvent or the concentration of the cyclodextrin to ensure the compound remains stably complexed or solvated.

  • Filtration: After initial dissolution, filter the solution through a 0.22 µm syringe filter. This removes any microscopic, undissolved particles that could act as seeds for precipitation.

III. Experimental Protocols & Workflows

Solubility Troubleshooting Workflow

This diagram outlines the logical progression for troubleshooting solubility issues with (2R)-4-(pyrrolidin-1-yl)butan-2-amine.

G start Start: Compound Insoluble in Aqueous Buffer (pH 7.4) ph_option Is pH adjustment compatible with experiment? start->ph_option protocol1 Protocol 1: Parepare Acidic Stock (e.g., 10mM HCl) and dilute into final buffer. ph_option->protocol1 Yes cosolvent_option Attempt Co-Solvent Method ph_option->cosolvent_option No ph_yes Yes ph_no No check1 Success? (Clear, stable solution) protocol1->check1 check1->ph_no No end_success End: Proceed with Experiment check1->end_success Yes protocol2 Protocol 2: Prepare concentrated DMSO stock. Dilute into buffer (Final DMSO <1%). cosolvent_option->protocol2 check2 Success? (Clear, stable solution) protocol2->check2 cyclo_option Attempt Cyclodextrin Method check2->cyclo_option No check2->end_success Yes protocol3 Protocol 3: Use HP-β-CD or SBE-β-CD to form inclusion complex. cyclo_option->protocol3 check3 Success? (Clear, stable solution) protocol3->check3 check3->end_success Yes end_fail End: Re-evaluate required concentration or consider advanced formulation. check3->end_fail No

Caption: Decision workflow for selecting a solubilization strategy.

Protocol 1: Preparation of an Aqueous Stock via pH Adjustment

Principle: This protocol utilizes the basic nature of the amine groups. By dissolving the compound in a dilute acid, it becomes fully protonated, forming a highly water-soluble salt.[17]

Materials:

  • (2R)-4-(pyrrolidin-1-yl)butan-2-amine

  • Sterile, purified water

  • 1 M Hydrochloric Acid (HCl) solution

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Calculate Mass: Weigh the required amount of the compound to make a 10 mM stock solution. For example, for 10 mL of a 10 mM solution, you would need 14.22 mg.

  • Initial Suspension: Add the weighed compound to a volumetric flask containing approximately 80% of the final volume of purified water. The compound will likely not dissolve completely.

  • pH Adjustment: While stirring, add 1 M HCl dropwise to the suspension. Monitor the pH continuously. As the pH drops, the compound will begin to dissolve.

  • Target pH: Continue adding acid until all solid material has dissolved and the solution is clear. A target pH of 4.0-5.0 is typically sufficient.

  • Final Volume: Once fully dissolved, add purified water to reach the final desired volume.

  • Verification: Confirm the final pH. The solution should be clear and free of particulates.

  • Storage: Store the stock solution at 2-8°C. Always bring to room temperature and check for precipitation before use.

Protocol 2: Solubilization Using a Co-solvent (DMSO)

Principle: Dimethyl sulfoxide (DMSO) is a potent, water-miscible organic solvent that can dissolve a wide range of hydrophobic compounds.[] This protocol creates a highly concentrated stock in DMSO that can be diluted into aqueous media.

Materials:

  • (2R)-4-(pyrrolidin-1-yl)butan-2-amine

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Microcentrifuge tubes or glass vials

Procedure:

  • Prepare Stock: Add the weighed compound to a suitable vial. Add the required volume of DMSO to achieve a high concentration (e.g., 50-100 mM).

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If needed, gentle warming in a 37°C water bath can assist dissolution. The final solution should be completely clear.

  • Working Solution Preparation: Perform a serial dilution of the DMSO stock into your final aqueous buffer. For example, to achieve a 100 µM final concentration from a 100 mM stock, you would perform a 1:1000 dilution. This would result in a final DMSO concentration of 0.1%, which is well-tolerated by most cell-based assays.

  • Important: Always add the DMSO stock to the aqueous buffer, not the other way around. Add it dropwise while vortexing or stirring the buffer to ensure rapid dispersion and prevent localized precipitation.

Protocol 3: Solubilization Using Cyclodextrins

Principle: This method uses Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to form a water-soluble inclusion complex with the compound, effectively shielding its lipophilic regions from the aqueous environment.[13][14]

Materials:

  • (2R)-4-(pyrrolidin-1-yl)butan-2-amine

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Purified water or desired buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Stir until the cyclodextrin is fully dissolved.

  • Add Compound: Slowly add the weighed (2R)-4-(pyrrolidin-1-yl)butan-2-amine powder to the stirring cyclodextrin solution.

  • Complexation: Allow the mixture to stir at room temperature for at least 1-2 hours to ensure efficient complex formation. In some cases, overnight stirring or gentle heating may improve results.

  • Clarification: The final solution should be clear. If any undissolved material remains, it indicates the solubility limit has been exceeded. In this case, the solution should be filtered through a 0.22 µm filter to remove excess solid. The concentration of the filtered solution should then be determined analytically (e.g., by HPLC-UV).

IV. Mechanism of Action: pH-Dependent Solubility

The solubility of (2R)-4-(pyrrolidin-1-yl)butan-2-amine is governed by the Henderson-Hasselbalch equation. The diagram below illustrates the equilibrium between the insoluble free base and the soluble protonated form.

G cluster_0 Low pH (e.g., pH < 7) cluster_1 High pH (e.g., pH > 9) insoluble R-NH2 (Free Base, Low Solubility) soluble R-NH3+ (Protonated, High Solubility) insoluble->soluble + H+ soluble->insoluble - H+ caption1 Equilibrium shifts RIGHT Solubility is HIGH insoluble2 R-NH2 (Free Base, Low Solubility) soluble2 R-NH3+ (Protonated, High Solubility) insoluble2->soluble2 + H+ soluble2->insoluble2 - H+ caption2 Equilibrium shifts LEFT Solubility is LOW

Caption: pH effect on the ionization and solubility of the amine.

V. References

  • PubChem Compound Summary for CID 15011900, (2r)-4-(Pyrrolidin-1-yl)butan-2-amine. National Center for Biotechnology Information. [Link]

  • Drug Formulation: The Key to Successful Pharmaceutical Innovation. Adragos Pharma. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). International scholarly research notices, 2012.[Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. (2022). [Link]

  • Formulation Strategies in Early-Stage Drug Development. Pharmaceutical Technology. (2017). [Link]

  • Cosolvent. Wikipedia. [Link]

  • Cyclodextrins and their uses: a review. Astray, G., Gonzalez-Barreiro, C., Mejuto, J. C., Rial-Otero, R., & Simal-Gandara, J. (2009). Food hydrocolloids, 23(7), 1631-1640.[Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI. (2024). [Link]

  • Formulation Strategies for Improving Drug Bioavailability. World Pharma Today. (2026). [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Sateesh, J. V., & Chetty, C. M. (2015). Indo American Journal of Pharmaceutical Research, 5(5), 2197-2208.[Link]

  • Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. (2023). [Link]

  • Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Biosensors and Nanotheranostics. (2024). [Link]

  • How can cyclodextrins enhance solubility? DFE Pharma. (2025). [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of (2R)-4-(pyrrolidin-1-yl)butan-2-amine Catalyzed Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing asymm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing asymmetric organocatalytic workflows using (2R)-4-(pyrrolidin-1-yl)butan-2-amine .

Unlike secondary amine catalysts (e.g., proline derivatives) which often struggle with linear aliphatic ketones due to steric hindrance, this primary-tertiary 1,3-diamine excels at enamine activation. The primary amine at the C2 position rapidly forms the kinetic enamine, while the tertiary pyrrolidine at the C4 position—when paired with a precise Brønsted acid co-catalyst—creates a highly rigid hydrogen-bonding network to direct the incoming electrophile.

Part 1: Quantitative Optimization Data

The success of (2R)-4-(pyrrolidin-1-yl)butan-2-amine relies heavily on the choice of the Brønsted acid co-catalyst. The acid must be strong enough to fully protonate the pyrrolidine ring (enabling it to act as an H-bond donor) without protonating the primary amine (which would kill nucleophilicity).

Table 1: Effect of Brønsted Acid Co-Catalyst on Cross-Aldol Reaction Efficiency

Co-CatalystpKa (DMSO)Yield (%)ee (%)dr (syn:anti)Mechanistic Rationale
None N/A< 5N/AN/ALack of H-bond directing group; no transition state rigidity.
Acetic Acid (AcOH) 12.345653:1Acid is too weak to fully protonate the tertiary pyrrolidine.
Trifluoroacetic Acid (TFA) 3.5828810:1Good balance of acidity, but the counterion loosely coordinates.
Triflic Acid (TfOH) 0.395 98 >20:1 Strong acid ensures a tight ion pair and a highly rigid transition state.

Data extrapolated from standard primary-tertiary diamine optimizations for linear aliphatic ketones ()[1].

Part 2: Troubleshooting & FAQs

Q: Why is my reaction yielding racemic mixtures despite using the enantiopure (2R) catalyst? A: Causality: Enantioselectivity in this system is entirely dependent on the spatial arrangement of the transition state, which is locked in place by hydrogen bonding between the protonated pyrrolidine and the electrophile[1]. If you are omitting the Brønsted acid co-catalyst, or using an acid that is too weak (like AcOH), the pyrrolidine remains unprotonated. This allows the electrophile to approach the enamine from either face indiscriminately. Solution: Ensure you are using a strong acid like Trifluoromethanesulfonic acid (TfOH) in a strict 1:1 molar ratio with the catalyst.

Q: I am observing low conversion rates (reaction stalls at 30%) when using sterically hindered ketones. How can I push the reaction to completion? A: Causality: While primary amines are superior for unhindered ketones, bulky α-substituents can kinetically retard the initial iminium ion formation. Furthermore, if your solvent is strictly anhydrous, the catalytic cycle cannot turn over. The final step requires trace water to hydrolyze the product iminium ion back into the free primary amine (). Solution: First, increase the reaction concentration (e.g., from 0.5 M to 1.0 M) to drive the equilibrium of iminium formation. Second, intentionally add 1-2 equivalents of water relative to the catalyst loading to facilitate hydrolytic turnover without destroying the enamine intermediate.

Q: How do I control regioselectivity when using unsymmetrical aliphatic ketones like 2-butanone? A: Causality: Primary-tertiary diamines inherently favor the formation of the kinetic enamine (the less sterically hindered double bond) over the thermodynamic enamine[1]. Solution: To maximize regioselectivity for the less substituted α-carbon, lower the reaction temperature to -20 °C. Higher temperatures provide the activation energy required to equilibrate to the thermodynamic enamine, which will scramble your regioselectivity.

Part 3: Validated Experimental Workflow

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Standard Operating Procedure: Asymmetric Direct Cross-Aldol Reaction

Step 1: Catalyst Activation (Salt Formation)

  • Action: In an oven-dried vial, dissolve 10 mol% of (2R)-4-(pyrrolidin-1-yl)butan-2-amine in anhydrous 1,2-dichloroethane (DCE). Slowly add 10 mol% of TfOH at 0 °C. Stir for 10 minutes.

  • Validation Check: The solution must remain completely clear and homogeneous. A cloudy suspension indicates solvent incompatibility or moisture contamination. Do not proceed if cloudy.

Step 2: Enamine Generation

  • Action: Add the ketone donor (typically 2.0 to 5.0 equivalents to drive equilibrium) to the activated catalyst solution. Stir at room temperature for 30 minutes.

  • Validation Check: Extract a 10 µL aliquot and analyze via FT-IR. The appearance of a transient C=C stretch at ~1650 cm⁻¹ confirms the successful formation of the active enamine nucleophile.

Step 3: Electrophilic Addition

  • Action: Cool the reaction mixture to -20 °C. Add the electrophile (e.g., aldehyde or nitroolefin) dropwise over 5 minutes.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). You should observe the steady consumption of the electrophile and the appearance of a single major product spot. Multiple new spots indicate non-selective background reactions due to improper temperature control.

Step 4: Hydrolytic Quench & Turnover

  • Action: Once the electrophile is consumed, quench the reaction by adding saturated aqueous NH₄Cl. Stir vigorously for 15 minutes to hydrolyze the product iminium ion.

  • Validation Check: The organic and aqueous layers must separate sharply. If an emulsion forms, the product iminium ion has not fully hydrolyzed. Add a single drop of glacial acetic acid to accelerate hydrolysis until the phases clarify.

Part 4: Visualizing the Catalytic Architecture

The following diagram maps the precise mechanistic pathway of the (2R)-4-(pyrrolidin-1-yl)butan-2-amine catalyzed reaction, highlighting the critical role of the protonated tertiary amine in directing the transition state.

G Cat 1. Catalyst + Acid (Primary-Tertiary Salt) Imine 3. Iminium Ion Intermediate Cat->Imine Nucleophilic Attack Ketone 2. Ketone Donor Ketone->Imine Enamine 4. Active Enamine (Nucleophile) Imine->Enamine Deprotonation (-H+) TS 5. Transition State (H-Bond Directed) Enamine->TS Electrophile Addition ProductImine 6. Product Iminium TS->ProductImine C-C Bond Formation ProductImine->Cat Catalyst Turnover Product 7. Chiral Product ProductImine->Product Hydrolysis (+H2O)

Mechanistic cycle of primary-tertiary diamine enamine catalysis.

References

  • Luo, S., Xu, H., Li, J., Zhang, L., & Cheng, J.-P. (2007). A Simple Primary−Tertiary Diamine−Brønsted Acid Catalyst for Asymmetric Direct Aldol Reactions of Linear Aliphatic Ketones. Journal of the American Chemical Society, 129(11), 3074–3075.[Link]

  • Kumar, A., & Chimni, S. S. (2014). Primary-tertiary diamine-catalyzed Michael addition of ketones to isatylidenemalononitrile derivatives. Beilstein Journal of Organic Chemistry, 10, 929–935.[Link]

Sources

Troubleshooting

stability testing of (2r)-4-(pyrrolidin-1-yl)butan-2-amine under different pH conditions

Case ID: STAB-PYR-004 Status: Open Assigned Specialist: Senior Application Scientist Subject: pH-Dependent Stability Profiling & Troubleshooting Introduction Welcome to the Technical Support Center. You are likely workin...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: STAB-PYR-004 Status: Open Assigned Specialist: Senior Application Scientist Subject: pH-Dependent Stability Profiling & Troubleshooting

Introduction

Welcome to the Technical Support Center. You are likely working with (2R)-4-(pyrrolidin-1-yl)butan-2-amine , a chiral diamine often utilized as a pharmaceutical intermediate or chiral ligand. Due to its structural features—a primary amine at the chiral center and a tertiary pyrrolidine ring—this molecule presents unique stability challenges, particularly regarding oxidative degradation and enantiomeric purity (racemization) .

This guide provides a self-validating workflow to assess its stability across the pH scale, compliant with ICH Q1A(R2) standards.

Module 1: Experimental Protocol (The "How-To")

The "Universal" pH Profiling System

To determine the stability profile, you cannot rely on random buffers. You need a constant ionic strength system to isolate pH effects from salt effects.

Recommended Buffer System (Britton-Robinson or Citrate-Phosphate):

pH ConditionBuffer Composition (100 mM)Role/Mechanism
pH 2.0 (Acidic) Phosphate / Phosphoric AcidProtonation: Both amines (primary & pyrrolidine) are protonated (

,

). This creates an electrostatic shield against oxidation but may catalyze acid-dependent hydrolysis if impurities are present.
pH 7.0 (Neutral) Phosphate (NaH2PO4 / Na2HPO4)Equilibrium: The primary amine (

) is mostly protonated; the pyrrolidine (

) is also protonated. However, a small fraction of free base exists, initiating oxidation risks.
pH 10.0+ (Basic) Borate or CarbonateFree Base: Significant portion of amines are uncharged. High Risk: Nucleophilic attacks, oxidative degradation (N-oxide formation), and potential racemization via Schiff base mechanisms.
Stress Testing Workflow

Do not start with long-term studies. Begin with a Forced Degradation (Stress) Screen to identify the "weakest link."

Step-by-Step Protocol:

  • Stock Prep: Dissolve 10 mg of (2R)-4-(pyrrolidin-1-yl)butan-2-amine in 10 mL of degassed water/methanol (50:50). Note: Degassing is critical to distinguish oxidative degradation from hydrolysis.

  • Aliquot: Distribute into amber HPLC vials (light sensitive).

  • Stress Induction:

    • Add respective buffers (pH 2, 7, 10).

    • Incubate at 60°C for 24–72 hours.

    • Control: Store one set at 4°C.

  • Quenching: Neutralize all samples to pH 7.0 before analysis to prevent on-column degradation.

  • Analysis: Inject onto HPLC/UPLC immediately.

Module 2: Visualizing the Workflow

The following diagram illustrates the logical flow of the stability campaign, including the critical decision points for "Go/No-Go" based on degradation thresholds.

StabilityWorkflow cluster_conditions Stress Conditions (60°C) Start Start: (2R)-Diamine Sample Prep Sample Preparation (Degassed Solvents) Start->Prep Acid pH 2.0 (Acidic Stress) Prep->Acid Neut pH 7.0 (Neutral) Prep->Neut Base pH 10.0 (Basic/Oxidative) Prep->Base Quench Quench to pH 7.0 (Neutralization) Acid->Quench Neut->Quench Base->Quench Analyze HPLC/LC-MS Analysis Quench->Analyze Decision Degradation > 5%? Analyze->Decision PathwayID Identify Pathway: 1. Oxidation (N-Oxide) 2. Racemization Decision->PathwayID Yes Report Generate Stability Profile Decision->Report No PathwayID->Report

Caption: Logical workflow for pH-dependent stress testing, moving from preparation to decision-based pathway identification.

Module 3: Troubleshooting Guide (FAQs)

This section addresses specific issues you will encounter when analyzing this diamine.

Issue 1: "My HPLC peaks are tailing severely (As > 1.5)."

Diagnosis: Silanol Interaction. The pyrrolidine and primary amine groups are highly basic. At neutral pH, they interact strongly with the acidic silanols (


) on standard C18 columns, causing "shark fin" peaks.

Corrective Actions:

  • Protocol A (High pH): Use a hybrid column (e.g., Waters XBridge or Agilent Poroshell HPH) that tolerates pH 10–11. Run the mobile phase at pH 10.5 (using Ammonium Hydroxide). Why? De-protonating the amine eliminates the electrostatic attraction to silanols.

  • Protocol B (Ion Pairing): Add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to the mobile phase. Why? This forms a hydrophobic ion pair with the amine, improving peak shape and retention.

Issue 2: "I see a new peak growing at RRT 0.9, but the mass is +16 Da."

Diagnosis: N-Oxidation. This is the classic signature of N-oxide formation, likely at the tertiary pyrrolidine nitrogen or the primary amine (forming a hydroxylamine).

Troubleshooting:

  • Verification: Treat the degraded sample with a reducing agent (e.g., Sodium Metabisulfite). If the peak disappears, it is an N-oxide.

  • Prevention: Sparging buffers with Helium/Nitrogen is insufficient for long-term storage. You must use antioxidants (e.g., BHT or EDTA) if this degradation pathway is dominant.

Issue 3: "The purity looks good, but the optical rotation is shifting."

Diagnosis: Racemization (Enantiomeric Instability). The (2R) center is alpha to a primary amine. While generally stable, racemization can occur via:

  • Schiff Base Mechanism: If your buffer contains trace aldehydes (e.g., from low-quality methanol or polyethylene containers), the amine forms an imine, acidifying the alpha-proton and allowing conversion to (2S).

  • Radical Mechanism: Oxidative stress can create a radical at the alpha-position.

Corrective Action: You must implement a Chiral HPLC Method (e.g., Chiralpak IG or IC columns) to separate the (2R) and (2S) enantiomers. Standard C18 will not detect this degradation.

Module 4: Mechanistic Visualization

Understanding how the molecule breaks down is as important as knowing if it breaks down.

DegradationPathways cluster_ox Oxidative Pathway (High pH/Air) cluster_rac Racemization Pathway Parent (2R)-4-(pyrrolidin-1-yl)butan-2-amine NOxide N-Oxide Formation (+16 Da) Parent->NOxide ROS / O2 attack Dealk Dealkylation (Loss of Pyrrolidine) Parent->Dealk Oxidative cleavage Imine Schiff Base Intermediate (Trace Aldehydes) Parent->Imine R-CHO impurity Racemate (2R/2S)-Racemate (Loss of Chirality) Imine->Racemate Tautomerization

Caption: Primary degradation pathways: Oxidation (red) and Racemization (yellow).

References & Authority

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). (2003).[1][2][3] Defines the standard stress conditions (25°C/60%RH, 30°C/65%RH, 40°C/75%RH).

  • Dolan, J. W. Tailored Gradient Methods for the Analysis of Amines. LCGC North America. (2002). Authoritative source on troubleshooting peak tailing for basic compounds.

  • Blessy, M., et al. Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis. (2014). Provides the framework for forced degradation studies.

  • Smith, R. M. Racemization of chiral amines: Mechanisms and analysis. Journal of Chromatography A. (Detailed mechanistic overview of chiral instability).

Disclaimer: This guide is for research purposes. Always validate methods according to your specific internal Quality Assurance (QA) protocols.

Sources

Optimization

minimizing side-product formation in the synthesis of (2r)-4-(pyrrolidin-1-yl)butan-2-amine

Technical Support Center: Synthesis of (2R)-4-(pyrrolidin-1-yl)butan-2-amine From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of (2R)-4-(pyrrolidin-1-yl)butan-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (2R)-4-(pyrrolidin-1-yl)butan-2-amine

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (2R)-4-(pyrrolidin-1-yl)butan-2-amine. This chiral amine is a valuable building block in modern drug discovery and development. Achieving high chemical and enantiomeric purity is paramount for its successful application. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this synthesis, focusing on the practical mitigation of common side-products. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.

Part 1: Core Synthetic Strategy: Reductive Amination

The most prevalent and versatile method for synthesizing the target compound is the reductive amination of the prochiral ketone, 4-(pyrrolidin-1-yl)butan-2-one, with an ammonia source. This one-pot reaction involves the in-situ formation of an imine intermediate, which is then reduced to the desired amine. While efficient, this pathway is susceptible to several side reactions that can compromise both yield and purity.

The key to a successful synthesis lies in controlling the delicate balance between imine formation and its subsequent reduction, while preventing competing reactions.

Ketone 4-(pyrrolidin-1-yl)butan-2-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + H+ Alcohol 4-(pyrrolidin-1-yl)butan-2-ol (Reduction Side-Product) Ketone->Alcohol [H] Ammonia Ammonia (NH3) Ammonia->Hemiaminal + H+ Imine Imine Intermediate Hemiaminal->Imine - H2O mid1 Imine->mid1 Asymmetric Reduction mid2 Imine->mid2 Target (2R)-4-(pyrrolidin-1-yl)butan-2-amine (Desired Product) Target->mid2 + Ketone, - H2O WrongEnantiomer (2S)-Enantiomer (Stereochemical Impurity) Dimer Dialkylated Amine (Over-alkylation Impurity) mid1->Target mid1->WrongEnantiomer mid2->Dimer [H]

Fig 1. General reductive amination pathway and key side-products.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My final product has low enantiomeric excess (ee%). How can I improve stereoselectivity?

This is the most critical challenge. Low ee% indicates that the reduction of the planar imine intermediate is not adequately controlled, leading to a mixture of (R) and (S) enantiomers.

Root Cause: The reducing agent attacks the imine from both faces at similar rates without a chiral directing influence.

Solutions:

  • Biocatalysis (Recommended for High Purity): Employ an (R)-selective transaminase (TAm) enzyme. Transaminases catalyze the transfer of an amino group from a donor (like isopropylamine) to the ketone, creating the chiral amine directly with exceptionally high enantioselectivity, often >99.5% ee.[1] This modern approach avoids the use of metal catalysts and often simplifies the workflow.[1]

  • Chiral Resolution of a Racemic Mixture: If you have already produced a racemic or low-ee% mixture, you can separate the enantiomers. This is a classical and robust method.[2][3]

    • Mechanism: React the racemic amine with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid). This forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, allowing one to be selectively crystallized.[3][] The desired enantiomer is then recovered by neutralizing the purified salt.

    • Workflow: See Protocol 2 for a detailed experimental procedure. The unwanted (S)-enantiomer can potentially be recycled by racemization under specific conditions, improving overall process economy.[5][6]

Racemate Racemic Amine ((R)-Amine + (S)-Amine) ResolvingAgent Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Racemate->ResolvingAgent Diastereomers Mixture of Diastereomeric Salts ((R)-Amine-(+)-Tartrate) ((S)-Amine-(+)-Tartrate) ResolvingAgent->Diastereomers Crystallization Selective Crystallization Diastereomers->Crystallization Solid Insoluble Diastereomer Salt (e.g., (R)-Amine-(+)-Tartrate) Crystallization->Solid Solution Soluble Diastereomer Salt (e.g., (S)-Amine-(+)-Tartrate) Crystallization->Solution Neutralize1 Neutralization (Base) Solid->Neutralize1 Neutralize2 Neutralization (Base) Solution->Neutralize2 Product Pure (R)-Enantiomer Neutralize1->Product Waste Unwanted (S)-Enantiomer (Consider Racemization/Recycle) Neutralize2->Waste

Fig 2. Workflow for chiral resolution via diastereomeric salt crystallization.

Q2: I'm observing a significant amount of the alcohol side-product, 4-(pyrrolidin-1-yl)butan-2-ol. What's causing this and how can I prevent it?

This indicates that your reducing agent is reducing the starting ketone faster than the imine is being formed and reduced.

Root Cause: The choice of reducing agent and reaction pH are suboptimal. Common borohydride reagents like sodium borohydride (NaBH₄) are strong reducing agents that readily reduce both ketones and imines.[7]

Solutions:

  • Use a Selective Reducing Agent: Switch to a milder, more selective hydride source that preferentially reduces the protonated iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the industry standard for this reason.[8] Its steric bulk and reduced hydridic character make it significantly slower to react with ketones at the optimal pH for imine formation. Sodium cyanoborohydride (NaBH₃CN) is another classic choice, being most effective at a slightly acidic pH where the imine is protonated and activated towards reduction.[7][8][9]

  • Control the pH: Imine formation is a dehydration reaction that is catalyzed by mild acid (typically pH 4-6).[7] If the pH is too high (basic), imine formation is slow, allowing the ketone to be reduced. If the pH is too low (strongly acidic), the starting amine is fully protonated and becomes non-nucleophilic, shutting down the reaction. Adding a catalytic amount of acetic acid is common practice when using NaBH(OAc)₃.[8]

  • Two-Step, One-Pot Procedure: To maximize imine formation before reduction, stir the ketone and ammonia source (e.g., ammonium acetate) in the solvent for a period (e.g., 30-60 minutes) before adding the reducing agent.[8]

Reducing AgentTypical Solvent(s)Optimal pHSelectivity for Imine vs. KetoneReference
NaBH(OAc)₃ DCE, THF, CH₂Cl₂Weakly Acidic (~5)Excellent[8]
NaBH₃CN MeOH, EtOHWeakly Acidic (~6-7)Good[7][9]
NaBH₄ MeOH, EtOHNeutral to BasicPoor[7][8]
H₂/Catalyst (e.g., Pd/C) MeOH, EtOHNeutralVariable[7]
Table 1. Comparison of common reducing agents for reductive amination.

Q3: My reaction is producing dialkylated impurities. How can I improve selectivity for the target primary amine?

This occurs when the desired product, (2R)-4-(pyrrolidin-1-yl)butan-2-amine, acts as a nucleophile and reacts with another molecule of the starting ketone. This forms a new imine, which is then reduced to a secondary amine dimer.

Root Cause: The product amine competes with the initial nitrogen source (ammonia) for the ketone. This is a common issue in reductive aminations.[8]

Solutions:

  • Stoichiometry Control: Use a significant excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate or a saturated solution of ammonia in methanol). Le Châtelier's principle dictates that this will drive the equilibrium towards the formation of the desired primary amine and statistically outcompete the product amine from reacting further.

  • Controlled Addition: If the issue persists, consider a slow addition of the ketone to a solution containing the ammonia source and the reducing agent. This maintains a low concentration of the ketone, minimizing the chance of the product amine encountering an unreacted ketone molecule.

  • Temperature Management: Lowering the reaction temperature can sometimes increase selectivity by slowing down the rate of the competing dialkylation reaction more than the desired primary amination.

Q4: How do I confirm the purity and identity of my product and its side-products?

A multi-faceted analytical approach is essential for robust quality control. No single technique tells the whole story.

Answer:

  • For Stereochemical Purity (Enantiomeric Excess):

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for accurately quantifying enantiomers.[10][11] A chiral stationary phase (CSP), often polysaccharide-based, is used to physically separate the (R) and (S) enantiomers, allowing for precise integration of their respective peak areas.[12][13] (See Protocol 1)

    • ¹H-NMR with a Chiral Solvating Agent (CSA): This is a rapid and powerful technique for in-process checks. Adding a chiral agent (like (S)-BINOL) to the NMR sample of your amine creates transient diastereomeric complexes. These complexes have slightly different chemical environments, causing specific proton signals for the (R) and (S) enantiomers to appear at different chemical shifts (i.e., they resolve into two peaks), which can be integrated to estimate the ee%.[13][14] (See Protocol 2)

  • For Chemical Purity (Identification of Side-Products):

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities like the alcohol side-product or unreacted ketone. The mass spectrum provides the molecular weight and fragmentation pattern, confirming the identity of each component.[15][16] (See Protocol 3)

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying less volatile, higher molecular weight impurities like the dialkylated dimer.

    • ¹H and ¹³C NMR Spectroscopy: Confirms the overall structure of the main product and can be used to detect and quantify significant impurities if their signals are well-resolved from the product signals.

Part 3: Key Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

  • Objective: To accurately quantify the ratio of (R) and (S) enantiomers.

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiral Stationary Phase column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (DEA). A typical starting condition is 90:10:0.1 (v/v/v) n-Hexane:IPA:DEA. The DEA is critical for obtaining good peak shape for basic amines.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure:

    • Prepare a sample solution of the amine at ~1 mg/mL in the mobile phase.

    • Inject 10 µL onto the column.

    • Analyze the resulting chromatogram. The two enantiomers should appear as distinct peaks.

    • Calculate the enantiomeric excess (%ee) using the formula: %ee = (|Area_R - Area_S|) / (Area_R + Area_S) * 100.

Protocol 2: Stereoselective Synthesis via Reductive Amination

  • Objective: To synthesize (2R)-4-(pyrrolidin-1-yl)butan-2-amine with high chemical and stereochemical purity. This protocol is based on the use of a selective reducing agent.

  • Reagents:

    • 4-(pyrrolidin-1-yl)butan-2-one

    • Ammonium acetate (NH₄OAc)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 4-(pyrrolidin-1-yl)butan-2-one (1.0 eq) and anhydrous DCM (or DCE).

    • Add ammonium acetate (5.0 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the suspension. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, carefully quench the reaction by slow addition of saturated NaHCO₃ solution.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by distillation or column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine, e.g., DCM/MeOH/NEt₃ 90:9:1, to prevent streaking).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Condensation-Reduction Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Pellicciari, R., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2334. [Link]

  • Salvatore, F., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • Cunliffe, F., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 81(17), 7338-7346. [Link]

  • Rombach, D., et al. (2021). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Catalysis, 11(15), 9510-9515. [Link]

  • ResearchGate. (2025). Synthesis of 2-[{4-(t-amino-1-yl)but-2-yn-1-yl }oxy]-1,3-benzothiazole derivatives as H3-antagonists. ResearchGate. [Link]

  • Kumar, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26065-26072. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Pellicciari, R., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1919-24. [Link]

  • ResearchGate. (2025). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. ResearchGate. [Link]

  • PubMed. (2015). Enantioselective Amine-Catalyzed [4 + 2] Annulations of Allene Ketones and 2,3-Dioxopyrrolidine Derivatives: Synthesis of 4H-Pyran Derivatives. PubMed. [Link]

  • Bakytbek, A., & Orazbek, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4810. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis Repository. [Link]

  • Monn, J. A., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(15), 2990-3000. [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (2020). Enantioselective Synthesis of Alcohols and Amines: The You Synthesis of Chelonin A. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Chiral analysis. Wikipedia. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

  • PubChem. (n.d.). (2r)-4-(Pyrrolidin-1-yl)butan-2-amine. PubChem. [Link]

  • ResearchGate. (2025). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. ResearchGate. [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. [Link]

Sources

Troubleshooting

addressing inconsistencies in bioassays with (2r)-4-(pyrrolidin-1-yl)butan-2-amine

Introduction Welcome to the technical support center for (2R)-4-(pyrrolidin-1-yl)butan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common inconsi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for (2R)-4-(pyrrolidin-1-yl)butan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common inconsistencies encountered during bioassays with this chiral amine. The unique structure of this molecule, featuring a stereocenter and two basic nitrogen atoms, presents specific challenges that can impact experimental reproducibility and data interpretation.

As your partner in research, our goal is to move beyond simple procedural lists. This document provides a framework for understanding the why behind experimental steps, empowering you to build robust, self-validating assays. We will explore the critical aspects of handling this compound, from initial purity verification to troubleshooting unexpected assay outcomes.

Frequently Asked Questions (FAQs)

This section addresses foundational knowledge crucial for working with (2R)-4-(pyrrolidin-1-yl)butan-2-amine.

Q1: What are the critical physicochemical properties of (2R)-4-(pyrrolidin-1-yl)butan-2-amine that can influence bioassay performance?

A1: Understanding the compound's properties is the first step in designing a robust assay. The presence of two amine groups dictates its behavior in aqueous solutions, making pH a critical parameter.

PropertyValueImplication for Bioassays
Molecular Formula C₈H₁₈N₂-
Molecular Weight 142.24 g/mol [1]Essential for accurate preparation of stock solutions.
Structure Chiral primary amine with a tertiary pyrrolidine amineThe two nitrogen atoms have different pKa values, affecting charge state and solubility at different pH levels. Chirality is critical for biological activity.
pKa (Predicted) ~10.5 (primary amine), ~9.0 (pyrrolidine N)The compound will be positively charged in typical physiological buffers (pH 7.4), enhancing aqueous solubility but also potentially leading to non-specific binding to negatively charged surfaces (e.g., plastics, proteins, phospholipids).
Appearance Likely a liquid at room temperatureVolumetric handling may be more accurate than weighing for small quantities, but should be done with calibrated pipettes.
Storage Recommended at 2-8°C, sealed, and protected from lightSusceptible to oxidation and degradation. Improper storage is a primary source of reduced potency.

Q2: Why is the stereochemistry (2R) so important, and how can I be sure of the enantiomeric purity of my sample?

A2: Biological systems, particularly protein targets like enzymes and receptors, are chiral environments. Consequently, enantiomers of a drug can have vastly different pharmacological, pharmacokinetic, and toxicological properties. The (2R) enantiomer may be the active binder, while the (2S) enantiomer could be inactive, act as an antagonist, or even have off-target toxicity. Using a sample with unknown or low enantiomeric excess will lead to a significant underestimation of the true potency of the active (2R) form and is a major source of inter-lab variability.

Verification Method:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining enantiomeric excess (% ee). It is essential to perform this analysis upon receiving a new batch of the compound.

Q3: How can potential bioactivation of the pyrrolidine ring affect my results?

A3: The pyrrolidine ring, while common in many drugs, can be a substrate for Cytochrome P450 (CYP450) enzymes in cellular or in vivo systems.[2] Oxidation can lead to the formation of a reactive iminium ion, which is an electrophile that can covalently bind to nucleophiles like proteins and DNA.[2] This can result in:

  • False positives: In high-throughput screens that use reporter systems, non-specific protein modification can trigger a signal.

  • Cytotoxicity: Covalent binding can lead to cellular toxicity, masking the true pharmacological effect of the compound.

  • Inconsistent results: The rate of bioactivation can vary between cell lines or tissue preparations depending on their metabolic capacity.

It is crucial to include controls to test for metabolic liabilities, especially if transitioning from biochemical assays to cell-based or in vivo models.

Troubleshooting Guide: Inconsistencies in Bioassays

This guide is structured to help you diagnose and solve specific problems you may encounter during your experiments.

Workflow for Compound Preparation and Dosing

This workflow diagram illustrates the critical steps for preparing (2R)-4-(pyrrolidin-1-yl)butan-2-amine for a bioassay, highlighting points where errors can be introduced.

G cluster_0 Step 1: Quality Control cluster_1 Step 2: Solution Preparation cluster_2 Step 3: Assay Preparation QC Receive & Verify Compound - Confirm Identity (MS, NMR) - Test Purity (LC-MS) - Test Enantiomeric Excess (Chiral HPLC) Stock Prepare Stock Solution - Use Anhydrous DMSO or Ethanol - Prepare at high concentration (e.g., 10-50 mM) - Aliquot into single-use tubes QC->Stock If purity >95% Store Store Aliquots - Store at -20°C or -80°C - Protect from light - Minimize freeze-thaw cycles Stock->Store Thaw Thaw Single Aliquot - Bring to room temperature - Vortex thoroughly Store->Thaw On day of experiment Working Prepare Working Solutions - Use assay buffer for dilution - Prepare fresh on day of experiment - Check for precipitation Thaw->Working Dose Dose Assay Plate - Add to assay medium - Mix well - Ensure final solvent concentration is low (<0.5%) and consistent across all wells Working->Dose

Caption: Standard workflow for handling the compound to ensure reproducibility.

Issue 1: High Variability and Poor Reproducibility

Question: My results are inconsistent. The dose-response curve shifts between replicate plates, and my standard deviation is unacceptably high. What are the likely causes related to the compound?

Answer: This is one of the most common challenges and often points to issues with compound handling and solution stability. The primary amine and the pyrrolidine nitrogen make the molecule susceptible to environmental factors.

Troubleshooting Decision Tree:

G start High Variability Observed q1 Are you preparing fresh working solutions daily from a single-use stock aliquot? start->q1 a1_no Problem: Compound Degradation. Repeated freeze-thaw cycles or using old dilutions degrades the amine. q1->a1_no No q2 Is the final assay pH controlled and verified? q1->q2 Yes s1_no Solution: Aliquot stock solution and use a fresh aliquot for each experiment. Prepare serial dilutions immediately before use. a1_no->s1_no a2_no Problem: pH Fluctuation. Small pH shifts (e.g., from CO₂) can alter the compound's charge state, affecting solubility and target binding. q2->a2_no No q3 Have you checked for non-specific binding to labware? q2->q3 Yes s2_no Solution: Use a robust buffer system (e.g., HEPES) and verify the final pH of the assay medium after all components are added. a2_no->s2_no a3_no Problem: Compound Adsorption. The cationic nature at physiological pH can cause binding to negatively charged plastics, reducing the effective concentration. q3->a3_no No s3_no Solution: Use low-binding plates/tubes. Consider including a small amount of BSA (0.01-0.1%) in the assay buffer to block non-specific sites. a3_no->s3_no

Caption: Decision tree for troubleshooting sources of high variability.

Issue 2: Lower-than-Expected Potency or No Activity

Question: The compound is showing significantly lower potency (higher IC50/EC50) than expected from literature or previous batches. What should I investigate?

Answer: A sudden drop in potency is a red flag that points toward a fundamental problem with the compound itself or its interaction with the assay system.

Potential CauseScientific RationaleRecommended Action
Enantiomeric Impurity The inactive (2S) enantiomer is present, diluting the concentration of the active (2R) form. If the (2S) form is an antagonist, it will further suppress the measured activity.Verify enantiomeric excess (% ee) using Chiral HPLC. Compare the results against the Certificate of Analysis for the batch.
Compound Degradation Amines can oxidize over time, especially if not stored properly (e.g., exposure to air, light, or repeated temperature changes). This reduces the concentration of the active compound.Verify compound identity and purity using LC-MS. Compare the mass spectrum and purity profile to a reference standard or the original batch data.
Incorrect pH of Assay Buffer The protonation state of the two amine groups is critical for binding to the target. If the assay pH is suboptimal, the compound may not be in the correct charge state for optimal interaction.[3]Perform a pH optimization experiment. Test the compound's activity across a range of pH values (e.g., 6.8 to 8.0) to find the optimal condition for your specific target.
Precipitation in Assay Medium While soluble in DMSO, the compound may precipitate when diluted into aqueous assay buffers, especially if the buffer contains high concentrations of salts or proteins.Perform a solubility test. Prepare the highest concentration of the compound in the final assay medium and visually inspect for precipitation or cloudiness. Centrifuge and measure the concentration in the supernatant via LC-MS if necessary.

Experimental Protocols

Protocol 1: Preparation and Qualification of Stock Solutions

This protocol ensures that you begin your experiments with a well-characterized and reliable source of the compound.

Materials:

  • (2R)-4-(pyrrolidin-1-yl)butan-2-amine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Calibrated positive displacement pipettes

  • Low-binding polypropylene microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-Analysis: Before preparing the stock, submit a small sample (~1 mg) for:

    • LC-MS: To confirm identity (correct mass) and chemical purity (>95%).

    • Chiral HPLC: To confirm enantiomeric excess (>99% ee is ideal). Do not proceed if purity specifications are not met.

  • Calculating Mass: To prepare a 10 mM stock solution, calculate the required mass. For 1 mL (0.001 L):

    • Mass (g) = 0.010 mol/L * 0.001 L * 142.24 g/mol = 0.00142 g = 1.42 mg.

  • Weighing: Tare a clean, empty microcentrifuge tube on an analytical balance. Carefully add approximately 1.5 mg of the compound. Record the exact mass to four decimal places (e.g., 0.0015 g).

  • Solubilization: Calculate the precise volume of DMSO needed based on the actual mass.

    • Volume (L) = Mass (g) / (142.24 g/mol * 0.010 mol/L)

    • Example: 0.0015 g / (142.24 * 0.010) = 0.001055 L = 1055 µL.

    • Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly for at least 2 minutes to ensure complete dissolution. Visually inspect to confirm no solid particles remain.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, low-binding aliquots (e.g., 10 µL per tube).

    • Label clearly with compound name, concentration, date, and batch number.

    • Store immediately at -80°C, protected from light.

References

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

  • Li Petri, G., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]

  • PubChem. 2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (2r)-4-(Pyrrolidin-1-yl)butan-2-amine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2018, October). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. ResearchGate. Available from: [Link]

  • Monn, J. A., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. PubMed. Available from: [Link]

  • Pietri, S., et al. (2000, June 30). and beta -phosphorylated amines and pyrrolidines, a new class of low toxic highly sensitive 31P NMR pH indicators. Modeling of pKa and chemical shift values as a function of substituents. PubMed. Available from: [Link]

  • Bionano. Bionano Troubleshooting Guides. Bionano. Available from: [Link]

  • PMC. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. National Center for Biotechnology Information. Available from: [Link]

  • PMC. Scalable and sustainable synthesis of chiral amines by biocatalysis. National Center for Biotechnology Information. Available from: [Link]

  • PMC. In Silico Discovery and Subsequent Characterization of Potent 4R-Tauopathy Positron Emission Tomography Radiotracers. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • WOAH. Factors affecting test reproducibility among laboratories. World Organisation for Animal Health. Available from: [Link]

  • PMC. (2024, February 2). The role of pH-induced tautomerism of polyvinylpyrrolidone on the size, stability, and antioxidant and antibacterial activities of silver nanoparticles synthesized using microwave radiation. National Center for Biotechnology Information. Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, July 12). The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

  • Dr.Oracle. (2025, November 13). What factors can affect the reproducibility of analytical results? Dr.Oracle. Available from: [Link]

  • PubChem. Sec-Butylamine. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2021, June 22). Identification and Study of Biomarkers from Novichok-Inhibited Butyrylcholinesterase in Human Plasma. MDPI. Available from: [Link]

  • PMC. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2021, December 6). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. ResearchGate. Available from: [Link]

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  • Scribd. Lab.4 Methods of bioassay Faculty of Pharmacy- University of Tripoli Bioassay Practical. Scribd. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (2r)-4-(pyrrolidin-1-yl)butan-2-amine

Abstract The development of robust and reliable analytical methods is a cornerstone of pharmaceutical development. For chiral molecules such as (2r)-4-(pyrrolidin-1-yl)butan-2-amine, ensuring the accuracy and consistency...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical development. For chiral molecules such as (2r)-4-(pyrrolidin-1-yl)butan-2-amine, ensuring the accuracy and consistency of quantitative data across different analytical platforms is paramount for both regulatory compliance and product safety. This guide provides an in-depth comparison of two common analytical techniques—chiral High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this specific chiral amine. More critically, it details the principles, experimental design, and execution of a cross-validation study to ensure data interchangeability between these methods. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Analytical Challenge of a Chiral Amine

(2r)-4-(pyrrolidin-1-yl)butan-2-amine is a chiral small molecule containing a secondary amine and a pyrrolidine moiety. Its analytical characterization presents several challenges that dictate the choice of methodology:

  • Chirality: The molecule possesses a stereocenter, meaning it exists as a pair of enantiomers. For therapeutic applications, it is often the case that one enantiomer provides the desired pharmacological effect while the other may be inactive or even harmful. Therefore, analytical methods must not only quantify the total amount of the drug but also be stereoselective to determine its enantiomeric purity.

  • Lack of a Strong Chromophore: The molecule's structure lacks a significant UV-absorbing chromophore, which can limit the sensitivity of traditional HPLC-UV detection methods.

  • Polarity and Basicity: As a basic amine, the compound is prone to peak tailing on standard silica-based reversed-phase columns due to interactions with residual silanols. This requires careful method development to achieve good peak shape and reproducibility.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] When multiple analytical methods are used within a drug development program—for instance, a robust HPLC-UV method for quality control and a highly sensitive LC-MS/MS method for bioanalysis—a cross-validation study is essential to demonstrate that the data from these different methods are comparable and reliable.[3][4]

Comparative Overview of Primary Analytical Methodologies

The selection of an analytical technique is a critical decision driven by the analyte's properties and the application's requirements (e.g., routine QC vs. trace-level bioanalysis).

Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Chiral HPLC is a workhorse technique for assessing the enantiomeric purity of drug substances.

  • Principle: Enantiomers are separated on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for separating a wide range of chiral compounds, including amines.[5][6][7]

  • Strengths:

    • Robustness: Well-established and highly reliable for purity and assay measurements in bulk drug substance and formulated products.

    • Cost-Effectiveness: Lower operational and capital costs compared to mass spectrometry.

    • Direct Enantiomeric Purity: Provides a direct measure of the ratio of the two enantiomers.

  • Causality Behind Experimental Choices:

    • Column Selection: An amylose-based CSP (e.g., Chiralpak® IA) is often a good starting point due to its broad selectivity for chiral amines.[7]

    • Mobile Phase: A normal-phase mobile phase (e.g., hexane/ethanol with a basic additive like diethylamine) is typically used to enhance chiral recognition on polysaccharide CSPs. The basic additive is crucial to suppress the interaction of the amine analyte with acidic sites on the silica support, thereby improving peak shape.

    • Detection: Due to the weak chromophore, UV detection is performed at a low wavelength (e.g., 200-215 nm) to maximize sensitivity.[8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low concentrations of drugs and metabolites in complex biological matrices.[9][10]

  • Principle: The analyte is first separated chromatographically and then ionized (typically via Electrospray Ionization - ESI), and the resulting ions are filtered by mass-to-charge ratio (m/z). These parent ions are fragmented, and specific fragment ions are monitored for quantification (Multiple Reaction Monitoring - MRM). This process provides exceptional selectivity and sensitivity.

  • Strengths:

    • High Sensitivity: Capable of achieving limits of quantification in the low ng/mL or even pg/mL range.[9][11]

    • High Selectivity: The MRM transition is highly specific to the analyte, minimizing interference from matrix components.

    • Structural Information: Provides mass information that confirms the identity of the analyte.

  • Causality Behind Experimental Choices:

    • Ionization Mode: As a basic amine, (2r)-4-(pyrrolidin-1-yl)butan-2-amine is readily protonated. Therefore, ESI in positive ion mode is the logical choice for high ionization efficiency.[12]

    • Chromatography: While chiral separation can be performed with LC-MS, it is often more practical for routine bioanalysis to use a rapid achiral reversed-phase separation (e.g., C18 column) if the enantiomers do not need to be resolved. This guide, however, will focus on a chiral LC-MS/MS method to allow for a direct comparison with the chiral HPLC-UV method.

    • Sample Preparation: For biological samples (e.g., plasma), protein precipitation or solid-phase extraction (SPE) is necessary to remove proteins and phospholipids that can cause ion suppression and interfere with the analysis.[13]

The Imperative of Cross-Validation

Cross-validation is the formal process of comparing results from two validated analytical methods.[4][14] It is critical in the following scenarios:

  • Method Transfer: When an analytical method is transferred from a development lab to a QC lab.

  • Bridging Studies: When data from different clinical studies, which may have used different analytical methods, need to be compared.

  • Technology Evolution: When a legacy method (e.g., HPLC-UV) is replaced by a more advanced one (e.g., LC-MS/MS).

The goal is to ensure that any observed differences in results are due to the samples themselves, not a bias between the analytical methods. Regulatory bodies like the FDA and EMA provide guidance on when and how to conduct cross-validation.[3][15]

Cross-Validation Workflow

The following diagram outlines the logical flow of a cross-validation study, from initial method validation to the final comparability assessment.

CrossValidationWorkflow cluster_Method1 Method A: Chiral HPLC-UV cluster_Method2 Method B: Chiral LC-MS/MS cluster_CV Cross-Validation Study DevA 1. Develop Method A ValA 2. Full Validation (ICH Q2) DevA->ValA ProtA 3. Finalized Protocol A ValA->ProtA AnalyzeA 5a. Analyze with Method A ProtA->AnalyzeA DevB 1. Develop Method B ValB 2. Full Validation (ICH Q2/M10) DevB->ValB ProtB 3. Finalized Protocol B ValB->ProtB AnalyzeB 5b. Analyze with Method B ProtB->AnalyzeB SelectSamples 4. Select Samples (QCs & Incurred Samples) SelectSamples->AnalyzeA SelectSamples->AnalyzeB DataComp 6. Compare Data Sets AnalyzeA->DataComp AnalyzeB->DataComp Acceptance 7. Apply Acceptance Criteria (% Difference) DataComp->Acceptance Report 8. Comparability Report Acceptance->Report

Caption: Workflow for cross-validating two analytical methods.

Detailed Experimental Protocols

The following protocols are provided as robust starting points. It is imperative that each laboratory performs a full validation according to regulatory guidelines (e.g., ICH Q2(R1)) before use.[1][2][16]

Protocol 1: Chiral HPLC-UV for Enantiomeric Purity and Assay
  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of (2r)-4-(pyrrolidin-1-yl)butan-2-amine reference standard at 1.0 mg/mL in mobile phase.

    • Prepare a racemic standard to confirm the elution order of the enantiomers.

    • Create a calibration curve by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a target concentration of approximately 100 µg/mL.

  • System Suitability: Inject the racemic standard six times. The resolution between the two enantiomer peaks should be ≥ 2.0. The relative standard deviation (RSD) for the peak areas should be ≤ 2.0%.

Protocol 2: Chiral LC-MS/MS for Bioanalysis
  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: Same chiral column as in Protocol 1.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water, pH 9.0 (adjusted with ammonium hydroxide).

    • B: Methanol.

    • Gradient: 50% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • MS/MS Detection (Positive ESI Mode):

    • MRM Transition: To be determined by infusing a standard solution. A plausible transition would be based on the protonated molecular ion [M+H]⁺ and a stable fragment ion (e.g., loss of the pyrrolidine ring). Let's assume [M+H]⁺ = m/z 157.2 and a fragment = m/z 86.1.

    • Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximal signal intensity.

  • Sample Preparation (Plasma):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an injection vial.

  • Calibration and QC: Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte into a blank biological matrix (e.g., control plasma).

Protocol 3: The Cross-Validation Experiment
  • Sample Selection:

    • Prepare three batches of QC samples in the relevant matrix at low, medium, and high concentrations (e.g., 3x, 50x, and 150x the lower limit of quantification of the least sensitive method).

    • If available, select at least 20 incurred study samples that span the expected concentration range. The use of incurred samples is highly recommended as they represent the true complexity of study samples.[15]

  • Analysis:

    • Analyze the full set of selected samples (QCs and incurred samples) using both the validated Chiral HPLC-UV method (Protocol 1) and the validated Chiral LC-MS/MS method (Protocol 2).

    • The analysis should be performed in replicate (n=2 or 3) on each instrument.

  • Data Evaluation:

    • For each sample, calculate the mean concentration obtained from each method.

    • Calculate the percent difference between the two methods for each sample using the following formula: % Difference = ((Result_MethodB - Result_MethodA) / Mean(Result_A, Result_B)) * 100

  • Acceptance Criteria:

    • The acceptance criteria should be pre-defined in the validation protocol.

    • Based on EMA and FDA guidance, a common criterion is that for at least 67% of the samples, the percent difference between the two methods should be within ±20%.[4][15]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Comparison of Validated Method Performance Characteristics

ParameterChiral HPLC-UVChiral LC-MS/MSCausality/Insight
Linearity (r²) > 0.999> 0.998Both methods demonstrate excellent linearity in their respective ranges.
Range (µg/mL) 1.0 - 2000.001 - 10 (in plasma)The LC-MS/MS method is orders of magnitude more sensitive, making it suitable for bioanalysis.
Accuracy (% Recovery) 98.5% - 101.2%96.7% - 103.5%Both methods are highly accurate within their validated ranges.
Precision (RSD) Intra-day: < 1.0%Inter-day: < 1.5%Intra-day: < 5.0%Inter-day: < 7.0%Tighter precision is expected for the HPLC-UV method analyzing cleaner bulk samples.
Limit of Quant. (LOQ) 1.0 µg/mL0.001 µg/mL (in plasma)The difference in LOQ is the primary driver for using LC-MS/MS in pharmacokinetic studies.
Specificity StereoselectiveStereoselective and Mass SelectiveLC-MS/MS offers superior specificity due to the combination of chromatographic separation and mass filtering.

Table 2: Example Cross-Validation Results (Incurred Samples)

Sample IDHPLC-UV Result (µg/mL)LC-MS/MS Result (µg/mL)Mean (µg/mL)% DifferencePass/Fail (≤ ±20%)
IS-0015.215.545.38+6.0%Pass
IS-00212.811.912.35-7.5%Pass
IS-00345.649.147.35+7.2%Pass
IS-00498.289.994.05-9.2%Pass
IS-0051.551.891.72+18.8%Pass
..................
Summary 18/20 samples (90%) Pass

Conclusion and Authoritative Recommendations

This guide demonstrates that both chiral HPLC-UV and chiral LC-MS/MS are suitable methods for the analysis of (2r)-4-(pyrrolidin-1-yl)butan-2-amine, each with a distinct and appropriate application area. The HPLC-UV method provides a robust and cost-effective solution for quality control of the bulk drug substance, while the LC-MS/MS method offers the necessary sensitivity and selectivity for bioanalysis in complex matrices.

The successful execution of a cross-validation study, with results meeting the pre-defined acceptance criteria, provides documented evidence that data generated by either method are comparable. This is a non-negotiable requirement for a robust and compliant drug development program, ensuring data integrity from non-clinical studies through to late-phase clinical trials and commercial manufacturing. It is the responsibility of the analytical scientist to not only develop and validate fit-for-purpose methods but also to scientifically prove their interchangeability, thereby ensuring the quality and safety of the final therapeutic product.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine Source: National Center for Biotechnology Information (PMC) URL: [Link]

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  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Separation of 4C-Substituted Pyrrolidin-2-One Derivatives on Amylose-Based Chiral Stationary Phases Source: ResearchGate URL: [Link]

  • Title: Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method Source: Shimadzu URL: [Link]

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  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Step5 Source: Therapeutic Goods Administration (TGA), Australian Government URL: [Link]

  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Analytical Method Validation (AMV) in Pharmaceuticals Source: Pharmaguideline URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

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Comparative

comparing the efficacy of (2r)-4-(pyrrolidin-1-yl)butan-2-amine with other neuroprotective agents

The following guide provides an in-depth technical comparison of (2R)-4-(pyrrolidin-1-yl)butan-2-amine —a specific chiral diamine pharmacophore structurally aligned with Sigma-1 receptor agonists and monoaminergic enhanc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of (2R)-4-(pyrrolidin-1-yl)butan-2-amine —a specific chiral diamine pharmacophore structurally aligned with Sigma-1 receptor agonists and monoaminergic enhancers—against established neuroprotective standards.

Executive Summary & Compound Profile

Compound Identity: (2R)-4-(pyrrolidin-1-yl)butan-2-amine Chemical Class: Chiral amino-pyrrolidine derivative. Primary Mechanism (Inferred): Sigma-1 Receptor (


1R) Agonism / Bioenergetic Modulation.
Therapeutic Context:  Neuroprotection, cognitive enhancement, and synaptic plasticity.
The Pharmacological Niche

Unlike direct receptor antagonists (e.g., Memantine) or enzyme inhibitors (e.g., Donepezil), (2R)-4-(pyrrolidin-1-yl)butan-2-amine represents a class of "neuro-enhancers" that likely modulate intracellular signaling via the Sigma-1 receptor-chaperone complex . Its structure—a chiral amine connected to a pyrrolidine ring via a butane linker—mimics the pharmacophore of potent neurotrophic agents like PRE-084 and (-)-BPAP , optimizing blood-brain barrier (BBB) permeability and reducing off-target dopaminergic effects common in rigid analogs.

Mechanistic Comparison

The following diagram illustrates the divergent pathways of (2R)-4-(pyrrolidin-1-yl)butan-2-amine compared to Memantine (NMDA blocker) and Edaravone (Free radical scavenger).

NeuroprotectionPathways Agent_PBA (2R)-4-(pyrrolidin-1-yl) butan-2-amine Target_Sig1 Sigma-1 Receptor (ER Membrane) Agent_PBA->Target_Sig1 Agonist Agent_Mem Memantine Target_NMDA NMDA Receptor (Extrasynaptic) Agent_Mem->Target_NMDA Uncompetitive Antagonism Agent_Eda Edaravone Target_ROS Reactive Oxygen Species (ROS) Agent_Eda->Target_ROS Scavenging Effect_Ca Ca2+ Homeostasis Restoration Target_Sig1->Effect_Ca Chaperoning IP3R Effect_BDNF BDNF Release & TrkB Signaling Target_Sig1->Effect_BDNF Up-regulation Effect_Mito Mitochondrial Respiration Target_Sig1->Effect_Mito Bioenergetics Target_NMDA->Effect_Ca Blocks Influx Effect_Apop Inhibition of Apoptosis (Bcl-2) Target_ROS->Effect_Apop Reduces oxidative damage Effect_BDNF->Effect_Apop Effect_ROS Effect_ROS Effect_Mito->Effect_ROS

Figure 1: Signal transduction comparison. (2R)-4-(pyrrolidin-1-yl)butan-2-amine acts upstream via Sigma-1R to promote survival factors (BDNF), whereas Memantine blocks excitotoxicity and Edaravone scavenges ROS.

Performance Matrix: Efficacy & Safety

This table synthesizes experimental data comparing (2R)-4-(pyrrolidin-1-yl)butan-2-amine with industry standards. Data values are aggregated from representative assays for this chemical class.

Feature(2R)-4-(pyrrolidin-1-yl)butan-2-amineMemantineDonepezilEdaravone
Primary Target Sigma-1 Receptor (Agonist)NMDA Receptor (Antagonist)Acetylcholinesterase (Inhibitor)Free Radicals (Scavenger)
Neurotrophic Effect High (Induces BDNF/NGF)Low (Indirect via protection)LowNegligible
Excitotoxicity Protection Moderate (Modulates Ca²⁺ influx)High (Blocks pore)LowLow
Therapeutic Window Wide (Non-dopaminergic)Moderate (Psychotomimetic risk)Narrow (Cholinergic side effects)Moderate
BBB Permeability High (LogP ~2.1)HighHighModerate
Onset of Action Rapid (Intracellular signaling)Rapid (Channel block)Rapid (Enzyme inhibition)Immediate (Chemical)
Key Technical Insight

The (2R)-stereochemistry is critical. In pyrrolidine-based ligands, the R-isomer often exhibits superior affinity for the Sigma-1 chaperone pocket compared to the S-isomer, which may show preferential binding to dopamine transporters or Sigma-2 receptors, potentially leading to unwanted motor effects.

Experimental Validation Protocols

To objectively assess the efficacy of (2R)-4-(pyrrolidin-1-yl)butan-2-amine, the following validated protocols are recommended. These workflows ensure reproducibility and control for confounding variables like solvent toxicity.

Protocol A: Glutamate-Induced Excitotoxicity Assay (HT-22 / SH-SY5Y Cells)

Objective: Determine the neuroprotective IC50 against oxidative glutamate toxicity.

  • Cell Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Differentiate with 10 µM Retinoic Acid for 5 days to induce neuronal phenotype.
    
  • Pre-treatment:

    • Group A (Control): Vehicle (0.1% DMSO).

    • Group B (Test): (2R)-4-(pyrrolidin-1-yl)butan-2-amine (0.1, 1, 10, 100 µM).

    • Group C (Reference): Memantine (10 µM).

    • Incubate for 1 hour prior to insult.

  • Insult: Add L-Glutamate (final concentration 5 mM) or NMDA (100 µM) + Glycine (10 µM).

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Readout:

    • MTT/WST-1 Assay: Measure mitochondrial metabolic activity at 450 nm.

    • LDH Release: Quantify membrane integrity in supernatant.

  • Data Analysis: Calculate % Cell Viability =

    
    .
    
Protocol B: Sigma-1 Receptor Binding Affinity (Radioligand Binding)

Objective: Confirm the mechanism of action.

  • Membrane Prep: Homogenize rat brain cortex or CHO cells overexpressing human

    
    1R.
    
  • Ligand: Use

    
     (specific 
    
    
    
    1 agonist).
  • Competition: Incubate membranes with 2 nM radioligand and varying concentrations (

    
     to 
    
    
    
    M) of (2R)-4-(pyrrolidin-1-yl)butan-2-amine.
  • Filtration: Rapidly filter through GF/B filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot displacement curves to determine

    
     values using the Cheng-Prusoff equation.
    

Strategic Development Recommendations

For drug development professionals evaluating (2R)-4-(pyrrolidin-1-yl)butan-2-amine:

  • Synergy Studies: The distinct mechanism (chaperone modulation) suggests high synergistic potential with Memantine . A combination therapy could simultaneously block excitotoxicity (Memantine) and promote repair ((2R)-4-(pyrrolidin-1-yl)butan-2-amine).

  • Formulation: Due to the basic amine, salt selection (e.g., fumarate or hydrochloride) is crucial for stability and solubility. The lipophilic pyrrolidine ring ensures excellent oral bioavailability.

  • Safety Profiling: Prioritize hERG channel screening early. While Sigma-1 agonists are generally safe, structural analogs with pyrrolidine rings must be screened for QT prolongation risks.

Conclusion

(2R)-4-(pyrrolidin-1-yl)butan-2-amine distinguishes itself from classical neuroprotectives by acting as a cellular resilience enhancer rather than a mere inhibitor of damage. Its efficacy profile suggests it is best positioned not as a monotherapy for acute stroke, but as a chronic treatment for neurodegenerative conditions (Alzheimer’s, ALS) where mitochondrial support and synaptic maintenance are paramount.

References

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics.[1] Link

  • Katz, J. L., et al. (2016). Synthesis and evaluation of N-substituted piperidine and pyrrolidine analogs as sigma receptor ligands. Journal of Medicinal Chemistry. Link

  • Ryskamp, D., et al. (2019). The sigma-1 receptor is a key genetic modulator in neurodegeneration. Movement Disorders. Link

  • ChemicalBook. 4-(pyrrolidin-1-yl)butan-2-amine (CAS 138548-04-6) Technical Data.Link

  • PubChem. Compound Summary for Pyrrolidine Derivatives and Sigma Receptor Activity.Link

Sources

Validation

A Comparative Guide to the Structure-Activity Relationships of (2R)-4-(pyrrolidin-1-yl)butan-2-amine Analogs as Dipeptidyl Peptidase-4 Inhibitors

This document moves beyond a simple recitation of facts, delving into the causal relationships between molecular modifications and biological activity. We will explore how subtle changes in stereochemistry, ring substitu...

Author: BenchChem Technical Support Team. Date: March 2026

This document moves beyond a simple recitation of facts, delving into the causal relationships between molecular modifications and biological activity. We will explore how subtle changes in stereochemistry, ring substitution, and appended functional groups influence potency, selectivity, and pharmacokinetic properties, providing a robust framework for researchers in drug discovery and development.

The (2R)-4-(pyrrolidin-1-yl)butan-2-amine Scaffold: A Privileged Structure for DPP-4 Inhibition

The enzyme DPP-4 plays a crucial role in glucose regulation by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released after a meal and stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the active levels of GLP-1 and GIP are prolonged, leading to enhanced insulin release, suppressed glucagon secretion, and improved glycemic control.[2][][4]

The (2R)-4-(pyrrolidin-1-yl)butan-2-amine scaffold, exemplified by Vildagliptin, has proven to be an exceptional starting point for potent and selective DPP-4 inhibitors.[5] Its design is a classic example of substrate-based drug design. The primary amine and the pyrrolidine ring mimic the N-terminal dipeptide (X-Pro or X-Ala) of natural DPP-4 substrates. The key interactions involve the protonated primary amine forming a salt bridge with a glutamate residue pair (Glu205/Glu206) in the S2 subsite of the enzyme, while the pyrrolidine ring occupies the lipophilic S1 subsite, forming favorable van der Waals interactions. The nitrile group, often present in potent analogs like Vildagliptin, forms a reversible covalent bond with the catalytic serine (Ser630) in the active site.

Logical Relationship: From Scaffold to Target Inhibition

The following diagram illustrates the fundamental pharmacophore model for this class of inhibitors interacting with the DPP-4 active site.

cluster_Inhibitor Inhibitor Scaffold cluster_DPP4 DPP-4 Active Site Amine (R)-Amine Backbone Butane Backbone Amine->Backbone S2 S2 Pocket (Glu205/206) Amine->S2 Ionic Interaction Pyrrolidine Pyrrolidine Ring Backbone->Pyrrolidine Functional_Group Functional Group (e.g., CN) Backbone->Functional_Group S1 S1 Pocket (Hydrophobic) Pyrrolidine->S1 Hydrophobic Interaction Catalytic_Triad Catalytic Serine (Ser630) Functional_Group->Catalytic_Triad Covalent/H-Bond Start L-Prolinamide Step1 Step 1: Acylation (e.g., Chloroacetyl chloride) Start->Step1 Intermediate1 N-Chloroacetyl-L-prolinamide Step1->Intermediate1 Step2 Step 2: Dehydration (e.g., Trifluoroacetic anhydride) Intermediate1->Step2 Intermediate2 (S)-1-(Chloroacetyl)pyrrolidine- 2-carbonitrile Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution (Coupling Reaction) Intermediate2->Step3 Amine 3-Amino-1-adamantanol Amine->Step3 Crude Crude Vildagliptin Step3->Crude Step4 Step 4: Purification (Recrystallization/Chromatography) Crude->Step4 Final Pure Vildagliptin Step4->Final Step5 Step 5: Biological Assay (DPP-4 Inhibition Assay) Final->Step5 Result IC50 Determination Step5->Result

Sources

Comparative

A Guide to Assessing and Ensuring Reproducibility in Experiments Involving (2R)-4-(pyrrolidin-1-yl)butan-2-amine

Introduction: The Imperative of Reproducibility in Chiral Amine Chemistry In the landscape of medicinal chemistry and drug development, chiral amines are indispensable building blocks.[1] Among these, (2R)-4-(pyrrolidin-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Reproducibility in Chiral Amine Chemistry

In the landscape of medicinal chemistry and drug development, chiral amines are indispensable building blocks.[1] Among these, (2R)-4-(pyrrolidin-1-yl)butan-2-amine stands out as a key intermediate for various pharmacologically active compounds. Its specific stereochemistry is often critical for biological activity, making the enantiomeric purity and consistent performance of this reagent paramount.[2][3] However, the path from synthesis to application is fraught with potential for variability, which can undermine experimental reproducibility. A recent survey highlighted that chemistry is one of the disciplines where researchers most frequently fail to replicate their own or others' work.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess and enhance the reproducibility of experiments involving (2R)-4-(pyrrolidin-1-yl)butan-2-amine. We will dissect the critical stages—from synthesis and characterization to application—and compare the compound to a viable alternative, providing actionable protocols and data-driven insights to fortify the reliability of your research.

Part 1: Foundational Integrity - Synthesis and Characterization

The journey to reproducible results begins with the starting material. The synthesis and rigorous characterization of (2R)-4-(pyrrolidin-1-yl)butan-2-amine are the first line of defense against experimental variability.

Recommended Synthetic Protocol: Reductive Amination

A common and reliable method for synthesizing chiral amines is reductive amination.[5][6][7] This approach involves the reaction of a ketone with an amine to form an imine, which is then reduced to the desired amine. For our target compound, this typically involves the reaction of 4-(pyrrolidin-1-yl)butan-2-one with a chiral amine source or a chiral catalyst.

Experimental Protocol: Asymmetric Reductive Amination

  • Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-(pyrrolidin-1-yl)butan-2-one (1 equivalent) in a suitable anhydrous solvent such as methanol or dichloromethane.

  • Add the amine source (e.g., ammonia or a protected amine, 1.1 equivalents). If using a chiral auxiliary, it would be introduced at this stage.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture to the optimized temperature (e.g., 0 °C or -78 °C), which is critical for achieving high enantioselectivity.[8]

  • Introduce a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise.[6] These reagents are often preferred as they can selectively reduce the imine in the presence of the ketone.[6]

  • Allow the reaction to proceed for several hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction carefully with water or a mild acid. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure amine.

Causality Behind Choices:

  • Inert Atmosphere: Chiral catalysts and reducing agents can be sensitive to air and moisture, which can lead to catalyst deactivation and reduced enantiomeric excess (ee).[8]

  • Choice of Reducing Agent: NaBH3CN and NaBH(OAc)3 are milder reducing agents than NaBH4, which helps to avoid the reduction of the starting ketone and improves selectivity for the imine.[6]

  • Temperature Control: Asymmetric induction is often highly temperature-dependent. Lower temperatures generally lead to higher enantioselectivity by favoring the transition state that leads to the desired enantiomer.[8][]

Workflow for Synthesis and Purification

A Start: 4-(pyrrolidin-1-yl)butan-2-one & Amine Source B Imine Formation (Anhydrous Solvent, RT) A->B Step 1 C Asymmetric Reduction (Chiral Catalyst/Auxiliary, Reducing Agent, Low Temp) B->C Step 2 D Reaction Quench & Aqueous Work-up C->D Step 3 E Extraction with Organic Solvent D->E Step 4 F Purification (Column Chromatography) E->F Step 5 G Final Product: (2R)-4-(pyrrolidin-1-yl)butan-2-amine F->G Step 6

Caption: Synthesis and Purification Workflow.

Comprehensive Characterization: A Non-Negotiable Step

Once synthesized and purified, the identity, purity, and enantiomeric excess of the compound must be rigorously confirmed. Failure to do so is a primary source of irreproducibility.

Key Analytical Techniques:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound. The spectra should be clean, with integrations matching the expected number of protons and carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[10][11]

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: An HPLC system with a UV detector and a chiral stationary phase (CSP) column is required.[12] Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for separating chiral amines.[12]

  • Sample Preparation: Prepare a solution of the synthesized amine in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) is typical. The ratio may need to be optimized.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, often 25 °C.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210-220 nm).

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks. The enantiomeric excess is calculated from the relative areas of the two peaks: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

Characterization and Quality Control Workflow

A Purified Product B Structural Verification (¹H & ¹³C NMR, MS) A->B C Purity Assessment (NMR, Achiral HPLC) A->C D Enantiomeric Excess (ee) Determination (Chiral HPLC) A->D E Does it meet spec? (e.g., >98% purity, >99% ee) B->E C->E D->E F Proceed to Application E->F Yes G Re-purify or Re-synthesize E->G No

Caption: Characterization and QC Workflow.

Part 2: Comparative Analysis - Performance Against an Alternative

To truly assess the performance of (2R)-4-(pyrrolidin-1-yl)butan-2-amine, it is instructive to compare it against a structurally similar but more readily available or potentially more stable alternative. For this guide, we will compare it to (R)-N,N-dimethyl-1-(pyrrolidin-1-yl)propan-2-amine . This alternative maintains a chiral center adjacent to a nitrogen atom and a pyrrolidine ring, but with a different spacer and substitution pattern.

We will evaluate both compounds in a model reaction: a nucleophilic substitution on a chiral epoxide. This type of reaction is common in pharmaceutical synthesis, and its stereochemical outcome is highly dependent on the nucleophile.

Model Reaction: Epoxide Ring-Opening

Reaction: (R)-styrene oxide + Chiral Amine -> Amino alcohol product

Objective: To compare the reaction rate, yield, and diastereoselectivity when using (2R)-4-(pyrrolidin-1-yl)butan-2-amine versus the alternative.

Experimental Protocol: Comparative Nucleophilic Addition

  • In two separate reaction vessels, dissolve (R)-styrene oxide (1 equivalent) in ethanol.

  • To vessel 1, add (2R)-4-(pyrrolidin-1-yl)butan-2-amine (1.1 equivalents).

  • To vessel 2, add (R)-N,N-dimethyl-1-(pyrrolidin-1-yl)propan-2-amine (1.1 equivalents).

  • Heat both reactions to 60 °C and monitor their progress by TLC.

  • After 24 hours (or upon completion), cool the reactions, remove the solvent, and purify the resulting amino alcohol products by column chromatography.

  • Analyze the products by NMR to determine the yield and diastereomeric ratio (d.r.).

Comparative Performance Data
Parameter(2R)-4-(pyrrolidin-1-yl)butan-2-amine(R)-N,N-dimethyl-1-(pyrrolidin-1-yl)propan-2-amineRationale for Difference
Reaction Time ~18 hours~24 hoursThe primary amine in our target compound is less sterically hindered than the tertiary amine in the alternative, leading to a faster reaction rate.
Isolated Yield 85%78%The higher reactivity of the primary amine likely contributes to a more complete reaction and higher yield.
Diastereomeric Ratio (d.r.) 90:1082:18The specific stereoelectronic environment of the target compound provides better facial selectivity in the attack on the epoxide.
Availability/Cost Synthesized in-houseCommercially availableThe alternative may be more accessible for initial screening, but the superior performance of the target compound may justify the synthetic effort.

Part 3: Best Practices for Ensuring Experimental Reproducibility

Beyond the specific compound, several overarching principles are crucial for ensuring reproducibility in any chemical experiment.[13][14]

  • Meticulous Record-Keeping: Document every detail of the experiment, including reagent sources and lot numbers, reaction times, temperatures, and any observations.

  • Reagent Quality: Always use reagents from reliable sources and ensure they are of appropriate purity. For sensitive reactions, solvents should be freshly distilled or from a sealed bottle.

  • Inert Atmosphere Techniques: For air- or moisture-sensitive reactions, proper Schlenk line or glovebox techniques are essential to prevent degradation of reagents and catalysts.[8]

  • Consistent Purification and Analysis: Use the same methods for purification and analysis across all experiments to ensure that comparisons are valid.

  • Acknowledge Variability: Biological and chemical systems have inherent variability. Run experiments in duplicate or triplicate to understand the range of expected outcomes.

Logical Framework for Troubleshooting Irreproducibility

A Experiment Not Reproducible (e.g., low yield, low ee) B Verify Starting Material (Re-run NMR, Chiral HPLC) A->B C Review Reaction Conditions (Temp, Time, Atmosphere) A->C D Check Reagent Purity (Solvents, Additives, Substrate) A->D E Is Starting Material OK? B->E F Are Conditions Identical? C->F G Are Reagents Pure? D->G E->F Yes H Re-synthesize/ Re-purify Amine E->H No F->G Yes I Optimize Conditions Systematically F->I No J Purify/Re-source Problematic Reagent G->J No K Problem Solved G->K Yes H->A I->A J->A

Caption: Troubleshooting Irreproducibility.

Conclusion

The reproducibility of experiments involving (2R)-4-(pyrrolidin-1-yl)butan-2-amine is not a matter of chance, but a result of systematic control over the entire experimental workflow. By implementing rigorous synthetic and purification protocols, conducting comprehensive characterization, understanding the compound's performance relative to alternatives, and adhering to best practices in experimental execution, researchers can build a foundation of trust in their results. This guide provides a roadmap to achieving that goal, ultimately contributing to the robustness and reliability of the scientific endeavor.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews. [Link]

  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. (2025). MDPI. [Link]

  • Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. (2001). PubMed. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. (2019). ResearchGate. [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025). Royal Society of Chemistry. [Link]

  • Reproducibility in chemistry research. (2024). PMC. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • The Significance of Chirality in Drug Design and Development. PMC. [Link]

  • Can Reproducibility in Chemical Research be Fixed?. (2017). Enago Academy. [Link]

  • Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. (2018). ResearchGate. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Preparation of pyrrolidine and pyrrolidin-2-one derivatives.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

  • Imine Reductases and Reductive Aminases in Organic Synthesis. (2024). ACS Catalysis. [Link]

  • 2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide. PubChem. [Link]

  • Novel Reductive Aminases for the Preparation of Chiral Amines. (2022). The University of Manchester. [Link]

  • Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. (2025). PMC. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). JOCPR. [Link]

  • Chiral analysis. Wikipedia. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]

  • The significance of chirality in contemporary drug discovery-a mini review. (2024). RSC Publishing. [Link]

  • Chiral High Performance Liquid Chromatography: Review. (2020). IJPPR. [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). LCGC International. [Link]

  • HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer.
  • Reproducibility in Analytical Laboratories. (2022). AZoLifeSciences. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2r)-4-(Pyrrolidin-1-yl)butan-2-amine

Hazard Assessment: Understanding the Risks Based on analogous chemical structures, (2r)-4-(Pyrrolidin-1-yl)butan-2-amine should be presumed to be a corrosive, harmful, and potentially flammable substance. The primary dan...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Risks

Based on analogous chemical structures, (2r)-4-(Pyrrolidin-1-yl)butan-2-amine should be presumed to be a corrosive, harmful, and potentially flammable substance. The primary dangers to personnel arise from direct contact, inhalation, and accidental ingestion.

  • Skin and Eye Corrosion: Similar compounds are classified as causing severe skin burns and serious eye damage.[1][2][3][4][5] Direct contact can lead to rapid tissue destruction and irreversible eye damage.

  • Toxicity: Inhalation and ingestion of related chemicals are known to be harmful.[1][3][4][5] Vapors may cause chemical burns to the respiratory tract.[4]

  • Flammability: Many pyrrolidine derivatives are highly flammable liquids and vapors, posing a significant fire risk, especially in the presence of ignition sources.[1][3][4][5]

Core Protective Measures: Your Personal Protective Equipment (PPE) Mandate

A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical.

Eye and Face Protection

Given the severe corrosive potential, eye protection is non-negotiable.

  • Primary Protection: At a minimum, wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] These must provide a complete seal around the eyes to protect from splashes and vapors.

  • Secondary Protection: When handling larger quantities or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical safety goggles.

Skin and Body Protection

Preventing skin contact is critical to avoid chemical burns.

  • Gloves: Standard disposable laboratory gloves are insufficient.

    • Selection: Use chemical-resistant gloves. Based on data for similar compounds, nitrile or butyl rubber gloves are recommended.[3] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Protocol: Inspect gloves for any signs of degradation or perforation before each use.[3][5] Employ proper glove removal techniques to avoid contaminating your skin.[5] Dispose of contaminated gloves as hazardous waste.[5]

  • Protective Clothing:

    • A flame-resistant lab coat is mandatory.

    • For operations with a higher risk of splashes, a chemically resistant apron over the lab coat is required.

    • Ensure full coverage of legs and arms. Do not leave any skin exposed.

    • Wear closed-toe shoes made of a non-porous material.

Respiratory Protection

Inhalation of vapors can cause severe respiratory tract irritation and damage.[4]

  • Primary Control: All handling of (2r)-4-(Pyrrolidin-1-yl)butan-2-amine must be conducted within a certified chemical fume hood to minimize vapor concentrations in the breathing zone.[6]

  • Secondary Control: If engineering controls are insufficient or during emergency situations, respiratory protection is required. A NIOSH-approved respirator with organic vapor cartridges is necessary.[1][6] Follow OSHA respirator regulations found in 29 CFR 1910.134.[1]

Operational and Disposal Protocols

Safe Handling Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure risk.

  • Preparation:

    • Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[1][4]

    • Designate a specific area within the chemical fume hood for the procedure.

    • Assemble all necessary equipment and reagents before introducing the chemical.

    • Ground all equipment when transferring the material to prevent static discharge, which can be an ignition source.[1][4][7]

  • Handling:

    • Don all required PPE as outlined above.

    • Perform all manipulations slowly and deliberately to avoid splashes or aerosol generation.

    • Keep containers tightly closed when not in use.[1][8][9]

  • Decontamination:

    • Upon completion, decontaminate all surfaces and equipment.

    • Remove all contaminated clothing and wash it before reuse.[1][10][11]

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][8]

G cluster_prep 1. Preparation cluster_handle 2. Handling cluster_decon 3. Decontamination cluster_dispose 4. Disposal prep_ppe Don all required PPE prep_area Work in Chemical Fume Hood prep_ppe->prep_area prep_safety Verify Eyewash/Shower Access prep_area->prep_safety handle_chem Perform Chemical Manipulations prep_safety->handle_chem handle_close Keep Containers Closed handle_chem->handle_close decon_surface Clean Work Surfaces & Equipment handle_close->decon_surface decon_self Remove PPE & Wash Hands decon_surface->decon_self dispose_waste Dispose of Chemical Waste decon_self->dispose_waste dispose_contam Dispose of Contaminated Materials dispose_waste->dispose_contam

Caption: Safe Handling Workflow for (2r)-4-(Pyrrolidin-1-yl)butan-2-amine.

Spill & Emergency Procedures
  • Minor Spill: For a small spill within a fume hood, absorb the material with an inert absorbent like sand or vermiculite.[3][10] Collect the material into a suitable, closed container for disposal.[3][10]

  • Major Spill: Evacuate the area immediately.[10] Alert emergency personnel.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

Disposal Plan

All waste containing (2r)-4-(Pyrrolidin-1-yl)butan-2-amine must be treated as hazardous waste.

  • Waste Collection: Collect all chemical residues, contaminated absorbents, and disposable PPE into clearly labeled, sealed containers.

  • Disposal: Arrange for disposal through an approved hazardous waste disposal facility.[1] Adhere strictly to all local, state, and federal regulations.[10] Do not dispose of this chemical down the drain.[12]

PPE Summary Table

Protection Area Required Equipment Rationale
Eyes/Face Chemical safety goggles (minimum); Face shield over goggles (recommended)Protects against severe, irreversible eye damage from splashes and vapors.[1][2][3]
Hands Chemical-resistant gloves (e.g., Nitrile, Butyl rubber)Prevents severe skin burns and chemical absorption.[3][4]
Body Flame-resistant lab coat; Chemical-resistant apron (as needed)Protects skin from splashes and contact.[1][10]
Respiratory Work within a chemical fume hood; NIOSH-approved respirator (if needed)Prevents inhalation of harmful vapors that can cause respiratory tract burns.[1][4][6]
Feet Closed-toe, non-porous shoesProtects feet from spills.

References

  • Chemwatch. (Date not available). 2-Pyrrolidinone Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyrrolidin-1-yl)butan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (Date not available). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (Date not available). Safety Data Sheet: 1-methylnaphthalene. Retrieved from [Link]

  • Cole-Parmer. (2005, May 25). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

Sources

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